molecular formula C8H9ClFNO2 B596104 L-P-FLUOROPHENYLGLYCINE HCL CAS No. 185994-15-4

L-P-FLUOROPHENYLGLYCINE HCL

Katalognummer: B596104
CAS-Nummer: 185994-15-4
Molekulargewicht: 205.613
InChI-Schlüssel: AAUCORGIJVVECX-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-P-FLUOROPHENYLGLYCINE HCL, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClFNO2 and its molecular weight is 205.613. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCORGIJVVECX-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704222
Record name (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185994-15-4
Record name (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-p-Fluorophenylglycine HCl: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of L-p-Fluorophenylglycine hydrochloride ((S)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride), a pivotal molecule in contemporary drug discovery and chemical synthesis. As a non-proteinogenic amino acid, its unique fluorinated structure imparts distinct physicochemical and biological properties that are of significant interest to researchers in medicinal chemistry and neuropharmacology. This document delves into its chemical structure, stereochemistry, physicochemical characteristics, and spectroscopic profile. Furthermore, it details a robust method for its enantiomeric purification and explores its primary application as a selective inhibitor of neutral amino acid transporters, highlighting its potential in therapeutic development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of this important chemical entity.

Introduction: The Strategic Value of Fluorination in Amino Acid Scaffolds

In the landscape of modern drug design, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] L-p-Fluorophenylglycine HCl stands as a prime example of this principle applied to a chiral amino acid framework. It is not merely another synthetic building block, but a molecule with inherent biological activity that has become an invaluable tool for probing complex biological systems.

From a synthetic chemistry perspective, L-p-Fluorophenylglycine serves as a versatile chiral precursor for more complex molecules, where the phenylglycine core provides a rigid, well-defined stereochemical anchor. The para-substituted fluorine atom is particularly strategic; its high electronegativity and relatively small size can modulate the electronic properties of the aromatic ring and influence pKa, lipophilicity, and intermolecular interactions without introducing significant steric hindrance.[1]

From a pharmacological standpoint, L-p-Fluorophenylglycine has emerged as a potent and selective non-substrate inhibitor of the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1/ASCT2).[3][4] These transporters are crucial for maintaining homeostasis of neutral amino acids, including the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, in the central nervous system. By modulating the activity of these transporters, L-p-Fluorophenylglycine provides a powerful pharmacological tool to study glutamine metabolism and D-serine signaling, with significant implications for neurological disorders such as schizophrenia and in oncology.[3][5] This guide offers an in-depth analysis of its properties and the methodologies relevant to its application in a research and development setting.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (S)-enantiomer of 4-fluorophenylglycine. The core structure consists of a glycine backbone where one of the α-hydrogens is substituted with a p-fluorophenyl group. The presence of the chiral center at the α-carbon is fundamental to its biological specificity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for both chemical reactions and biological assays.

The IUPAC name for the active moiety is (2S)-2-amino-2-(4-fluorophenyl)acetic acid. The hydrochloride salt is formed by the protonation of the α-amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating everything from storage conditions to its behavior in biological systems. This compound is a white to off-white crystalline solid, a typical appearance for amino acid salts. Its high melting point is characteristic of the strong ionic interactions in its crystal lattice. The hydrochloride form ensures good solubility in aqueous acidic solutions, a crucial factor for preparing stock solutions for in vitro assays.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride[6]
Synonyms (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride, L-4FPG HCl[4]
CAS Number 144744-41-2 (D-form HCl), 19883-57-9 (L-form zwitterion)[6]
Molecular Formula C₈H₉ClFNO₂[6]
Molecular Weight 205.61 g/mol [6][7]
Appearance White to off-white solid[4]
Melting Point ≥300 °C[2]
Solubility Soluble in 1M HCl. Limited solubility in water.[4]
Specific Rotation [α] +136° to +138° (c=1, 1N HCl) for the free L-amino acid

Spectroscopic Profile (Predicted)

Author's Note: As of the time of this writing, a comprehensive, publicly available set of experimental spectra for this compound is not readily accessible. The following analysis is therefore based on established principles of spectroscopic interpretation and data from analogous structures. This section serves as an expert prediction of the expected spectroscopic characteristics, providing a robust framework for researchers to verify their own analytical data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to provide clear signals corresponding to each unique proton environment. The analysis hinges on understanding the electronic effects of the substituents on the phenyl ring and the chirality of the α-carbon.

  • Aromatic Protons (δ 7.2-7.6 ppm): The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two sets of doublets (or more complex multiplets). The protons ortho to the fluorine (H-3, H-5) will be coupled to the fluorine, resulting in a doublet of doublets. The protons meta to the fluorine (H-2, H-6) will appear as another doublet. The electron-withdrawing nature of the α-ammonium group will shift these signals downfield.

  • α-Proton (δ ~5.0-5.5 ppm): This single proton is attached to the chiral center. It is adjacent to the electron-withdrawing carboxylic acid and ammonium groups, as well as the phenyl ring, causing a significant downfield shift. It will appear as a singlet, as there are no adjacent protons for coupling.

  • Amine Protons (δ ~8.5-9.5 ppm): The three protons of the ammonium group (-NH₃⁺) are expected to be exchangeable with deuterium and will likely appear as a broad singlet. Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group is also deuterium-exchangeable and typically appears as a very broad singlet far downfield.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the symmetry of the p-substituted phenyl ring and will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).

  • Carbonyl Carbon (δ ~170-175 ppm): This signal is characteristic of a carboxylic acid carbonyl and will appear in the typical downfield region.

  • Aromatic Carbons (δ ~115-165 ppm): Four signals are expected for the six aromatic carbons.

    • C1 (ipso-carbon, attached to the α-carbon): Its chemical shift will be moderately downfield.

    • C4 (ipso-carbon, attached to Fluorine): This carbon will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be shifted significantly downfield (δ ~160-165 ppm) due to the direct attachment of the highly electronegative fluorine.

    • C2/C6: These carbons will show a smaller two-bond coupling to fluorine (²JCF).

    • C3/C5: These carbons will show a three-bond coupling to fluorine (³JCF).

  • α-Carbon (δ ~55-60 ppm): The chiral α-carbon signal will appear in the aliphatic region, shifted downfield by the adjacent nitrogen, carboxyl group, and phenyl ring.

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying key functional groups. The hydrochloride salt form will have distinct features compared to the zwitterionic free amino acid.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8]

  • N-H Stretch (Ammonium Salt): A broad, strong band from approximately 3000-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. This often overlaps with the O-H band.[9]

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic α-C-H stretch will be just below 3000 cm⁻¹.[10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1720-1750 cm⁻¹. The position is higher than in a carboxylate salt, confirming the protonated acid form.[10]

  • N-H Bend (Ammonium Salt): A characteristic medium-to-strong band around 1500-1600 cm⁻¹.

  • C-F Stretch: A strong, characteristic band in the fingerprint region, typically between 1200-1250 cm⁻¹, indicative of the aryl-fluoride bond.[9]

Synthesis and Enantiomeric Purification

The commercial synthesis of L-p-Fluorophenylglycine typically involves the production of a racemic mixture followed by chiral resolution. The resolution process is critical as the biological activity is almost exclusively associated with the L-(S)-enantiomer. The following workflow is adapted from established industrial methodologies, such as those outlined in patent literature, which use chiral resolving agents to separate the enantiomers via the formation of diastereomeric salts.[6]

racemate Racemic (DL)-p-Fluorophenylglycine Methyl Ester resolving_agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) in Solvent (e.g., Methanol) racemate->resolving_agent crystallization Selective Crystallization of Diastereomeric Salt resolving_agent->crystallization filtration Filtration crystallization->filtration L_salt (S,L)-Diastereomeric Salt (Solid) filtration->L_salt Precipitate D_mother_liquor (R,L)-Diastereomeric Salt (in Mother Liquor) filtration->D_mother_liquor Filtrate hydrolysis Hydrolysis / Neutralization (e.g., with NH4OH) L_salt->hydrolysis L_free_acid Crude L-(+)-p-Fluorophenylglycine hydrolysis->L_free_acid refinement Refinement with L-Camphorsulfonic Acid L_free_acid->refinement purified_L_acid High Purity L-(+)-p-Fluorophenylglycine refinement->purified_L_acid hcl_formation Dissolution in HCl / Solvent & Recrystallization purified_L_acid->hcl_formation final_product This compound hcl_formation->final_product

Caption: Workflow for the resolution and purification of this compound.

Experimental Protocol: Enantiomeric Resolution and HCl Salt Formation

This protocol describes the resolution of racemic p-fluorophenylglycine using a chiral resolving agent, followed by conversion to the hydrochloride salt.

Step 1: Formation of Diastereomeric Salt

  • To a stirred solution of racemic (DL)-p-fluorophenylglycine methyl ester in methanol, add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

  • Heat the mixture to reflux to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization. The diastereomeric salt of the L-amino acid ester with the L-resolving agent will preferentially crystallize due to its lower solubility.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor, enriched with the D-enantiomer, can be set aside for racemization and recycling.

Step 2: Liberation of the Free Amino Acid

  • Suspend the collected diastereomeric salt crystals in water.

  • Adjust the pH of the suspension to approximately 6.5 by the slow addition of aqueous ammonia (NH₄OH). This neutralizes the resolving agent and the ester, precipitating the free amino acid.

  • Stir the mixture for 1-2 hours at room temperature.

  • Collect the solid L-p-Fluorophenylglycine by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove any remaining salts, and then with a small amount of ethanol.

  • Dry the product under vacuum at 40-50 °C to yield the crude L-(+)-p-Fluorophenylglycine.

Step 3: Conversion to Hydrochloride Salt

  • Suspend the purified L-p-Fluorophenylglycine in a suitable solvent such as isopropanol or ethyl acetate.

  • Cool the suspension in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred suspension, or add a stoichiometric amount of concentrated hydrochloric acid.

  • Monitor the reaction until all the solid has dissolved and then begins to precipitate as the hydrochloride salt.

  • Continue stirring in the ice bath for an additional hour to ensure complete precipitation.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the product with a small amount of cold diethyl ether to facilitate drying.

  • Dry the final product, this compound, in a vacuum oven at 50-60 °C.

Applications in Drug Discovery and Research

The primary utility of L-p-Fluorophenylglycine in a research context stems from its activity as a selective inhibitor of the ASCT1 (SLC1A4) and ASCT2 (SLC1A5) transporters.[4] This inhibitory action is central to its application in two major fields: neuroscience and oncology.

Modulation of NMDA Receptor Signaling in Neuroscience

ASCT transporters are responsible for the uptake of several neutral amino acids, including D-serine, a critical co-agonist at the glycine site of the NMDA receptor. By inhibiting ASCT1/2, L-p-Fluorophenylglycine can effectively increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor activity.

This mechanism is particularly relevant in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia. Studies have demonstrated that systemic administration of L-p-Fluorophenylglycine can reverse behavioral deficits in animal models of schizophrenia.[3] Its ability to penetrate the blood-brain barrier makes it a valuable in vivo research tool to explore the therapeutic potential of modulating D-serine levels in the CNS.[3]

cluster_neuron Synaptic Cleft / Postsynaptic Membrane L4FPG This compound ASCT2 ASCT2 Transporter L4FPG->ASCT2 Inhibits DSerine_in D-Serine (intracellular) DSerine_out D-Serine (extracellular) DSerine_out->ASCT2 Uptake NMDAR NMDA Receptor DSerine_out->NMDAR Co-agonist Binding Ca_influx Ca²⁺ Influx & Neuronal Activity NMDAR->Ca_influx Activates Neuron Postsynaptic Neuron Ca_influx->Neuron Modulates

Sources

L-p-Fluorophenylglycine HCl: A Strategic Approach to Synthesis and High-Purity Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-p-Fluorophenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block in medicinal chemistry, most notably in the synthesis of various pharmaceuticals. Its incorporation into peptide structures or complex molecules can significantly modulate pharmacological properties such as metabolic stability and binding affinity. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. This guide provides a comprehensive overview of the robust synthesis and meticulous purification of L-p-Fluorophenylglycine HCl, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis Methodologies - The Strecker Synthesis Pathway

The asymmetric synthesis of amino acids is a cornerstone of organic chemistry. While various methods exist, including enzymatic routes that offer high stereoselectivity[1][2], the Strecker synthesis remains a fundamental and widely practiced approach due to its reliability and scalability.[3] The classical Strecker synthesis produces a racemic mixture, which necessitates a subsequent resolution step to isolate the desired L-enantiomer.[3][4]

The Underlying Principle of the Strecker Synthesis

The Strecker synthesis is a three-component reaction that masterfully constructs an α-amino acid from an aldehyde.[5] The process occurs in two primary stages:

  • Formation of an α-aminonitrile: p-Fluorobenzaldehyde reacts with a source of ammonia (e.g., ammonium chloride) to form an intermediate imine. A nucleophilic attack on the imine by a cyanide ion (from KCN or NaCN) yields the α-aminonitrile.[6][7] The use of ammonium chloride is strategic, as it serves as both the ammonia source and a mild acid to catalyze imine formation.[6]

  • Hydrolysis to the Amino Acid: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid, yielding racemic p-Fluorophenylglycine.[7]

Experimental Protocol: Racemic (D,L)-p-Fluorophenylglycine

This protocol outlines the synthesis of the racemic amino acid, which is the precursor to the final L-enantiomer HCl salt.

Materials:

  • p-Fluorobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Aqueous Ammonia (NH₃)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve p-Fluorobenzaldehyde and Ammonium Chloride in Methanol in a suitable reaction vessel equipped with a stirrer. Cool the mixture in an ice bath.

  • Cyanide Addition: Slowly add a solution of Potassium Cyanide in water to the cooled mixture. Extreme caution is required when handling cyanide salts.

  • Aminonitrile Formation: Allow the reaction to stir at room temperature for 24-36 hours. The formation of the α-aminonitrile intermediate occurs during this time.[6]

  • Hydrolysis: Carefully add concentrated HCl to the reaction mixture. Heat the mixture to reflux for several hours to facilitate the complete hydrolysis of the nitrile to the carboxylic acid.[7]

  • Isolation of Racemic Product: After cooling, the racemic p-Fluorophenylglycine hydrochloride may precipitate. Neutralize the solution with aqueous ammonia to its isoelectric point (around pH 6.5) to precipitate the free amino acid.[8]

  • Collection: Filter the crude racemic product, wash with cold water, and dry under vacuum.

Workflow Visualization: Strecker Synthesis

The following diagram illustrates the logical flow of the Strecker synthesis.

Strecker_Synthesis cluster_synthesis Stage 1: α-Aminonitrile Formation cluster_hydrolysis Stage 2: Hydrolysis & Isolation A p-Fluorobenzaldehyde + NH4Cl in MeOH B Add KCN Solution A->B Form Imine Intermediate C Stir at RT (24-36h) B->C Nucleophilic Attack D Add conc. HCl C->D Yields α-Aminonitrile E Reflux D->E Hydrolyze Nitrile F Neutralize with NH3 (pH ~6.5) E->F Cool Reaction G Filter & Dry Crude Product F->G Precipitate Amino Acid H H G->H Racemic (D,L)-p-Fluorophenylglycine

Caption: Workflow for the Strecker synthesis of racemic p-Fluorophenylglycine.

Part 2: Purification and Chiral Resolution

Obtaining the enantiomerically pure this compound requires a multi-step purification strategy. This process involves an initial purification of the crude racemic product, followed by chiral resolution to separate the L and D enantiomers, and finally, the formation and purification of the target hydrochloride salt.

Initial Purification: Recrystallization

Recrystallization is a powerful technique for purifying the crude racemic amino acid. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Protocol:

  • Dissolve the crude racemic p-Fluorophenylglycine in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated carbon and heat briefly to decolorize.[8]

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry thoroughly.

The Crucial Step: Chiral Resolution via Diastereomeric Salt Formation

To isolate the desired L-enantiomer, the racemic mixture is reacted with a chiral resolving agent. L-(−)-camphorsulfonic acid is an effective agent for this purpose.[8] This reaction forms two diastereomeric salts (L-acid/L-base and L-acid/D-base) which possess different solubilities, allowing them to be separated by fractional crystallization.

Protocol:

  • Salt Formation: In an aqueous solution, react the purified racemic p-Fluorophenylglycine with an equimolar amount of L-(−)-camphorsulfonic acid.[8]

  • Heating and Cooling: Heat the solution to ensure complete dissolution, then allow it to cool slowly. The less soluble diastereomeric salt (L-p-Fluorophenylglycine-L-camphorsulfonate) will preferentially crystallize out.

  • Isolation: Filter the crystalline salt and wash with a minimal amount of cold solvent. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

  • Liberation of the L-Amino Acid: Dissolve the isolated diastereomeric salt in hot water and neutralize the solution with aqueous ammonia to the isoelectric point. The pure L-p-Fluorophenylglycine will precipitate.[8]

  • Collection: Filter the solid, wash with cold water, and dry. At this stage, the enantiomeric excess (e.e.) should be >99%.[8]

Final Step: Formation and Purification of this compound

The final step involves converting the free L-amino acid into its highly stable hydrochloride salt.

Protocol:

  • Suspend the purified L-p-Fluorophenylglycine in a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of anhydrous HCl (e.g., HCl gas in isopropanol or a concentrated aqueous solution).

  • The this compound salt will precipitate from the solution.

  • Stir the resulting slurry in an ice bath to ensure complete precipitation.

  • Filter the final product, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dry under vacuum.

Advanced Purification: Ion-Exchange Chromatography

For applications demanding the absolute highest purity, ion-exchange chromatography can be employed. This technique separates amino acids based on their charge properties.[9] Since amino acids are zwitterionic, their net charge is pH-dependent.[10] By using a cation exchange resin, the positively charged amino acid (at low pH) can be bound to the column and then selectively eluted by changing the pH or increasing the salt concentration of the mobile phase.[11]

Workflow Visualization: Purification & Resolution

This diagram outlines the comprehensive purification pathway from crude racemic product to the final pure HCl salt.

Purification_Workflow cluster_initial Initial Purification cluster_resolution Chiral Resolution cluster_final Final Salt Formation A Crude Racemic Product B Recrystallization (Hot Water/Decolorization) A->B C React with L-Camphorsulfonic Acid B->C Purified Racemic Amino Acid D Fractional Crystallization C->D E Isolate Diastereomeric Salt D->E F Neutralize with NH3 E->F G Add Anhydrous HCl F->G Pure L-p-Fluorophenylglycine H Precipitate & Filter G->H I Dry Final Product H->I J J I->J >99% e.e. This compound

Sources

An In-Depth Technical Guide to L-p-Fluorophenylglycine HCl: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Pharmaceutical Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacological profiles. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the repertoire of fluorinated building blocks, non-proteinogenic amino acids have garnered significant attention. This guide provides a comprehensive technical overview of L-p-Fluorophenylglycine HCl, a pivotal chiral intermediate in the synthesis of advanced therapeutics. We will delve into its fundamental properties, synthesis, and applications, with a focus on the practical insights required for its effective utilization in research and development.

Part 1: Core Physicochemical and Structural Characteristics

This compound, systematically named (S)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride, is a synthetic amino acid analog of L-phenylglycine. The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring.

Key Identifiers and Molecular Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use. The following table summarizes its key identifiers and physicochemical data.

PropertyValueSource(s)
CAS Number 19883-57-9 (for the free base, (S)-4-Fluorophenylglycine)[1]
Molecular Formula C₈H₉ClFNO₂N/A
Molecular Weight 205.61 g/mol N/A
Appearance White to off-white solid[2]
Solubility Soluble in 1M HCl[2]
Melting Point ≥300 °C[2]
Specific Rotation [α]D +138° (c=1, 1N HCl)[2]

Note: The CAS number 19883-57-9 is for the free base, L-p-Fluorophenylglycine. The HCl salt is often referenced under this same CAS number in supplier catalogs.

The Impact of para-Fluorination

The introduction of a fluorine atom at the para-position of the phenyl ring imparts several key characteristics that are advantageous in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug molecule.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups, which can in turn affect the binding affinity of the molecule to its biological target.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within a protein's binding pocket, potentially increasing the potency of the drug.

Part 2: Synthesis and Chiral Resolution

The enantiomeric purity of L-p-Fluorophenylglycine is paramount for its use in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities.[3] Consequently, stereoselective synthesis or efficient chiral resolution of the racemic mixture is a critical step.

Chemical Synthesis and Resolution

A common approach to obtaining enantiomerically pure L-p-Fluorophenylglycine involves the resolution of a racemic mixture of DL-p-Fluorophenylglycine. One patented method describes the preparation and separation of the racemic methyl ester of p-fluorophenylglycine.[4] The resolution can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid.[4] The desired L-enantiomer can then be isolated and purified.

The following diagram illustrates a generalized workflow for the chemical resolution of DL-p-Fluorophenylglycine.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution racemic_start Starting Materials racemic_synthesis Synthesis of DL-p-Fluorophenylglycine racemic_start->racemic_synthesis esterification Esterification (e.g., with Methanol) racemic_synthesis->esterification diastereomeric_salt Formation of Diastereomeric Salts with Chiral Resolving Agent (e.g., L-camphorsulfonic acid) esterification->diastereomeric_salt separation Separation of Diastereomers (e.g., Fractional Crystallization) diastereomeric_salt->separation hydrolysis Hydrolysis of Ester separation->hydrolysis Desired Diastereomer l_amino_acid L-p-Fluorophenylglycine hydrolysis->l_amino_acid hcl_salt Formation of HCl Salt l_amino_acid->hcl_salt

Caption: Generalized workflow for the chemical synthesis and resolution of this compound.

Enzymatic Resolution: A Greener Approach

Enzymatic resolution offers a more sustainable and highly selective alternative to classical chemical resolution.[3][4] This method utilizes enzymes that can stereoselectively hydrolyze an ester or amide derivative of one enantiomer, leaving the other enantiomer unreacted. For example, immobilized lipases have been shown to be effective in the kinetic resolution of aromatic amino acid derivatives.[5] The use of enzymes like D-hydantoinase can also be employed for the production of D-phenylglycine derivatives with high enantiomeric excess, and similar principles can be applied for the L-enantiomer.[4]

The general principle of enzymatic resolution is depicted in the following workflow:

G racemic_substrate DL-p-Fluorophenylglycine Derivative (e.g., N-acyl ester or amide) enzyme Enzyme (e.g., Lipase, Amidase) racemic_substrate->enzyme l_product L-p-Fluorophenylglycine enzyme->l_product Stereoselective Hydrolysis d_substrate Unreacted D-Enantiomer Derivative enzyme->d_substrate No Reaction separation Separation l_product->separation d_substrate->separation

Caption: Conceptual workflow of the enzymatic resolution of a DL-p-Fluorophenylglycine derivative.

Part 3: Applications in Drug Development

This compound is a valuable chiral building block primarily utilized in the synthesis of peptides and peptidomimetics.[3][6] Its incorporation can lead to compounds with enhanced therapeutic properties.

Role in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides.[7][8] L-p-Fluorophenylglycine, typically with Nα-Fmoc protection (Fmoc-L-p-Fluorophenylglycine-OH), is readily incorporated into peptide sequences using standard coupling reagents.[9]

General Protocol for Incorporation of L-p-Fluorophenylglycine in Fmoc-SPPS:

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a p-fluorophenylalanine residue. This protocol can be adapted for L-p-Fluorophenylglycine.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-Dimethylformamide (DMF).[9]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[9]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-L-p-Fluorophenylglycine-OH (typically 3-5 equivalents) with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) with agitation.[10]

  • Washing: Wash the resin with DMF to remove excess reagents.[10]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Examples of Biologically Active Compounds

While specific blockbuster drugs containing L-p-Fluorophenylglycine are not prominently in the public domain, the broader class of phenylglycine derivatives is crucial in the synthesis of β-lactam antibiotics and some antitumor drugs.[4] Furthermore, the design and synthesis of novel L-phenylglycine derivatives are being explored for their potential as peroxisome proliferator-activated receptor gamma (PPARγ) agonists for the treatment of diabetes.[12] The incorporation of fluorinated amino acids into peptides has been shown to result in compounds with potent biological activity, including antitubulin agents for cancer therapy.[11]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion: A Versatile Tool for Advancing Therapeutics

This compound stands out as a highly valuable and versatile chiral building block for the synthesis of novel pharmaceutical agents. Its unique structural feature—the para-fluorinated phenyl ring—offers medicinal chemists a powerful handle to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the ongoing quest for safer and more effective medicines.

References

  • (Reference to a general medicinal chemistry textbook discussing the role of fluorine)
  • Google Patents. (2012). Preparation method of L(+)-p-fluorophenyl glycine. .

  • PubMed. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. [Link].

  • (Reference to a review article on the importance of chirality in drug design)
  • (Reference to a general peptide synthesis review)
  • (Reference to a paper on the biological activity of fluorin
  • (Reference to a safety data sheet for this compound)
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link].

  • (Reference to an academic paper on enzym
  • (Reference to a review on non-proteinogenic amino acids in drug discovery)
  • Vicente, G., et al. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 66(24), 8056–8061.
  • ResearchGate. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. [Link].

  • (Reference to a general organic chemistry textbook)
  • PubChem. (n.d.). (S)-4-Fluorophenylglycine. Retrieved from [Link].

  • PubMed Central (PMC). (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. [Link].

  • (Reference to a review on fluorin
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • (Reference to a paper on the synthesis of biologically active phenylglycine deriv
  • (Reference to a paper on the application of fluorin
  • (Reference to a paper on solid-phase synthesis protocols)
  • YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link].

  • (Reference to a paper on enzym
  • (Reference to a paper on the synthesis and biological evaluation of fluorin
  • (Reference to a paper on the design of anti-inflamm

Sources

A Technical Guide to the Spectroscopic Characterization of L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for L-p-Fluorophenylglycine hydrochloride (L-p-F-Phg-HCl), a synthetic amino acid of significant interest in pharmaceutical development. As a chiral building block, its precise structural confirmation is paramount. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, reflecting field-proven insights for researchers and drug development professionals.

Introduction to L-p-Fluorophenylglycine HCl

L-p-Fluorophenylglycine is a non-proteinogenic amino acid. The presence of a fluorine atom on the phenyl ring imparts unique properties, including altered lipophilicity and metabolic stability, making it a valuable component in the design of peptides and small molecule drugs. The hydrochloride salt form enhances solubility and stability.

Given its role as a critical starting material, rigorous spectroscopic analysis is not merely a quality control step but a foundational requirement to ensure chemical identity, purity, and structural integrity.

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-2-(4-fluorophenyl)acetic acid hydrochloride

  • Molecular Formula: C₈H₉ClFNO₂

  • Molecular Weight: 205.62 g/mol

The structure comprises a chiral alpha-carbon bonded to a proton, an ammonium group (protonated amine), a carboxylic acid group, and a p-fluorophenyl group. This specific arrangement dictates the spectroscopic signatures we expect to observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For L-p-F-Phg-HCl, both ¹H and ¹³C NMR are essential.

The "Why": Experimental Rationale
  • Solvent Choice: The hydrochloride salt structure necessitates a polar protic solvent for dissolution. Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are common choices. D₂O is advantageous for its simplicity, but labile protons (from -NH₃⁺ and -COOH) will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. DMSO-d₆, being aprotic, allows for the observation of these exchangeable protons, providing a more complete picture of the molecule.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, it is not soluble in D₂O. In such cases, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is used.

  • ¹⁹F NMR: While not a core requirement for basic identification, ¹⁹F NMR can be performed to confirm the presence and environment of the fluorine atom, which would appear as a singlet.

The "How": Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an appropriate internal standard (e.g., TMS).

  • Cap the tube and gently agitate to ensure complete dissolution.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-32 (adjust for concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: ~3-4 seconds.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

The "What": Data Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.5Broad Singlet3H-NH₃⁺The acidic protons of the ammonium group are deshielded and often appear as a broad signal due to quadrupole broadening and exchange.
~7.5-7.7Multiplet (dd)2HAromatic C2-H, C6-HThese protons are ortho to the electron-withdrawing Cα and are coupled to the adjacent protons and the fluorine atom.
~7.2-7.4Multiplet (t)2HAromatic C3-H, C5-HThese protons are meta to the Cα and are coupled to both the adjacent protons and the fluorine atom, appearing as a pseudo-triplet.
~5.2-5.4Singlet/Broad1Hα-CHThis proton is adjacent to the electron-withdrawing ammonium and carboxylic acid groups, shifting it significantly downfield.
~3.0-4.0Very Broad1H-COOHThe carboxylic acid proton is highly acidic and its signal is often very broad and may be incorporated into the water peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~170-175C=OThe carboxylic acid carbon is highly deshielded.
~161-164 (d)C4 (C-F)The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet due to ¹JCF coupling.
~130-132 (d)C2, C6These aromatic carbons are ortho to the fluorine and will show a smaller ²JCF coupling.
~128-130C1The ipso-carbon attached to the Cα group.
~115-117 (d)C3, C5These aromatic carbons are meta to the fluorine and will show a ³JCF coupling.
~55-60α-CThe alpha-carbon is deshielded by the attached nitrogen and carboxyl groups.
Visualization: Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure and the key NMR signals.

Caption: Correlation of L-p-F-Phg-HCl structure with key predicted NMR shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The "Why": Identifying Functional Groups

For L-p-F-Phg-HCl, IR is used to confirm the presence of the key functional moieties: the ammonium salt (-NH₃⁺), the carboxylic acid (-COOH), the aromatic ring, and the carbon-fluorine bond (C-F). The salt form significantly alters the spectrum compared to the free amino acid.

The "How": Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Place a small amount of the solid L-p-F-Phg-HCl powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum. This method is fast and requires minimal sample preparation.

Sample Preparation (KBr Pellet):

  • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

The "What": Data Interpretation

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3200Broad, StrongO-H stretch (Carboxylic Acid) & N-H stretch (Ammonium)The O-H stretch of the carboxylic acid is very broad due to hydrogen bonding. The N-H stretching of the -NH₃⁺ group overlaps in this region.
~1730-1750StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of a protonated carboxylic acid appears at a higher frequency than its carboxylate salt form.
~1580-1610MediumN-H bend (Ammonium) & C=C stretch (Aromatic)The asymmetric bending of the -NH₃⁺ group and aromatic ring stretches appear in this region.
~1500-1520MediumN-H bend (Ammonium)The symmetric bending of the -NH₃⁺ group.
~1200-1250StrongC-F stretchThe carbon-fluorine bond has a characteristic strong absorption in this region of the fingerprint.
~820-850StrongC-H out-of-plane bendCharacteristic of 1,4-disubstituted (para) aromatic rings.

Mass Spectrometry (MS)

MS is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

The "Why": Confirming Molecular Weight

The primary goal of MS is to confirm the molecular weight of L-p-Fluorophenylglycine. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and clearly showing the molecular ion.

The "How": Experimental Protocol

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent, typically methanol or a water/acetonitrile mixture.

  • A small amount of formic acid is often added to the solvent to promote protonation and enhance the signal in positive ion mode.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquisition Parameters (Positive ESI):

  • Ionization Mode: ESI+

  • Scan Range: m/z 50-500

  • Capillary Voltage: ~3-4 kV

  • Source Temperature: ~100-150 °C

The "What": Data Interpretation
  • Molecular Ion Peak: In positive ion mode, the molecule will be detected as the protonated species [M+H]⁺, where M is the free amino acid (not the HCl salt). The HCl salt dissociates in solution.

    • Mass of C₈H₈FNO₂ = 169.05

    • Expected [M+H]⁺: m/z 169.05 + 1.01 = 170.06

  • Isotope Pattern: The presence of a chlorine atom from the salt will not be observed in the molecular ion of the analyte itself. The natural isotopic abundance of ¹³C will result in a small M+1 peak (~8.8% of the M peak intensity).

  • Fragmentation: While ESI is a soft technique, some fragmentation can occur. Common fragmentation patterns for amino acids include the loss of water (-18 Da) and the loss of the carboxyl group as COOH (-45 Da) or CO₂ (-44 Da).

Visualization: Analytical Workflow

This diagram outlines the general workflow for the complete spectroscopic characterization of L-p-F-Phg-HCl.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample L-p-F-Phg-HCl Powder Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in MeOH/H2O Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS ESI Mass Spec Prep_MS->MS Analyze_NMR ¹H, ¹³C Spectra (Structure Elucidation) NMR->Analyze_NMR Analyze_IR IR Spectrum (Functional Groups) IR->Analyze_IR Analyze_MS Mass Spectrum (Molecular Weight) MS->Analyze_MS Report Final Report: Structural Confirmation Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: General workflow for spectroscopic analysis of L-p-F-Phg-HCl.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups characteristic of an amino acid hydrochloride, and MS verifies the molecular weight. The protocols and expected data presented in this guide form a self-validating system for the comprehensive characterization of this important pharmaceutical building block.

References

  • PubChem - (S)-4-Fluorophenylglycine: National Center for Biotechnology Information. PubChem Compound Summary for CID 853015, (S)-4-Fluorophenylglycine. [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Ivanova, B. B., & Spiteller, M. (2011). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino acids, 40(3), 733–744. [Link]

  • Organic Chemistry Data - ¹³C NMR Chemical Shifts: Reich, H. J. University of Wisconsin. A comprehensive collection of NMR data for various organic functional groups. [Link]

  • Human Metabolome Database (HMDB): A comprehensive, high-quality, freely accessible online database of small molecule metabolites found in the human body. It contains or links to extensive data including NMR, MS, and IR spectra for various compounds, including amino acids. [Link]

Unlocking New Research Avenues: A Technical Guide to the Applications of L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

In the landscape of modern biochemical and pharmaceutical research, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool for modulating molecular properties and elucidating biological mechanisms. Among these, L-p-Fluorophenylglycine (L-p-FPhg), typically used as its hydrochloride (HCl) salt for improved solubility and stability, stands out as a particularly versatile building block. The introduction of a fluorine atom onto the phenyl ring of glycine imparts unique electronic and steric properties, offering researchers a nuanced approach to protein engineering, drug discovery, and mechanistic studies. This guide provides an in-depth exploration of the potential research applications of L-p-Fluorophenylglycine HCl, offering both foundational principles and actionable experimental protocols.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical characteristics of L-p-FPhg is paramount for its effective application. The fluorine atom, being the most electronegative element, significantly influences the molecule's behavior.

PropertyValue/DescriptionSignificance in Research Applications
Molecular Formula C₈H₈FNO₂ · HClFoundational for mass spectrometry and elemental analysis.
Molecular Weight 205.61 g/mol Essential for stoichiometric calculations in peptide synthesis and other reactions.
Structure Glycine with a p-fluorophenyl side chainThe direct attachment of the fluorinated aromatic ring to the α-carbon provides a rigid and electronically distinct side chain.
Solubility Soluble in water as the HCl salt.The hydrochloride form enhances solubility in aqueous buffers used in many biological assays and some synthesis steps.[1]
Chirality Exists as L- and D-enantiomers.The L-enantiomer is typically used for incorporation into peptides to mimic natural amino acids. The stereochemistry is critical for biological activity.
Electronic Effect The fluorine atom is strongly electron-withdrawing.Alters the charge distribution of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions.[2]
¹⁹F NMR Signal Possesses a nuclear spin of ½ and has 100% natural abundance.Provides a sensitive and background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

I. Peptide and Protein Synthesis: Incorporating a Unique Structural and Spectroscopic Probe

The incorporation of L-p-FPhg into peptide chains is a primary application, enabling the synthesis of novel biomolecules with tailored properties. Solid-Phase Peptide Synthesis (SPPS) is the most common methodology employed.[3]

A. Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-p-Fluorophenylglycine

The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is well-suited for the incorporation of L-p-FPhg. However, researchers should be aware that the electronegativity of the fluorine substitution can sometimes decrease the reactivity of the system, potentially leading to lower coupling yields.[4] Careful optimization of coupling conditions is therefore crucial.

Workflow for Fmoc-SPPS Incorporation of L-p-Fluorophenylglycine

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Coupling with Fmoc-L-p-FPhg-OH Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Capping 6. Capping (Optional) Washing2->Capping Repeat 7. Repeat Cycle Washing2->Repeat if no capping Capping->Repeat for next amino acid Repeat->Fmoc_Deprotection Cleavage 8. Cleavage & Deprotection Repeat->Cleavage after final residue Purification 9. Purification & Analysis Cleavage->Purification

Caption: General workflow for incorporating Fmoc-L-p-Fluorophenylglycine in SPPS.

Experimental Protocol: Manual SPPS of a Peptide Containing L-p-Fluorophenylglycine

This protocol is adapted from standard Fmoc-SPPS procedures and provides a starting point for optimization.[5][6]

Materials:

  • Fmoc-L-p-Fluorophenylglycine-OH

  • Rink Amide resin (or other suitable solid support)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure® combination.[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[5]

  • Coupling of Fmoc-L-p-Fluorophenylglycine-OH:

    • In a separate vial, dissolve Fmoc-L-p-Fluorophenylglycine-OH (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

    • Add DIPEA or collidine (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature. A standard coupling time of 2 hours is a good starting point, but this may need to be extended for this less reactive amino acid.[4][5]

    • After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative test indicates complete coupling).

  • Capping (Optional): If the Kaiser test is positive after coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/water/TIS) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage solution from the resin into a collection tube.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

II. A High-Sensitivity Probe for Biochemical and Structural Studies

The presence of the ¹⁹F nucleus makes L-p-FPhg an exceptional probe for NMR spectroscopy, a technique that can provide detailed information about molecular structure, dynamics, and interactions in solution.[1][8]

A. ¹⁹F NMR Spectroscopy for Structural Analysis

The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR nucleus.[1] Its chemical shift is extremely sensitive to the local electronic environment. When L-p-FPhg is incorporated into a peptide or protein, the ¹⁹F chemical shift provides a sensitive readout of:

  • Conformational Changes: Alterations in the peptide's secondary or tertiary structure will change the local environment of the fluorine atom, resulting in a change in its chemical shift.[8]

  • Protein Folding and Unfolding: ¹⁹F NMR can be used to monitor the folding and unfolding transitions of proteins in real-time.

  • Membrane Interactions: For membrane-associated peptides, the ¹⁹F signal of L-p-FPhg can report on the peptide's insertion depth, orientation, and dynamics within the lipid bilayer.[9][10]

Logical Flow for ¹⁹F NMR-based Interaction Studies

NMR_Interaction_Study Start Synthesize and purify L-p-FPhg-labeled peptide NMR_Free Acquire 1D ¹⁹F NMR spectrum of free peptide Start->NMR_Free Add_Ligand Titrate with binding partner (e.g., protein, lipid vesicles) NMR_Free->Add_Ligand NMR_Bound Acquire ¹⁹F NMR spectra at each titration point Add_Ligand->NMR_Bound Analysis Analyze changes in chemical shift, line width, and intensity NMR_Bound->Analysis Conclusion Determine binding affinity (Kd), kinetics, and structural changes Analysis->Conclusion Stability_Strategies cluster_0 Modifications center Improved Metabolic Stability N_Term N-terminal modification N_Term->center C_Term C-terminal modification C_Term->center Cyclization Cyclization Cyclization->center Unnatural_AA Incorporate Unnatural AAs (e.g., L-p-FPhg) Unnatural_AA->center

Caption: Key strategies, including the use of unnatural amino acids, to enhance peptide stability.

B. Modulating Pharmacokinetic and Pharmacodynamic Properties

The fluorine atom can influence a peptide's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterEffect of L-p-FPhg IncorporationRationale
Lipophilicity Generally increases.The fluorophenyl group is more lipophilic than the side chains of many natural amino acids. This can improve membrane permeability.
Binding Affinity Can be increased or decreased.The altered electronic and steric properties of the side chain can either enhance or disrupt key interactions with the target receptor.
Conformation Can stabilize specific secondary structures.The rigid nature of the fluorophenylglycine side chain can influence the peptide's conformational preferences, potentially locking it into a more bioactive conformation.

By strategically placing L-p-FPhg within a therapeutic peptide, medicinal chemists can fine-tune its pharmacokinetic and pharmacodynamic properties to create more effective and durable drug candidates.

Conclusion

This compound is a powerful and versatile tool for researchers across multiple scientific disciplines. Its unique combination of structural, electronic, and spectroscopic properties enables the rational design of novel peptides and proteins with enhanced stability and tailored functions. From elucidating complex biological interactions with high-precision ¹⁹F NMR to developing next-generation peptide therapeutics with improved pharmacokinetic profiles, the applications of L-p-Fluorophenylglycine are poised to continue expanding the frontiers of biochemical and pharmaceutical research. The experimental guidelines provided in this guide serve as a robust starting point for harnessing the full potential of this remarkable unnatural amino acid.

References

  • Ghate, M. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1317-1330. [Link]

  • Blaskovich, M. A. (2016). The Impact of Fluorine in Amino Acids for Pharmaceutical Development. Pharmaceutical Development and Technology, 21(6), 653-668.
  • Inno Pharmchem. (n.d.).
  • Gill, A., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(16), 4990. [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. [Link]

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  • Boc Sciences. (2023). Methods to improve the metabolic stability of peptides.
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An In-depth Technical Guide to L-p-Fluorophenylglycine HCl: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and peptide science, the strategic incorporation of fluorine has emerged as a transformative tool. While only a single naturally occurring fluorinated amino acid is known, the synthetic introduction of this uniquely electronegative element into amino acid scaffolds has profound effects on their physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, modulate lipophilicity, and influence peptide conformation, making fluorinated amino acids highly sought-after building blocks for novel therapeutics.[2][3] This guide delves into the history, synthesis, characterization, and application of a particularly significant molecule in this class: L-p-Fluorophenylglycine HCl. As a non-canonical aromatic amino acid, it serves as a quintessential example of how precise chemical modification can unlock new biological functions and therapeutic possibilities.

Chapter 1: Synthesis and the Pursuit of Chirality

The journey to obtaining enantiomerically pure L-p-Fluorophenylglycine is a study in the evolution of synthetic and separation chemistry. The primary challenge lies not in the initial formation of the racemic mixture but in the efficient and scalable resolution of the desired L-enantiomer.

Classical Approach: Racemic Synthesis and Chiral Resolution

Historically, the most common route involves the synthesis of DL-p-Fluorophenylglycine followed by classical resolution. A robust and widely referenced method involves the use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization due to their differing solubilities.

A patented method provides a clear and effective protocol for this process.[4] The process begins with the esterification of the racemic amino acid to protect the carboxyl group, followed by reaction with a chiral acid like L-tartaric acid. This forms a pair of diastereomeric salts. The L-p-fluorophenylglycine methyl ester L-tartrate double salt crystallizes preferentially from the solution.[4] After separation, hydrolysis of the ester and neutralization yields the L-amino acid. For achieving the high levels of chiral purity (>99% enantiomeric excess) required for pharmaceutical applications, a subsequent refinement step using L-camphor sulfonic acid is often employed.[4]

G cluster_0 Synthesis & Esterification cluster_1 Chiral Resolution cluster_2 Hydrolysis & Refinement racemate DL-p-Fluorophenylglycine ester DL-p-Fluorophenylglycine Methyl Ester racemate->ester CH3OH, H+ salts Diastereomeric Salts: L-Ester-L-Tartrate D-Ester-L-Tartrate ester->salts + L-Tartaric Acid l_salt Crystallized L-Ester-L-Tartrate Salt salts->l_salt Fractional Crystallization l_crude Crude L-p-Fluorophenylglycine l_salt->l_crude 1. Hydrolysis 2. Neutralization l_pure High-Purity This compound (ee > 99%) l_crude->l_pure Refinement with L-Camphor Sulfonic Acid

Figure 1: Workflow for Classical Resolution of L-p-Fluorophenylglycine.
Modern Approaches: Asymmetric Synthesis

While classical resolution is effective, the field has increasingly moved towards asymmetric synthesis to avoid the "loss" of 50% of the material as the undesired enantiomer. Asymmetric synthesis aims to create the desired stereocenter directly.[5][6] Methodologies in this domain are diverse and include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a glycine-derived substrate to direct the stereoselective alkylation or amination.[7]

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of the reaction.[8][9]

  • Enzymatic Resolution: Using enzymes that selectively act on one enantiomer in a racemic mixture, a biological parallel to chemical resolution.

These advanced methods are of great interest in medicinal and bio-organic chemistry for producing enantiomerically pure heterocycles and amino acids.[9]

Chapter 2: Molecular Blueprint and Analytical Validation

A comprehensive understanding of a molecule's properties and a robust system for verifying its identity and purity are paramount.

Physicochemical Properties

The introduction of fluorine imparts distinct properties to the phenylglycine core. The following table summarizes key computed and known properties for the closely related racemic compound and the specific L-enantiomer.

PropertyValueSource
Molecular Formula C₈H₈FNO₂[10][11]
Molecular Weight 169.15 g/mol [10]
Appearance White to off-white solid[11]
Solubility Soluble in polar solvents (water, alcohols)[11]
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)acetic acid[10]
InChIKey JKFYKCYQEWQPTM-ZETCQYMHSA-N[10]

Note: Data for the HCl salt form will vary slightly, particularly in molecular weight and solubility.

Analytical Characterization Protocol

Ensuring the identity, purity, and particularly the enantiomeric excess (ee) of this compound is a critical quality control step. A multi-pronged analytical approach is required.

Objective: To confirm structural integrity and determine enantiomeric purity to >99.5% ee.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) - Purity Assay:

    • Rationale: To determine the chemical purity by separating the main compound from any synthesis-related impurities.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).

      • Detection: UV at 220 nm or 254 nm.

      • Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines.

  • Chiral HPLC - Enantiomeric Purity:

    • Rationale: This is the cornerstone of analysis for a chiral molecule. Chiral Stationary Phases (CSPs) create transient diastereomeric complexes, allowing for the separation of enantiomers.[12][13]

    • Protocol:

      • Column: A polysaccharide-based CSP (e.g., Chiralcel OD) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) is highly effective for underivatized amino acids.[14]

      • Mobile Phase: Typically an isocratic mixture of an alcohol (e.g., methanol or ethanol) and a non-polar modifier (e.g., hexane), or a reversed-phase system with buffered aqueous solutions.[12][14]

      • Detection: UV at 220 nm or 273 nm.[14]

      • System Suitability: Inject a racemic standard to ensure baseline resolution between the D and L peaks before analyzing the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation:

    • Rationale: To provide unambiguous confirmation of the chemical structure.

    • Protocol:

      • ¹H NMR: Confirms the presence and connectivity of all protons. The aromatic protons will show a characteristic splitting pattern influenced by the fluorine atom.

      • ¹³C NMR: Confirms the carbon skeleton.

      • ¹⁹F NMR: Provides a clear signal confirming the presence and chemical environment of the fluorine atom, a key identity test.

  • Mass Spectrometry (MS) - Molecular Weight Verification:

    • Rationale: To confirm the molecular weight of the compound.

    • Protocol: Electrospray ionization (ESI) is typically used to generate the protonated molecular ion [M+H]⁺, which is then detected. This technique can also be adapted for chiral analysis.[15]

G start L-p-Fluorophenylglycine HCl Sample hplc Reverse-Phase HPLC start->hplc Purity >99%? chiral_hplc Chiral HPLC start->chiral_hplc ee >99.5%? nmr NMR (1H, 13C, 19F) start->nmr Structure Match? ms Mass Spectrometry start->ms MW Match? report Certificate of Analysis hplc->report chiral_hplc->report nmr->report ms->report

Figure 2: Analytical Workflow for Quality Control Validation.

Chapter 3: The Molecule in Action - Biological Significance and Applications

The true value of this compound lies in its application, from a fundamental research tool to a building block in drug development.

A Tool for Peptide and Protein Design

Incorporating fluorinated amino acids like L-p-Fluorophenylglycine into peptides is a key strategy for enhancing therapeutic properties.[1] The fluorine atom can:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation.[16]

  • Modulate Folding: Fluorine can influence the secondary structure of peptides, such as stabilizing α-helices or β-sheets, through unique stereoelectronic effects and the "fluorous effect".[16][17]

  • Enhance Binding Affinity: The polar C-F bond can introduce favorable dipolar interactions within a hydrophobic binding pocket of a target protein, leading to enhanced affinity.[3]

A Modulator of Neural Signaling

Recent research has illuminated a direct therapeutic potential for L-p-Fluorophenylglycine itself, particularly in the context of neuropsychiatric disorders. Studies have identified it as a non-substrate inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[18]

Mechanism of Action: These transporters are responsible for regulating the extracellular levels of D-serine, a crucial co-agonist at the NMDA receptor. By inhibiting ASCT1 and ASCT2, L-p-Fluorophenylglycine prevents the reuptake of D-serine from the synaptic cleft.[18] This leads to elevated extracellular D-serine levels, which in turn enhances NMDA receptor activity. This mechanism is believed to underlie its observed antidepressant-like effects and its ability to improve resilience to chronic stress in preclinical models.[19][20] Furthermore, this enhanced NMDA receptor signaling has been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[18]

G cluster_0 Synaptic Cleft cluster_1 Presynaptic / Glial Terminal cluster_2 Postsynaptic Neuron L4FPG L-p-Fluorophenylglycine ASCT2 ASCT1/2 Transporter D-Serine Uptake L4FPG->ASCT2 Inhibition DSerine D-Serine NMDAR NMDA Receptor Glycine Site DSerine->NMDAR:f1 Binding & Activation DSerine->ASCT2:f1 Uptake Blocked LTP Enhanced LTP & Antidepressant Effects NMDAR->LTP Increased Ca2+ Influx

Figure 3: Proposed Mechanism of L-p-Fluorophenylglycine Action.

This activity makes L-p-Fluorophenylglycine and its analogs promising lead compounds for developing novel therapeutics for depression, schizophrenia, and other CNS disorders where NMDA receptor hypofunction is implicated.[19][20] The good brain penetration of L-4FPG further enhances its potential as a CNS-active agent.[19]

Conclusion

This compound has transitioned from a synthetic curiosity to a molecule of significant strategic importance. Its history is intertwined with the development of chiral chemistry, and its utility is a testament to the power of fluorine in medicinal chemistry. Whether used as a sophisticated building block to fine-tune the properties of therapeutic peptides or as a direct modulator of critical neural transporters, this compound stands as a powerful tool in the arsenal of researchers and drug developers. Its continued exploration is poised to yield further insights and novel therapeutic interventions.

References

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L-p-Fluorophenylglycine HCl: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique electronic properties, small size, and high electronegativity can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1][2][3] Among the arsenal of fluorinated building blocks, L-p-Fluorophenylglycine HCl has emerged as a particularly valuable synthon, offering a unique combination of structural rigidity and modulated electronics for the synthesis of complex and potent therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in drug discovery and development.

Physicochemical Properties and Structural Rationale

L-p-Fluorophenylglycine is a non-proteinogenic amino acid distinguished by the presence of a fluorine atom at the para-position of the phenyl ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.[4]

PropertyValueReference(s)
Molecular Formula C₈H₉ClFNO₂[5]
Molecular Weight 205.61 g/mol [5]
Appearance White to off-white solid[4]
Melting Point ≥300 °C[4]
Solubility Soluble in 1M HCl[4]
Specific Rotation [α]²⁰_D_ +136° to +138° (c=1, 1N HCl)[6]
The Strategic Choice of the para-Fluoro Position

The substitution pattern on the phenyl ring of phenylglycine derivatives significantly impacts their electronic and steric properties. The choice of the para-position for fluorine substitution in L-p-Fluorophenylglycine is a deliberate one, rooted in fundamental principles of organic chemistry.

Fluorine is an electron-withdrawing group, which influences the electron density of the aromatic ring. In electrophilic aromatic substitution reactions, this deactivating effect is most pronounced at the ortho and para positions. However, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring, which directs incoming electrophiles to the ortho and para positions.[7][8][9][10][11] This interplay of inductive and resonance effects is crucial in modulating the reactivity and interaction of the phenyl ring with its environment.

The para-substitution offers a distinct advantage over the ortho and meta isomers by providing a more direct electronic influence on the molecule's axis while minimizing steric hindrance. This can lead to more predictable and favorable interactions with biological targets.[7]

Synthesis and Quality Control

High enantiomeric purity is critical for the application of L-p-Fluorophenylglycine in pharmaceuticals. The synthesis of this compound often involves the resolution of a racemic mixture, followed by purification to achieve an enantiomeric excess (ee) of >99%.[6]

A Typical Purification Protocol:

A common method for refining L-p-Fluorophenylglycine involves the use of a chiral resolving agent, such as L-camphorsulfonic acid.[6]

  • Crude this compound Dissolution: The crude material is dissolved in water.

  • Decolorization: Activated carbon is added to the solution to remove colored impurities.

  • Filtration: The activated carbon is removed by filtration.

  • Neutralization: The pH of the filtrate is adjusted to ~6.5 with an ammonia solution to precipitate the free amino acid.

  • Washing and Drying: The precipitate is washed with water and dried to yield L-p-Fluorophenylglycine.

  • Chiral Resolution with L-camphorsulfonic acid: The purified L-p-Fluorophenylglycine is treated with L-camphorsulfonic acid in the presence of sulfuric acid and water, followed by heating and cooling to crystallize the desired diastereomeric salt.

  • Liberation of the Pure Enantiomer: The diastereomeric salt is then treated with a base to liberate the highly pure L-p-Fluorophenylglycine.[6]

Purification workflow for L-p-Fluorophenylglycine.
Analytical Characterization: A Multi-technique Approach

Ensuring the identity and purity of this compound is paramount. A combination of analytical techniques is employed for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound and for separating it from related impurities.[12][13][14][15] Chiral HPLC methods are essential for determining the enantiomeric excess.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment within the molecule.

    • ¹³C NMR: Characterizes the carbon skeleton.

    • ¹⁹F NMR: This is a particularly sensitive and informative technique for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for confirming the identity and purity of this compound.[17][18][19][20]

Application in Peptide Synthesis: A Practical Guide

L-p-Fluorophenylglycine is a valuable building block for the synthesis of novel peptides with enhanced properties. Its incorporation is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[4][5][21][22][23][][25][26]

General Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin Support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-L-p-Fluorophenylglycine-OH (with activating agents like HBTU/DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) washing2->cleavage repeat->deprotection purification Purification of Peptide (e.g., HPLC) cleavage->purification end Characterized Peptide purification->end

Cyclical workflow of Fmoc-based SPPS.
Detailed Protocol for the Incorporation of Fmoc-L-p-Fluorophenylglycine-OH

This protocol outlines a standard procedure for coupling Fmoc-L-p-Fluorophenylglycine-OH onto a solid support during SPPS.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-L-p-Fluorophenylglycine-OH

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[23]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the deprotection solution for 15-20 minutes to ensure complete removal of the Fmoc group.[22] Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-p-Fluorophenylglycine-OH (3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates a complete reaction.[22]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified, typically by reversed-phase HPLC.[22]

Case Study: L-p-Fluorophenylglycine in the Synthesis of Aprepitant

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][11][27][28] The synthesis of Aprepitant prominently features L-p-Fluorophenylglycine as a key chiral building block, highlighting its importance in the construction of complex, biologically active molecules.

The Role of L-p-Fluorophenylglycine in Aprepitant's Mechanism of Action

The tachykinin peptide, substance P, is the endogenous ligand for the NK₁ receptor.[28] The binding of substance P to NK₁ receptors in the brainstem is a key step in the emetic (vomiting) reflex. Aprepitant acts as a competitive antagonist at this receptor, preventing substance P from binding and thereby inhibiting the downstream signaling that leads to nausea and vomiting.[11][28]

The L-p-fluorophenylglycine moiety in Aprepitant is crucial for its high affinity and selectivity for the NK₁ receptor. The fluorinated phenyl ring is believed to engage in favorable hydrophobic and electronic interactions within the receptor's binding pocket. The para-fluoro substitution likely enhances these interactions and contributes to the overall pharmacological profile of the drug, including its metabolic stability.

Aprepitant_MoA cluster_0 Normal Physiological Response cluster_1 Inhibition by Aprepitant SubstanceP Substance P NK1_Receptor NK₁ Receptor SubstanceP->NK1_Receptor Binds to Emesis Emesis (Vomiting) NK1_Receptor->Emesis Activates Aprepitant Aprepitant (containing L-p-Fluorophenylglycine) NK1_Receptor2 NK₁ Receptor Aprepitant->NK1_Receptor2 Blocks No_Emesis No Emesis NK1_Receptor2->No_Emesis Inhibits Activation

Mechanism of action of Aprepitant.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area, and the formation of dust should be avoided.[4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of a rigid phenylglycine scaffold and the electronic modulation provided by the para-fluoro substituent offers chemists a powerful tool to fine-tune the properties of peptides and other small molecules. The successful application of L-p-Fluorophenylglycine in the synthesis of the blockbuster drug Aprepitant is a testament to its utility. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated amino acids like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Synthesis and Biological Activity of NK1 Tachykinin Antagonists Not Containing D-residues. Neuropeptides. 1994 Jan;26(1):55-7.
  • Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. 2015:1348:33-50.
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  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
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In-Silico Modeling of L-p-Fluorophenylglycine HCl Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-standard amino acids (nsAAs) into peptide-based therapeutics is a rapidly expanding frontier in drug discovery. L-p-Fluorophenylglycine HCl, a synthetic amino acid, offers unique physicochemical properties that can enhance the stability, binding affinity, and pharmacokinetic profiles of novel drug candidates. This technical guide provides a comprehensive framework for the in-silico modeling of this compound interactions with biological targets. We will delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the rational design of next-generation therapeutics incorporating this promising nsAA.

Introduction: The Significance of L-p-Fluorophenylglycine in Drug Design

L-p-Fluorophenylglycine (Fpg) is a non-proteinogenic amino acid characterized by the substitution of a fluorine atom at the para position of the phenyl ring of phenylglycine. This seemingly subtle modification imparts significant changes to the molecule's electronic and steric properties. The high electronegativity of fluorine can introduce favorable electrostatic interactions, such as halogen bonds, and can modulate the pKa of nearby functional groups. Furthermore, the fluorophenyl moiety can engage in π-π stacking and hydrophobic interactions within a protein binding pocket. The hydrochloride salt form ensures solubility and stability for experimental handling.

The judicious incorporation of Fpg into a peptide sequence can therefore lead to:

  • Enhanced Binding Affinity: Through novel non-covalent interactions with the target receptor.

  • Increased Proteolytic Stability: The unnatural side chain can hinder recognition by proteases.

  • Improved Pharmacokinetic Properties: Modulating lipophilicity and metabolic stability.

To fully harness these benefits, a detailed understanding of the atomic-level interactions between Fpg and its biological target is paramount. In-silico modeling provides a powerful and cost-effective avenue to explore these interactions, guide medicinal chemistry efforts, and accelerate the drug discovery pipeline.[1][2][3]

Foundational In-Silico Methodologies

A multi-faceted computational approach is essential to accurately model the behavior of a non-standard amino acid like Fpg. This typically involves a hierarchical workflow, starting with rapid screening methods and progressing to more computationally intensive and accurate techniques.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It is an invaluable tool for initial virtual screening and hypothesis generation.

Causality Behind Experimental Choices: The primary goal of docking Fpg-containing peptides is to rapidly assess potential binding modes within a target protein's active site. The choice of docking algorithm and scoring function is critical. For systems involving nsAAs, scoring functions that can adequately handle halogen bonding and other subtle electronic effects are preferred. A blind docking approach can be initially employed to identify all potential binding sites on the protein surface.[6]

Experimental Protocol 1: Molecular Docking of an Fpg-Containing Peptide

Objective: To predict the binding pose of an Fpg-containing peptide within the active site of a target protein.

Software: AutoDock Vina, PyMOL

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and heteroatoms not essential for binding.

    • Add polar hydrogens and assign Gasteiger charges.

    • Define the grid box encompassing the active site. The dimensions should be sufficient to allow for translational and rotational freedom of the ligand.

  • Ligand Preparation:

    • Construct the 3D structure of the Fpg-containing peptide using a molecular builder (e.g., Avogadro).

    • Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).

  • Analysis of Results:

    • Visualize the top-ranked docking poses in PyMOL.

    • Analyze the predicted binding interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, halogen bonds).

    • The docking score, reported as a Gibbs Free Energy (ΔG), provides an estimate of the binding affinity, with more negative values indicating stronger binding.[4]

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static snapshot of the binding event, MD simulations allow for the exploration of the dynamic nature of the protein-ligand complex over time.[7][8] This is crucial for assessing the stability of the predicted binding pose and understanding the role of conformational changes in the binding process.

Causality Behind Experimental Choices: For a system containing a non-standard amino acid like Fpg, the choice of a suitable force field is of paramount importance. Standard protein force fields may not have parameters for Fpg. Therefore, parameterization of the nsAA is a critical prerequisite for accurate MD simulations.[9][10][11] The CHARMM36 and AMBER force fields are widely used and have extensions for some non-standard amino acids.[12][13][14] If parameters are not available, they must be derived using quantum mechanics calculations.[15][16]

Experimental Protocol 2: Parameterization and MD Simulation of an Fpg-Protein Complex

Objective: To assess the stability of the docked Fpg-peptide-protein complex and characterize its dynamic behavior.

Software: GROMACS, CHARMM-GUI, VMD

Methodology:

  • System Preparation & Parameterization:

    • Start with the best-ranked docked pose from Protocol 1.

    • Utilize a tool like CHARMM-GUI to build the simulation system. This will solvate the complex in a water box with appropriate counter-ions to neutralize the system.

    • Crucially, provide a valid topology and parameter file for L-p-Fluorophenylglycine compatible with the chosen force field (e.g., CHARMM36). If not available, these parameters need to be generated. This typically involves quantum mechanical calculations to derive partial charges, bond lengths, angles, and dihedral parameters.[9][12][13][16]

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the system's behavior at equilibrium.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.[17]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the formation and breaking of hydrogen bonds, salt bridges, and other non-covalent interactions between the Fpg residue and the protein throughout the simulation.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: Achieving High Accuracy

For a detailed understanding of the electronic effects of the fluorine atom in Fpg, Quantum Mechanics (QM) calculations are indispensable.[18][19][20] QM methods can provide highly accurate descriptions of bond formation and breaking, charge distribution, and the nature of non-covalent interactions.

Causality Behind Experimental Choices: Due to their high computational cost, full QM calculations are typically limited to the binding site. A more practical approach for large biomolecular systems is the use of hybrid QM/Molecular Mechanics (QM/MM) methods.[21][22] In a QM/MM approach, the ligand and the immediate surrounding residues are treated with a high-level QM method, while the rest of the protein and the solvent are treated with a classical MM force field.[22] This allows for an accurate description of the key interactions while maintaining computational feasibility.

Experimental Protocol 3: QM/MM Analysis of the Fpg Binding Site

Objective: To obtain a highly accurate representation of the electronic interactions between the Fpg residue and the active site of the target protein.

Software: Gaussian, AMBER, ORCA

Methodology:

  • System Partitioning:

    • Select a representative snapshot from the equilibrated MD trajectory.

    • Define the QM region: This should include the Fpg residue and any amino acid side chains that are in close contact and are expected to have significant electronic interactions (e.g., those forming hydrogen bonds, halogen bonds, or salt bridges).

    • Define the MM region: This encompasses the rest of the protein and the solvent.

  • QM/MM Calculation:

    • Perform a single-point energy calculation or a geometry optimization of the QM region in the presence of the electrostatic field of the MM region.

    • Choose a suitable QM level of theory (e.g., Density Functional Theory with a functional like B3LYP) and a basis set (e.g., 6-31G*).

  • Analysis:

    • Interaction Energy Decomposition: Analyze the interaction energy between the Fpg residue and the surrounding amino acids to quantify the contributions of electrostatic, van der Waals, and polarization effects.

    • Natural Bond Orbital (NBO) Analysis: Investigate charge transfer interactions between the Fpg residue and the protein.

    • Visualization of Molecular Orbitals: Visualize the frontier molecular orbitals (HOMO and LUMO) to understand the electronic nature of the binding.

Data Presentation and Interpretation

A crucial aspect of in-silico modeling is the clear and concise presentation of quantitative data.

Table 1: Summary of Molecular Docking and MD Simulation Results
MetricValueInterpretation
Docking Score (kcal/mol) -9.5Favorable predicted binding affinity.
RMSD (Protein Backbone, Å) 1.5 ± 0.3The protein structure is stable throughout the simulation.
RMSD (Ligand, Å) 0.8 ± 0.2The ligand remains stably bound in the predicted pose.
Average H-Bonds (Ligand-Protein) 3.2Consistent hydrogen bonding contributes to binding stability.
Table 2: QM/MM Interaction Energy Decomposition (kcal/mol)
Interaction PairElectrostaticvan der WaalsTotal
Fpg - Arg124-15.2-3.1-18.3
Fpg - Tyr88-2.5-5.8-8.3
Fpg - Asp92-10.7-2.4-13.1

Visualization of Workflows and Interactions

Visual representations are essential for conveying complex computational workflows and molecular interactions.

Diagram 1: In-Silico Modeling Workflow for Fpg Interactions

workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_qmmm QM/MM a Receptor & Ligand Preparation b Docking Simulation (AutoDock Vina) a->b c Pose Selection & Analysis b->c d System Building & Parameterization c->d Best Pose e Minimization & Equilibration d->e f Production MD (GROMACS) e->f g Trajectory Analysis (RMSD, RMSF) f->g h System Partitioning (QM & MM Regions) f->h Snapshot i QM/MM Calculation (Gaussian/ORCA) h->i j Energy Decomposition & Electronic Analysis i->j

Caption: A hierarchical workflow for in-silico modeling of Fpg interactions.

Diagram 2: Key Interactions of L-p-Fluorophenylglycine in a Binding Pocket

interactions Fpg L-p-Fluorophenylglycine Arg Arginine Fpg->Arg Salt Bridge / H-Bond Tyr Tyrosine Fpg->Tyr π-π Stacking Asp Aspartate Fpg->Asp Halogen Bond (F···O) Water Water Fpg->Water H-Bond

Caption: A schematic of potential non-covalent interactions involving Fpg.

Conclusion and Future Perspectives

The in-silico modeling pipeline presented in this guide provides a robust framework for investigating the interactions of this compound with biological targets. By combining molecular docking, molecular dynamics simulations, and QM/MM calculations, researchers can gain deep insights into the structural and energetic determinants of binding. This knowledge is invaluable for the rational design of novel peptide-based therapeutics with enhanced efficacy and safety profiles.

Future advancements in computational hardware and software, particularly in the realm of machine learning and artificial intelligence, are poised to further enhance the predictive power of these methods.[23] Generative models may soon be capable of designing novel Fpg-containing peptides with desired binding properties de novo. As our understanding of the subtle interplay of non-covalent interactions continues to grow, so too will our ability to engineer next-generation medicines with atomic-level precision.

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An In-depth Technical Guide to the Mechanism of Action of L-p-Fluorophenylglycine HCl in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-p-Fluorophenylglycine (L-4FPG) is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid phenylalanine. As an analogue, it possesses a similar core structure but is distinguished by the substitution of a fluorine atom at the para position of the phenyl ring. This seemingly minor modification imparts unique biochemical properties that allow it to interact with and modulate biological systems in ways distinct from its natural counterpart. Its hydrochloride (HCl) salt form enhances solubility and stability for experimental use.

This guide provides a comprehensive overview of the known mechanisms of action of L-p-Fluorophenylglycine HCl. We will explore its journey from cellular entry to its impact on critical metabolic and signaling pathways. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound, particularly in the fields of oncology and neuroscience.

Physicochemical Profile and Cellular Entry

The biological activity of L-4FPG is fundamentally linked to its structural similarity to natural amino acids, which allows it to hijack cellular transport machinery.

Molecular Structure
  • IUPAC Name: 2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride

  • Molecular Formula: C₈H₉ClFNO₂

  • Molecular Weight: 205.61 g/mol [1]

The key feature is the fluorine atom on the phenyl ring. Its high electronegativity alters the electronic distribution of the molecule, influencing its binding affinity for transporters and enzymes.

Cellular Uptake via Amino Acid Transporters

L-4FPG enters the cell not by passive diffusion but by active transport, utilizing the same channels as natural amino acids. Research has identified the L-type amino acid transporter (LAT) system as a primary conduit for the uptake of fluorinated aromatic amino acids.[2] This system is responsible for transporting large neutral amino acids, including phenylalanine.

The active transport mechanism allows cells to accumulate L-4FPG at intracellular concentrations far exceeding the extracellular levels, a crucial factor for its subsequent biological effects.[2]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space L4FPG_ext L-4FPG (HCl) transporter L-Type Amino Acid Transporter (LAT) Transporter Channel L4FPG_ext->transporter:f1 Uptake Phe_ext Phenylalanine Phe_ext->transporter:f1 Competitive Uptake L4FPG_int L-4FPG transporter:f1->L4FPG_int Phe_int Phenylalanine transporter:f1->Phe_int caption Cellular uptake of L-4FPG via the LAT system.

Caption: Cellular uptake of L-4FPG via the LAT system.

Core Mechanisms of Action

Once inside the cell, L-4FPG exerts its effects through several distinct but interconnected mechanisms.

Competitive Inhibition of Protein Synthesis

As a structural mimic of phenylalanine, one of the primary mechanisms of L-4FPG is its ability to be mistakenly incorporated into nascent polypeptide chains during protein synthesis.[3] This process has profound consequences:

  • Mis-acylation of tRNA: Phenylalanyl-tRNA synthetase can recognize and charge tRNA molecules with L-4FPG.

  • Incorporation into Proteins: The ribosome does not effectively discriminate between phenylalanine and L-4FPG-charged tRNA, leading to the analogue's incorporation into proteins.[3]

  • Protein Misfolding and Dysfunction: The presence of the electronegative fluorine atom can disrupt the delicate balance of hydrophobic and electrostatic interactions required for proper protein folding and function. This can lead to loss of function, aggregation, and ultimately, cellular stress and apoptosis.

This mechanism is a cornerstone of its cytotoxic effects in rapidly proliferating cells, such as cancer cells, which have a high demand for protein synthesis.[2]

Inhibition of Neutral Amino Acid Transporters (ASCT1/2)

Beyond its role as a fraudulent amino acid, L-4FPG has been identified as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 and 2 (ASCT1/2).[4] These transporters are crucial for regulating the extracellular levels of neutral amino acids, including D-serine.

  • D-Serine Regulation: By inhibiting ASCT1/2, L-4FPG effectively increases the extracellular concentration of D-serine.[4] D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.

  • Neuromodulatory Effects: The modulation of D-serine levels has significant downstream consequences on neuronal signaling, which forms the basis for the observed antidepressant-like effects of L-4FPG.[4]

Modulation of Downstream Signaling Pathways

The inhibition of ASCT1/2 and subsequent alteration of D-serine levels trigger a cascade of intracellular signaling events, particularly in neuronal cells.

  • AMPA and mTOR Pathway Activation: L-4FPG treatment has been shown to increase the phosphorylation of the AMPA receptor subunit GluR1 and activate the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus.[4]

  • Therapeutic Implications: The activation of these pathways is known to be involved in synaptic plasticity and has been linked to the mechanism of action of rapid-acting antidepressants. The antidepressant-like effects of L-4FPG can be reversed by antagonists of the AMPA receptor or inhibitors of the mTOR pathway, confirming the crucial role of this signaling cascade.[4]

G L4FPG L-4FPG ASCT ASCT1/2 Transporter L4FPG->ASCT Inhibits DSerine ↑ Extracellular D-Serine ASCT->DSerine Modulates NMDAR NMDA Receptor Co-agonism DSerine->NMDAR AMPAR ↑ AMPA Receptor Phosphorylation (GluR1) NMDAR->AMPAR Crosstalk mTOR ↑ mTOR Pathway Activation AMPAR->mTOR Effects Antidepressant-like Effects & Enhanced Stress Resilience mTOR->Effects caption Signaling cascade initiated by L-4FPG in neuronal systems.

Caption: Signaling cascade initiated by L-4FPG in neuronal systems.

Pharmacological Effects and Therapeutic Potential

The multifaceted mechanism of action of L-4FPG translates into distinct pharmacological outcomes with significant therapeutic potential.

Anticancer Activity

The ability of L-4FPG to be incorporated into proteins, leading to cellular dysfunction, makes it selectively toxic to cells with high rates of proliferation. Studies have demonstrated its cytostatic and cytotoxic effects against human breast cancer cell lines (MCF-7), with IC₅₀ values in the low micromolar range.[2] This suggests its potential as a chemotherapeutic agent, possibly in combination with other cancer therapies.[2]

Compound Cell Line Effect IC₅₀ Value (µM) Reference
L-p-Fluorophenylalanine*MCF-7Cell Growth Inhibition3-15[2]

*Note: The cited study tested L-p-fluorophenylalanine, which is structurally and functionally very similar to L-p-Fluorophenylglycine and its effects are considered representative for this class of analogues.

Antidepressant and Anxiolytic Activity

Through its inhibition of ASCT1/2 transporters and subsequent modulation of the AMPA/mTOR pathways, L-4FPG has demonstrated significant antidepressant-like and anxiolytic effects in preclinical models.[4] It has been shown to ameliorate depression-like behaviors in a chronic social defeat stress model and enhance resilience to stress.[4] This positions L-4FPG as a promising candidate for the development of novel therapeutics for depression and other stress-related psychiatric disorders.[4]

Key Experimental Protocols

Verifying the mechanism of action of L-4FPG requires specific and robust experimental methodologies. The following protocols are foundational for investigating its biological effects.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of L-4FPG on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein phosphorylation, such as p-mTOR, as an indicator of pathway activation.

G start 1. Cell Lysis & Protein Quantification sds 2. SDS-PAGE Electrophoresis (Separate proteins by size) start->sds transfer 3. Protein Transfer (Move proteins to PVDF membrane) sds->transfer blocking 4. Blocking (Prevent non-specific antibody binding) transfer->blocking primary 5. Primary Antibody Incubation (e.g., anti-p-mTOR) blocking->primary secondary 6. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection 7. Chemiluminescent Detection (Visualize protein bands) secondary->detection end 8. Analysis & Densitometry detection->end caption Workflow for Western Blot analysis.

Caption: Workflow for Western Blot analysis.

  • Sample Preparation: Treat neuronal cells or hippocampal tissue with L-4FPG for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. This step is critical to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-mTOR) diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin) to determine the relative change in activation.

Conclusion

This compound is a multifaceted molecular probe and a promising therapeutic candidate. Its mechanism of action is a compelling example of how subtle atomic substitutions on an amino acid scaffold can unlock potent and specific biological activities. By acting as both a fraudulent substrate for protein synthesis and a specific inhibitor of amino acid transporters, it can induce cytotoxicity in cancer cells and modulate complex neuronal signaling pathways. The continued exploration of L-4FPG and similar analogues will undoubtedly provide deeper insights into cellular metabolism and offer novel strategies for treating diseases ranging from cancer to major depressive disorder.

References

  • Kandil, S., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1568-72. [Link]

  • Google Patents. (2009). Preparation method of L(+)-p-fluorophenyl glycine. CN101565380A.
  • Wheatley, D.N. & Inglis, M.S. (1985). Amino Acid Analogues: Uptake, Pool Formation and Incorporation of Phenylalanine and Two Halogenated Derivatives in Cultured Mammalian Cells. Cytobios, 43(172-173), 107-24. [Link]

  • Zhang, Y., et al. (2022). L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. Biomedicine & Pharmacotherapy, 155, 113726. [Link]

  • PubChem. (2015). (2-Fluorophenyl)glycine HCl. National Center for Biotechnology Information. [Link]

  • Miller, M.S. & Gandolfi, A.J. (1995). Inhibition of protein synthesis and secretion by volatile anesthetics in guinea pig liver slices. Toxicology and Applied Pharmacology, 132(1), 109-16. [Link]

  • Lo, A., et al. (2020). Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis. Journal of Hepatology, 72(4), 727-739. [Link]

  • Seglen, P.O. (1978). Effects of amino acids, ammonia and leupeptin on protein synthesis and degradation in isolated rat hepatocytes. The Biochemical Journal, 174(2), 469-74. [Link]

  • O'Brien, J.E., et al. (2007). Charge dependence of cellular uptake and selective antitumor activity of porphyrazines. Photochemistry and Photobiology, 83(5), 1143-51. [Link]

  • Aubrey, K.R., et al. (2002). Novel Glycine Transporter type-2 Reuptake Inhibitors. Part 1: Alpha-Amino Acid Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(4), 571-4. [Link]

  • Tajan, M., et al. (2021). The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells. Nature Communications, 12(1), 6214. [Link]

  • Lisy, V., et al. (1976). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 26(5), 1057-9. [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of L-p-Fluorophenylglycine HCl in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: Beyond the Canonical

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced metabolic stability, fine-tuned receptor affinity, constrained conformations, and novel biological functions. L-p-Fluorophenylglycine (Fpg), an analog of phenylalanine, introduces a fluorine atom at the para position of the phenyl ring. This single atomic substitution can profoundly influence the electronic properties of the aromatic ring, modulate peptide conformation, and create unique intermolecular interactions, making it a valuable building block for novel therapeutics.

This guide provides a comprehensive, field-proven protocol for the successful incorporation of Fmoc-L-p-Fluorophenylglycine HCl into peptide sequences using the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][] We will delve into the causality behind experimental choices, offering not just a methodology, but a framework for rational decision-making in your synthesis.

Core Principles: The Science Behind the Synthesis

A successful synthesis is built on a solid understanding of the underlying chemical principles. The Fmoc/tBu strategy is preferred for its mild reaction conditions and orthogonal protection scheme, which is essential for preserving the integrity of complex and modified peptides.[2][4]

  • Orthogonality in Action: The Nα-Fmoc protecting group is labile to mild bases (e.g., piperidine), while the side-chain protecting groups (like tBu, Trt, Pbf) and the resin linker are stable to these conditions.[4] They are removed concurrently in the final step with a strong acid, typically Trifluoroacetic Acid (TFA).[1] This ensures the stepwise, controlled elongation of the peptide chain without premature cleavage or side-chain modification.[2]

  • The Challenge of the HCl Salt: L-p-Fluorophenylglycine is often supplied as a hydrochloride (HCl) salt to improve its shelf-life and handling. However, in the SPPS context, the protonated α-amino group is non-nucleophilic and cannot participate in the coupling reaction. Therefore, in situ neutralization is mandatory. This is achieved by adding a stoichiometric excess of a non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA), during the coupling step.

  • Activation is Key: The formation of a peptide bond is a condensation reaction that does not occur spontaneously. The carboxyl group of the incoming Fmoc-L-p-Fluorophenylglycine must first be converted into a highly reactive intermediate.[5] This is accomplished using a coupling reagent. Modern aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, and COMU are highly recommended.[5] These reagents generate OAt or Oxyma active esters, which are significantly more reactive than older OBt-based esters, leading to faster, more efficient couplings and reduced risk of racemization, a critical consideration for maintaining stereochemical purity.[6]

Experimental Workflow & Protocols

This section details the step-by-step methodology for incorporating Fmoc-L-p-Fluorophenylglycine HCl. The protocols assume a manual synthesis on a standard SPPS resin (e.g., Rink Amide for C-terminal amides or Wang for C-terminal acids).

Visualization of the SPPS Cycle

The following diagram illustrates the fundamental cyclic process of solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle SPPS Cycle for One Amino Acid Addition Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Amino Acid Coupling (Fpg-HCl, Activator, Base) Washing1->Coupling Step 3 Washing2 DMF/DCM Wash Coupling->Washing2 Step 4 Next_Cycle Peptide-Resin + 1 (Ready for next cycle) Washing2->Next_Cycle Next_Cycle->Deprotection Repeat n times

Caption: General workflow for one cycle of Fmoc-based SPPS.

Materials & Reagents
Item Details
Amino Acid Fmoc-L-p-Fluorophenylglycine HCl
Resin Rink Amide or Wang resin (100-200 mesh)
Solvents DMF, DCM, NMP (Peptide Synthesis Grade)[7][8]
Deprotection Reagent 20% (v/v) Piperidine in DMF[1][9]
Coupling Reagent HATU, HCTU, or COMU
Coupling Additive/Base N,N-Diisopropylethylamine (DIPEA)
Cleavage Cocktail TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)[1]
Precipitation Solvent Cold Diethyl Ether
Monitoring Kaiser Test Kit
Protocol 1: Resin Swelling & Preparation

Causality: Resin beads must be fully swollen to allow reagents to penetrate the polymer matrix and access all reactive sites.[10] DCM is excellent for initial swelling of polystyrene resins, while DMF is the solvent of choice for the subsequent synthesis steps.[8][10]

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.

  • Add Dichloromethane (DCM) (approx. 10 mL/g resin) and gently agitate for 30 minutes.

  • Drain the DCM.

  • Add N,N-Dimethylformamide (DMF) (approx. 10 mL/g resin) and agitate for another 30 minutes.

  • Drain the DMF. The resin is now ready for the first deprotection or coupling step.

Protocol 2: Nα-Fmoc Deprotection

Causality: Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination that cleaves the Fmoc group. The piperidine also serves to scavenge the resulting dibenzofulvene byproduct, preventing side reactions.[4][9] A two-stage deprotection ensures complete removal.

  • Add 20% piperidine in DMF to the swollen resin. Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • QC Check: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of the free primary amine, indicating successful deprotection.[1]

Protocol 3: Coupling of Fmoc-L-p-Fluorophenylglycine HCl

Causality: This is the critical step. The amino acid is pre-activated with a coupling reagent (e.g., HATU) to form a highly reactive species. DIPEA is used as the base: it is required to neutralize the HCl salt of the amino acid and to facilitate the activation and coupling reaction. Using a sufficient excess of all reagents drives the reaction to completion.

Reagent Calculation Table

Reagent Equivalents (relative to resin loading)
Fmoc-L-p-Fluorophenylglycine HCl 3.0
HATU (or HCTU/COMU) 2.9

| DIPEA | 6.0 |

  • In a separate vial, dissolve Fmoc-L-p-Fluorophenylglycine HCl (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Add DIPEA (6.0 eq.) to this solution. The solution may change color. Allow this pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected, washed resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • QC Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) with fresh reagents for 1 hour is recommended.

Protocol 4: Final Cleavage and Peptide Precipitation

Causality: A strong acid cocktail, predominantly TFA, is used to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. Scavengers like TIS and water are crucial to quench reactive carbocations (e.g., from tBu groups), preventing re-attachment to sensitive residues like Tryptophan or Methionine.[1][4]

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Safety First: Prepare the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) in a certified fume hood. TFA is highly corrosive.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL/g resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube).

  • Wash the resin beads with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (at least 10x the TFA volume) of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

Logic of the Coupling Reaction

The following diagram outlines the chemical logic for activating and coupling the HCl salt of the amino acid.

Coupling_Logic cluster_reaction Coupling Reaction AA_HCl Fmoc-Fpg-OH·HCl (Inactive Salt) Neutral_AA Fmoc-Fpg-OH (Neutralized) AA_HCl->Neutral_AA + DIPEA (1 eq.) Neutralization Base DIPEA (Base) Activator HATU/HCTU (Coupling Reagent) Activated_AA Fmoc-Fpg-OAt (Activated Ester) Neutral_AA->Activated_AA + HATU + DIPEA (2 eq.) Activation Final_Product Fmoc-Fpg-NH-Peptide--[Resin] (Coupled Product) Activated_AA->Final_Product Peptide_Resin H₂N-Peptide--[Resin] Peptide_Resin->Final_Product

Caption: Chemical activation and coupling pathway for an HCl-salt amino acid.

Troubleshooting & Expert Insights

Problem Probable Cause(s) Recommended Solution(s)
Positive Kaiser test after coupling 1. Steric hindrance of the non-natural amino acid.2. Insufficient reagent equivalents or activation time.3. Onset of peptide aggregation on the resin.1. Perform a second coupling (recouple) for 1-2 hours.2. Switch to a more potent coupling reagent like COMU.3. If aggregation is suspected, switch solvent to NMP or a DMF/DCM mixture.[8] Consider microwave-assisted synthesis.[11]
Low final peptide yield 1. Incomplete coupling at one or more steps.2. Premature cleavage of peptide from the resin.3. Loss of peptide during precipitation/washing.1. Implement QC checks (Kaiser test) at every step.2. Ensure appropriate resin choice (e.g., use 2-chlorotrityl resin for very acid-sensitive sequences).3. Ensure ether is sufficiently cold and use adequate volume for precipitation. Centrifuge at a higher speed.
Unexpected peaks in final analysis 1. Incomplete deprotection of side chains.2. Deletion sequences from failed couplings.3. Racemization during activation.4. Side reactions from cleavage.[12][13]1. Extend final cleavage time to 3-4 hours.2. Cap unreacted amines after difficult couplings using acetic anhydride.3. Use high-efficiency, low-racemization reagents (HATU, COMU) and avoid excessive pre-activation times.4. Ensure proper scavengers are used in the cleavage cocktail.

Final Product Analysis & Quality Control

After synthesis, the identity and purity of the peptide must be confirmed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. A gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is typically used.[14][15][16] The crude product is analyzed to determine the percentage of the desired peptide relative to any impurities.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unequivocal confirmation of the peptide's identity by matching the observed molecular weight to the theoretical calculated mass.[17][18] It is also invaluable for identifying the mass of impurity peaks seen in the HPLC chromatogram.

References

  • Vertex AI Search. (n.d.). Exploring FMOC-Glycine: A Key Component in Peptide Synthesis. Retrieved January 16, 2026.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.
  • Vant-Nar, Z., & Nicolas, E. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-based materials (pp. 3-29). Humana Press, New York, NY.
  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... [Image]. Retrieved January 16, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 16, 2026, from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 16, 2026, from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved January 16, 2026, from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 16, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved January 16, 2026, from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved January 16, 2026, from [Link]

  • Agilent. (n.d.). Therapeutic Peptides Workflow Resource Guide. Retrieved January 16, 2026, from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved January 16, 2026, from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 16, 2026, from [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved January 16, 2026, from [Link]

  • Lund University Publications. (n.d.). Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2019, November 22). (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved January 16, 2026, from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 16, 2026, from [Link]

  • bioRxiv. (2025, March 11). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. Retrieved January 16, 2026, from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved January 16, 2026, from [Link]

Sources

Application Note & Protocols: L-p-Fluorophenylglycine as a High-Precision Probe for Elucidating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical 20 Amino Acids

The study of protein structure and function is central to modern biology and drug discovery. While traditional techniques provide invaluable insights, they often report on the global properties of a protein. To dissect mechanism at a granular level, we require tools that can report from a specific, defined location within the molecule. The strategic incorporation of non-natural amino acids (nnAAs) with unique biophysical properties provides this capability.

L-p-Fluorophenylglycine (p-F-Phg), a synthetic amino acid, has emerged as a powerful and minimally perturbative probe. Its key feature is the substitution of a hydrogen atom with a fluorine atom on the phenyl ring. This single atom substitution endows the amino acid with unique spectroscopic properties, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, without significantly altering the protein's native structure or function.[1] The fluorine nucleus (¹⁹F) is an ideal NMR probe: it has a nuclear spin of ½, is 100% naturally abundant, possesses a high gyromagnetic ratio, and, most importantly, is absent from biological systems, providing a background-free signal for analysis.[2][3][4]

This guide provides a comprehensive overview of the applications of L-p-Fluorophenylglycine HCl and details the protocols for its incorporation and use in characterizing protein structure, dynamics, and interactions.

Physicochemical Properties of this compound

The utility of p-F-Phg stems from its close structural analogy to endogenous aromatic amino acids, allowing it to be well-tolerated within the hydrophobic cores or at the interfaces of proteins.[1] Its properties are summarized below.

PropertyValue
IUPAC Name 2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride
Molecular Formula C₈H₉ClFNO₂
Molecular Weight 205.61 g/mol [5]
Structure A glycine with a p-fluorophenyl side chain
Key Feature Contains a ¹⁹F atom, a sensitive NMR probe
Solubility Soluble in aqueous solutions

Core Methodology: Site-Specific Incorporation of L-p-Fluorophenylglycine

To function as a precise probe, p-F-Phg must be incorporated at a single, desired position within the protein. This is achieved through the powerful technique of amber codon suppression, which hijacks the cell's translational machinery.[6][7]

The Principle: The method relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This synthetase is engineered to specifically recognize and charge the suppressor tRNA with p-F-Phg, and the tRNA is engineered to recognize the UAG "amber" stop codon. When a plasmid containing the gene for this pair is co-expressed with a mutant gene of interest (where the codon for the desired residue has been changed to UAG), the cell's ribosome will insert p-F-Phg at that specific site instead of terminating translation.[6][8]

Workflow for Site-Specific Incorporation:

cluster_prep Phase 1: Genetic Engineering cluster_expression Phase 2: Protein Expression cluster_analysis Phase 3: Purification & Verification mutagenesis Site-Directed Mutagenesis (e.g., QuikChange) transformed_gene transformed_gene mutagenesis->transformed_gene Mutated GOI Plasmid gene_interest Gene of Interest (GOI) in Expression Vector gene_interest->mutagenesis Introduce TAG codon at target site plasmid_orthogonal Orthogonal System Plasmid (Synthetase + tRNA) cotransformation Co-transform E. coli with both plasmids plasmid_orthogonal->cotransformation transformed_gene->cotransformation culture Culture cells in minimal media cotransformation->culture supplement Supplement with L-p-Fluorophenylglycine culture->supplement induction Induce Protein Expression (e.g., with IPTG) supplement->induction harvest Harvest Cells & Lyse induction->harvest purify Purify Protein (e.g., Affinity Chromatography) harvest->purify verify Verify Incorporation (SDS-PAGE & Mass Spec) purify->verify final_protein Pure, Labeled Protein verify->final_protein

Caption: Workflow for site-specific incorporation of L-p-Fluorophenylglycine.

Protocol 1: Site-Specific Incorporation via Amber Suppression

Rationale: This protocol ensures the insertion of a single probe at a predetermined site, which is critical for unambiguous interpretation of spectroscopic data. The use of site-directed mutagenesis provides full control over probe placement.[9][10]

Materials:

  • Expression vector containing the gene of interest (GOI).

  • Plasmid for nnAA incorporation (e.g., pEVOL, containing the orthogonal synthetase/tRNA pair).

  • High-fidelity DNA polymerase and dNTPs for mutagenesis.

  • Mutagenic primers designed to introduce a TAG codon.

  • Chemically competent E. coli expression strain (e.g., BL21(DE3)).

  • This compound.

  • Minimal media (e.g., M9) and appropriate antibiotics.

  • Inducing agent (e.g., IPTG).

Methodology:

  • Site-Directed Mutagenesis: a. Design primers that are complementary to the target site and contain the TAG codon in the middle. Primers should typically have 11-15 base pairs of complementary sequence on either side of the mismatch.[9] b. Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation. c. Digest the parental (non-mutated), methylated template DNA with the DpnI restriction enzyme. DpnI specifically targets methylated DNA, ensuring that only the newly synthesized, mutated plasmids remain.[10] d. Transform the DpnI-treated product into competent E. coli for plasmid propagation and sequence-verify the mutation.

  • Co-transformation: a. Prepare competent E. coli BL21(DE3) cells. b. Co-transform the sequence-verified GOI plasmid and the orthogonal system plasmid (e.g., pEVOL-pCNF) into the cells. c. Plate on LB agar containing antibiotics for both plasmids and incubate overnight.

  • Protein Expression: a. Inoculate a starter culture in LB media with appropriate antibiotics and grow overnight. b. Use the starter culture to inoculate a larger volume of minimal media supplemented with antibiotics and 0.2% glucose. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Crucial Step: Add this compound to a final concentration of 1-2 mM. d. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). e. Reduce the temperature to 18-25°C and continue to incubate overnight (16-20 hours) to improve protein folding and incorporation efficiency.

  • Purification and Verification: a. Harvest the cells by centrifugation. b. Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). c. Verify successful incorporation by running an SDS-PAGE gel. A full-length protein band indicates successful suppression of the amber codon. d. For definitive confirmation, analyze the purified protein by mass spectrometry (e.g., ESI-MS). The observed mass should match the theoretical mass of the protein containing one p-F-Phg residue.

Application I: Probing Protein Dynamics with ¹⁹F NMR Spectroscopy

Causality: The ¹⁹F nucleus has a large chemical shift range (>400 ppm), making it exquisitely sensitive to its local electronic environment.[2] Any change in protein conformation—due to ligand binding, unfolding, or interaction with another protein—will alter the environment around the fluorine atom, resulting in a measurable change in its NMR chemical shift.[8]

Workflow for ¹⁹F NMR Analysis:

cluster_nmr NMR Experiment cluster_analysis Data Interpretation start Pure Protein with p-F-Phg Probe sample_prep Sample Preparation (Buffer, D2O, Reference) start->sample_prep data_acq 1D ¹⁹F NMR Data Acquisition sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing) data_acq->data_proc spectrum ¹⁹F NMR Spectrum (Chemical Shift, Linewidth) data_proc->spectrum titration Titrate with Ligand (Optional) spectrum->titration analysis Analyze Chemical Shift Perturbations (CSPs) titration->analysis insights Structural & Functional Insights analysis->insights

Caption: General workflow for a ¹⁹F NMR experiment to study protein function.

Protocol 2: 1D ¹⁹F NMR Titration to Determine Ligand Binding

Rationale: This protocol uses ¹⁹F NMR to monitor changes at a specific site in a protein as a ligand is added. The resulting chemical shift perturbations (CSPs) can be used to confirm binding, map the interaction surface, and calculate the dissociation constant (Kd).

Materials:

  • Purified, p-F-Phg-labeled protein (concentration > 50 µM).

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) prepared with 10% D₂O for signal locking.

  • Concentrated stock solution of the ligand to be tested.

  • NMR tubes.

Methodology:

  • Sample Preparation: a. Prepare a ~500 µL sample of the labeled protein in NMR buffer. The final concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time. b. Add a known concentration of a reference compound if desired (e.g., trifluoroacetic acid), though external referencing is also common.

  • NMR Acquisition: a. Acquire a baseline 1D ¹⁹F NMR spectrum of the protein alone. This is the "apo" or unbound state. Note the chemical shift and linewidth of the ¹⁹F signal. b. Set up a titration experiment. Add small aliquots of the concentrated ligand stock solution directly to the NMR tube. c. After each addition, mix gently and acquire another 1D ¹⁹F spectrum. Record spectra for a range of ligand concentrations, from substoichiometric to several-fold molar excess.

  • Data Analysis: a. Process all spectra uniformly. b. Plot the change in the ¹⁹F chemical shift (Δδ) as a function of the total ligand concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).

Data Interpretation:

ObservationInterpretation
Shift in ¹⁹F Peak Direct evidence of a change in the local environment; indicates ligand binding affects this site.
No Change in Shift The binding event does not perturb the environment of the probe, or no binding occurs.
Peak Broadening Indicates a change in the dynamics at the probe site, often seen with intermediate exchange on the NMR timescale.
Multiple Peaks The protein may exist in multiple conformations that are in slow exchange.

Application II: A Phasing Tool in X-ray Crystallography

Causality: X-ray crystallography determines a molecule's structure from the diffraction pattern of its crystal. However, the detectors only record the intensity of the diffracted X-rays, not their phase, leading to the "phase problem".[11] Heavy atoms can be used to solve this. The fluorine atom in p-F-Phg, while light, has an X-ray absorption edge that can be accessed at synchrotron sources, allowing it to generate a weak but usable anomalous signal for phasing via Single-wavelength Anomalous Diffraction (SAD).[12]

Protocol 3: Outline for Crystallization and Phasing

Rationale: Incorporating p-F-Phg provides an intrinsic anomalous scatterer that can aid in phase determination without the need for producing selenomethionine-labeled protein, which can sometimes be toxic to cells or affect crystallization.

Methodology Outline:

  • Protein Preparation: Express and purify p-F-Phg-labeled protein to >95% purity and concentrate it to 5-20 mg/mL.

  • Crystallization Screening: a. Use standard vapor diffusion (hanging or sitting drop) or batch crystallization methods to screen a wide range of precipitant conditions.[13] b. Mix small volumes of the protein solution with the reservoir solution and allow them to equilibrate. c. Monitor for crystal growth over several days to weeks.

  • Data Collection: a. Harvest a suitable crystal and cryo-protect it. b. Transport the crystal to a synchrotron beamline. c. Collect an X-ray fluorescence spectrum to confirm the presence and identify the absorption edge of fluorine. d. Collect a high-resolution diffraction dataset at a single wavelength tuned to the peak of the fluorine anomalous signal.

  • Structure Determination: a. Process the diffraction data. b. Use the anomalous differences from the fluorine atom to calculate initial experimental phases. c. Build an initial model of the protein into the resulting electron density map and refine the structure.[11]

References

  • Sakimoto, T., & Sakamoto, K. (2012). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]

  • Young, T. S., & Schultz, P. G. (2010). Experimental methods for scanning unnatural amino acid mutagenesis. PMC. [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. [Link]

  • Charbon G., et al. (2011). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Springer Nature Experiments. [Link]

  • Food Safety Institute. (2024). Techniques for Site-Directed Mutagenesis in Protein Engineering. Food Safety Institute. [Link]

  • University of Colorado Boulder. (n.d.). Fluorine labeling of proteins for NMR studies. University of Colorado Boulder NMR Core. [Link]

  • Bitesize Bio. (2024). Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio. [https://bitesizebio.com/2 mutagenesis-tips-and-tricks/]([Link] mutagenesis-tips-and-tricks/)

  • Google Patents. (2009). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
  • KOPS. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • ResearchGate. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. ResearchGate. [Link]

  • Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. [Link]

  • Piston, D. W., & Sand-Zant, E. (2009). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. PMC. [Link]

  • MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Nagarkar, R. P., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • L-Alejandro, G., et al. (2005). A Fluorescent Probe Designed for Studying Protein Conformational Change. PubMed. [Link]

  • PubChem. (n.d.). (2-Fluorophenyl)glycine HCl. PubChem. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Creative Biostructure. [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. JoVE. [Link]

  • Royer, C. A. (2008). Fluorescence techniques in analysis of protein-ligand interactions. PubMed. [Link]

  • Kurpiewska, K., & Borowski, T. (2021). Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. [Link]

  • Bonger, K. M., et al. (2012). Exploiting Ligand-Protein Conjugates to Monitor Ligand-Receptor Interactions. PMC. [Link]

  • Weinstain, R., et al. (2021). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. PMC. [Link]

  • Holcomb, J., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Press. [Link]

  • ResearchGate. (2020). Prolyl-specific peptidases for applications in food protein hydrolysis. ResearchGate. [Link]

Sources

Harnessing L-p-Fluorophenylglycine HCl in Central Nervous System (CNS) Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

L-para-Fluorophenylglycine Hydrochloride (L-p-FPG HCl) is a synthetic, non-proteinogenic amino acid derivative that has emerged as a critical pharmacological tool for interrogating the glutamatergic system. Specifically, it functions as a potent and selective competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor's central role in synaptic plasticity, neuronal development, and its implication in numerous CNS pathologies—including epilepsy, schizophrenia, and neurodegenerative disorders—positions the glycine binding site as a key therapeutic target.[1][2] This guide provides an in-depth exploration of L-p-FPG HCl, detailing its mechanism of action, physicochemical properties, and comprehensive, field-proven protocols for its application in both in vitro and in vivo CNS research models. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in the discovery and design of novel CNS therapeutics.

Introduction: The Significance of Targeting the NMDA Glycine Site

The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian CNS. The NMDA receptor, a subtype of ionotropic glutamate receptors, is unique in its requirement for dual agonists: glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] This co-agonist dependence offers a distinct and nuanced point of pharmacological intervention. Unlike direct channel blockers or glutamate site antagonists which can cause significant side effects, modulators of the glycine site can provide a more subtle and potentially safer way to regulate NMDA receptor activity.

L-p-FPG HCl exploits this mechanism. By competitively binding to the glycine site on the NR1 subunit of the NMDA receptor, it prevents the conformational changes necessary for channel opening, even in the presence of glutamate.[3] This blockade reduces excessive calcium (Ca²⁺) influx, a key event in excitotoxic neuronal damage. The para-fluorine substitution on the phenyl ring enhances the compound's properties, often improving metabolic stability and blood-brain barrier permeability compared to unsubstituted phenylglycine.[4][5] This makes L-p-FPG HCl an invaluable tool for studying NMDA receptor hypofunction or hyperfunction across various CNS disease models.

Physicochemical Properties & Solution Preparation

Compound Characteristics
PropertyValue
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)ethanoic acid hydrochloride
Molecular Formula C₈H₉ClFNO₂
Molecular Weight 205.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and DMSO.
Storage Store at 2-8°C, desiccated. Protect from light.
Protocol: Preparation of Stock Solutions

Causality: The hydrochloride salt form of L-p-FPG enhances its solubility in aqueous solutions. However, for long-term storage and to avoid repeated freeze-thaw cycles that can degrade the compound, preparing a concentrated stock in a suitable solvent like sterile water or DMSO is standard practice. DMSO is often preferred for in vitro studies due to its ability to maintain compound stability at low temperatures, but the final concentration in the assay medium must be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Materials:

  • L-p-Fluorophenylglycine HCl powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of L-p-FPG HCl required to make a stock solution of desired concentration (e.g., 100 mM).

    • Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weighing: Accurately weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Solubilization:

    • For Water-based Stock: Add the required volume of sterile water to the tube. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

    • For DMSO-based Stock: Add the required volume of DMSO. Vortex until fully dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store DMSO stocks at -20°C and aqueous stocks at -20°C or -80°C for long-term stability.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The NMDA receptor is a heterotetrameric complex, typically composed of two NR1 subunits and two NR2 (A-D) or NR3 (A-B) subunits. The binding of glutamate to the NR2 subunit and glycine to the NR1 subunit is required to open the ion channel. L-p-FPG HCl acts as a competitive antagonist, binding to the same site as glycine on the NR1 subunit but failing to induce the necessary conformational change for activation.

NMDA_Receptor_Antagonism Diagram 1: L-p-FPG HCl Mechanism of Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_R NR1 Glutamate Site (NR2) Glycine Site (NR1) Ion Channel (Closed) Mg²⁺ Block Ca_ion Ca²⁺ NMDA_R:pore->Ca_ion Glutamate->NMDA_R:glu Glycine Glycine Glycine->NMDA_R:gly LpFPG L-p-FPG HCl LpFPG->NMDA_R:gly Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Caption: L-p-FPG HCl competitively inhibits the glycine binding site on the NMDA receptor's NR1 subunit, preventing Ca²⁺ influx.

In Vitro Applications & Protocols

Protocol: Radioligand Binding Assay for Affinity Determination

Objective: To determine the binding affinity (Kᵢ) of L-p-FPG HCl for the strychnine-insensitive glycine site of the NMDA receptor.[6][7]

Causality: This assay quantifies the direct interaction between the test compound and its target receptor. By measuring the displacement of a known high-affinity radioligand (e.g., [³H]MDL 105,519) by increasing concentrations of non-labeled L-p-FPG HCl, we can calculate the inhibitory concentration (IC₅₀), which is then used to derive the binding affinity constant (Kᵢ).

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]MDL 105,519 (or other suitable glycine site radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • L-p-FPG HCl and Glycine (for non-specific binding)

  • 96-well filter plates (GF/B) and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold sucrose buffer, centrifuge, and wash the pellet multiple times with Tris-HCl buffer to remove endogenous ligands. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Rat cortical membranes (~100 µg protein) + [³H]MDL 105,519 (at a concentration near its Kₑ, e.g., 2-5 nM).

    • Non-specific Binding (NSB): Total binding components + a high concentration of unlabeled glycine (e.g., 1 mM).

    • Compound Displacement: Total binding components + serial dilutions of L-p-FPG HCl (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a vacuum manifold. This separates bound from free radioligand.

  • Washing: Quickly wash each well with 3x cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of L-p-FPG HCl.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Whole-Cell Electrophysiology for Functional Antagonism

Objective: To measure the functional inhibition of NMDA receptor-mediated currents by L-p-FPG HCl in cultured neurons.[8][9][10]

Causality: Electrophysiology provides a direct functional readout of ion channel activity. By voltage-clamping a neuron, we can measure the ionic current flowing through NMDA receptors upon agonist application. The reduction of this current in the presence of L-p-FPG HCl provides a quantitative measure of its antagonistic potency (IC₅₀).

Ephys_Workflow Diagram 2: Workflow for In Vitro Electrophysiology A Plate Primary Neurons on Coverslips B Culture for 10-14 DIV A->B C Transfer Coverslip to Recording Chamber B->C D Establish Whole-Cell Patch-Clamp Configuration C->D E Apply NMDA (100 µM) + Glycine (10 µM) D->E F Record Baseline Inward Current (I_NMDA) E->F G Co-apply L-p-FPG HCl with Agonists F->G H Record Inhibited Current G->H I Washout & Recovery H->I J Analyze Data: Calculate % Inhibition & IC50 I->J

Caption: A typical experimental workflow for assessing functional NMDA receptor antagonism using patch-clamp electrophysiology.

Materials:

  • Primary hippocampal or cortical neurons cultured on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • External Solution (aCSF): Containing (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, and importantly, 0 MgCl₂ (to relieve voltage-dependent block), 0.001 tetrodotoxin (TTX, to block Na⁺ channels), and 0.01 bicuculline (to block GABAₐ receptors). pH adjusted to 7.4.

  • Internal Pipette Solution: Containing (in mM) 140 Cs-Gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP. pH adjusted to 7.2.

  • NMDA, Glycine, and L-p-FPG HCl stock solutions.

Procedure:

  • Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.

  • Establish Recording: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a neuron. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at -60 or -70 mV.

  • Baseline Current: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) via a perfusion system for a short duration (2-5 seconds) to evoke a stable, inward NMDA current. Record this baseline response.

  • Inhibitor Application: After a washout period, co-apply the NMDA/glycine solution along with a specific concentration of L-p-FPG HCl. Record the resulting current.

  • Dose-Response: Repeat step 5 with a range of L-p-FPG HCl concentrations to generate a dose-response curve. Ensure a washout and recovery period between applications.

  • Data Analysis: Measure the peak amplitude of the NMDA current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration and plot against the log concentration to determine the functional IC₅₀.

In Vivo Applications & Protocols

Causality: In vivo models are essential for evaluating a compound's therapeutic potential in a complex biological system, assessing its pharmacokinetics, pharmacodynamics, and safety profile.[11][12][13] The choice of model is dictated by the CNS disorder being investigated.

InVivo_Workflow Diagram 3: Workflow for In Vivo Anticonvulsant Study A Animal Acclimatization (e.g., Mice, 7 days) B Randomize into Groups (Vehicle, L-p-FPG HCl Doses) A->B C Administer Compound (e.g., i.p., 30 min pre-test) B->C D Induce Seizures (e.g., PTZ injection) C->D E Observe & Score Behavior (e.g., Racine Scale for 30 min) D->E F Data Analysis (e.g., Seizure Latency, Severity) E->F

Caption: A streamlined workflow for an acute in vivo study to evaluate the anticonvulsant properties of L-p-FPG HCl.

Protocol: Anticonvulsant Activity in Rodent Seizure Models

Objective: To assess the efficacy of L-p-FPG HCl in suppressing acute seizures in the pentylenetetrazole (PTZ) model, which mimics generalized absence seizures.[14][15]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • L-p-FPG HCl, dissolved in saline or other appropriate vehicle

  • Pentylenetetrazole (PTZ), dissolved in saline (e.g., 60 mg/kg solution)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers and video recording equipment

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to groups (n=8-12 per group): Vehicle control, L-p-FPG HCl (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the assigned treatment (vehicle or L-p-FPG HCl) via i.p. injection. Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Observation: Immediately place the animal in an observation chamber and record its behavior for 30 minutes. Score the seizure severity using the Racine scale (from facial clonus to generalized tonic-clonic seizures). Also, record the latency to the first seizure.

  • Data Analysis: Compare the mean seizure scores, the percentage of animals protected from tonic-clonic seizures, and the seizure latencies between the vehicle and L-p-FPG HCl-treated groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Protocol: Reversal of Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the potential of L-p-FPG HCl to modulate dopamine hyperactivity in a rodent model relevant to the positive symptoms of schizophrenia.[16][17]

Materials:

  • Male Sprague-Dawley rats

  • L-p-FPG HCl in vehicle

  • D-amphetamine sulfate in saline (e.g., 1.5 mg/kg)

  • Automated locomotor activity chambers

Procedure:

  • Habituation: Place rats in the locomotor chambers for 60 minutes to allow them to habituate to the novel environment and for activity to return to baseline.

  • Dosing: Administer the assigned treatment (vehicle or L-p-FPG HCl) via i.p. injection.

  • Psychostimulant Challenge: After the pre-treatment period (e.g., 30 min), administer D-amphetamine (1.5 mg/kg, i.p.) to all animals.

  • Activity Monitoring: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for the next 90-120 minutes.

  • Data Analysis: Compare the total locomotor activity counts between the vehicle and L-p-FPG HCl-treated groups. A significant reduction in amphetamine-induced hyperactivity by L-p-FPG HCl would suggest a potential antipsychotic-like effect.

Bioanalytical Quantification

Objective: To provide a general framework for quantifying L-p-FPG HCl in biological matrices like plasma or brain tissue.

Causality: Measuring compound concentration in biological samples is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this due to its high sensitivity and specificity.[18][19]

Protocol Outline:

  • Sample Collection: Collect blood (into EDTA tubes) or brain tissue at specified time points after compound administration. Process blood to plasma by centrifugation.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma or brain homogenate sample to precipitate proteins.

    • Centrifugation: Centrifuge to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant containing the analyte to a clean plate or vial.

    • Evaporation & Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

  • Derivatization (If necessary): As a primary amine, L-p-FPG may require derivatization (e.g., with AccQ-Tag or Dansyl Chloride) to improve its chromatographic retention and ionization efficiency.[20][21]

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column to separate the analyte from matrix components.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for L-p-FPG HCl and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of L-p-FPG HCl spiked into a blank matrix. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

References

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Application Note: A Robust HPLC-Based Method for the Analysis of Peptides Containing L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids, such as L-p-Fluorophenylglycine HCl, into peptide therapeutics offers novel pharmacological properties. However, these modifications present unique analytical challenges. This application note provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of peptides containing this compound. We delve into the causal relationships behind experimental choices, from column chemistry and mobile phase composition to gradient optimization and method validation, ensuring a scientifically sound and reproducible analytical protocol.

Introduction: The Analytical Imperative for Modified Peptides

The landscape of peptide therapeutics is rapidly evolving, with a significant trend towards the incorporation of unnatural amino acids to enhance stability, potency, and pharmacokinetic profiles. L-p-Fluorophenylglycine, a fluorinated analogue of phenylalanine, is a prime example of such an innovation. The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring can induce favorable conformational changes and improve metabolic stability.

However, the introduction of this unique residue necessitates a tailored analytical approach. Standard HPLC methods for peptides may not provide the required specificity or resolution for these modified molecules. This guide, therefore, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and a practical protocol for the successful analysis of this compound-containing peptides.

The Chromatographic Rationale: Understanding the Impact of Fluorination

Reversed-phase HPLC is the cornerstone of peptide analysis, separating molecules based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used. Peptides are retained on the column through hydrophobic interactions between their non-polar side chains and the stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which disrupts these hydrophobic interactions.[2]

The presence of L-p-Fluorophenylglycine introduces a key consideration: increased hydrophobicity. The fluorine atom, despite its high electronegativity, contributes to the overall non-polar character of the phenyl ring. This heightened hydrophobicity means that peptides containing this residue will generally exhibit stronger retention on a reversed-phase column compared to their non-fluorinated counterparts.[3] This understanding is fundamental to developing an effective separation method.

Experimental Workflow: A Step-by-Step Guide to Method Development

A systematic approach to method development is crucial for achieving a robust and reliable HPLC method.[4] The following sections outline a detailed protocol, explaining the rationale behind each step.

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a binary or quaternary pump, a UV-Vis or Diode Array Detector (DAD), a thermostatted column compartment, and an autosampler is required.[5]

  • Column: A C18 reversed-phase column is a suitable starting point for most peptides.[6] For peptides containing the hydrophobic L-p-Fluorophenylglycine, a column with a pore size of 100-120 Å and a particle size of 3-5 µm is recommended. The dimensions will depend on the specific application (e.g., 4.6 x 150 mm for analytical work).

  • Mobile Phase:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peptide peaks by neutralizing residual silanol groups on the silica-based stationary phase and forming ion pairs with basic residues in the peptide.[7]

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. Acetonitrile is a common choice for peptide separations due to its low viscosity and UV transparency.[8]

  • Sample Diluent: Mobile Phase A is a suitable diluent for most peptides.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 1 mg of the this compound-containing peptide standard or sample.

  • Dissolution: Dissolve the peptide in a known volume of the sample diluent (e.g., 1 mL) to achieve a final concentration of 1 mg/mL.

  • Vortexing and Sonication: Gently vortex the solution to aid dissolution. If necessary, sonicate for a few minutes to ensure complete solubilization.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8]

HPLC Method Development Protocol

The goal of method development is to achieve optimal resolution of the main peptide peak from any impurities or degradation products. This is typically achieved through a series of scouting and optimization runs.

Initial Scouting Gradient:

A broad gradient is initially employed to determine the approximate elution time of the peptide.[4]

Time (min)% Mobile Phase B
0.05
30.095
35.095
35.15
40.05

Gradient Optimization:

Once the approximate retention time is known, a shallower gradient around this time point is used to improve resolution.[4] For a peptide eluting at, for example, 20 minutes in the scouting run (which corresponds to approximately 50% B), the optimized gradient might look like this:

Time (min)% Mobile Phase B
0.030
25.060
27.095
30.095
30.130
35.030

Flow Rate and Temperature:

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times and can also improve peak shape.[6]

Detection Wavelength:

Peptides are typically detected at 214-220 nm, where the peptide bond absorbs strongly.[5] If the peptide contains aromatic amino acids like L-p-Fluorophenylglycine, detection at 280 nm can also be considered, although the signal will be weaker.

Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation SamplePrep Sample Preparation (Dissolution & Filtration) ScoutingGradient Initial Scouting Gradient (5-95% B) SamplePrep->ScoutingGradient MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water & ACN) MobilePhasePrep->ScoutingGradient ColumnSelection Column Selection (C18, 100-120Å) ColumnSelection->ScoutingGradient GradientOptimization Gradient Optimization (Shallow Gradient) ScoutingGradient->GradientOptimization Identify Elution Zone ParameterFineTuning Parameter Fine-Tuning (Flow Rate, Temperature) GradientOptimization->ParameterFineTuning Improve Resolution Specificity Specificity ParameterFineTuning->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Workflow for HPLC method development and validation.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized HPLC method is established, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[9][10]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The main peptide peak should be well-resolved from any impurities or degradation products. Peak purity analysis (if using a DAD) should show no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should be justified by the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for the drug substance.[11]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 2.0% for multiple injections of the same sample. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or with different equipment.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should consistently meet system suitability requirements despite minor changes in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Data Interpretation and System Suitability

Data Analysis

The primary output of the HPLC analysis is a chromatogram, which is a plot of detector response versus time.

  • Peak Identification: The main peptide peak is identified by its retention time, which should be consistent with that of a reference standard.

  • Purity Assessment: The purity of the peptide is typically calculated as the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

  • Impurity Profiling: The chromatogram can also be used to identify and quantify any impurities present in the sample.

System Suitability

Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a reference standard multiple times.

System Suitability ParameterAcceptance Criteria (Typical)
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections (e.g., n=5).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Broad or Tailing Peaks - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Ensure mobile phase pH is appropriate for the peptide's pI- Reduce the injection volume or sample concentration
Poor Resolution - Inefficient column- Gradient is too steep- Use a new or more efficient column- Optimize the gradient to be shallower around the elution time of the peaks of interest
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure accurate composition- Use a thermostatted column compartment- Check the pump for leaks and ensure proper sealing
Ghost Peaks - Contamination in the mobile phase or sample- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase- Implement a needle wash step in the autosampler method

Conclusion

The successful analysis of peptides containing this compound by HPLC is contingent on a methodical and scientifically grounded approach. By understanding the impact of the fluorinated residue on the peptide's chromatographic behavior, a robust and reliable method can be developed and validated. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers and analysts to achieve accurate and reproducible results, ultimately supporting the development of novel and effective peptide therapeutics.

References

  • Aguilar, M.I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Almac. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. White Paper.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Technical Note.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • ChemicalBook. (2023). (2-FLUOROPHENYL)GLYCINE | 2343-27-3.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Gilson. (n.d.).
  • ICH. (2022).
  • Kaliyaperumal, J., Padarthi, P., Rangasamy, K., & Namasivayam, E. (2014). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. Chemical Science Transactions, 3(3), 1083-1089.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Matrix Scientific. (n.d.). (2-Fluorophenyl)glycine | 84145-28-8.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). (S)-4-Fluorophenylglycine. PubChem Compound Summary for CID 853015.
  • Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. HPLC/UHPLC Technical Tip.
  • ResearchGate. (n.d.). Analytical HPLC of Peptides.
  • ResearchGate. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF.
  • Shodex. (n.d.). Guidelines for Shodex Column Selection: Proteins, Peptides and Amino Acids.
  • Spiral. (2022).
  • Swartz, M. (2006). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America, 24(8).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2018).
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Waters. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • Welch, C. J., et al. (2010). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC.
  • Zhang, W., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.

Sources

Application Notes and Protocols: L-p-Fluorophenylglycine HCl in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in Enzyme Inhibitor Design

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the vast arsenal of chemical tools available to medicinal chemists, fluorinated amino acids have emerged as powerful building blocks for modulating the activity of a wide range of enzymes. L-p-Fluorophenylglycine, and its hydrochloride salt, stands out as a particularly valuable scaffold. The introduction of a fluorine atom onto the phenyl ring of phenylalanine confers unique stereoelectronic properties that can profoundly influence the binding affinity, selectivity, and metabolic stability of peptide-based inhibitors.

The fluorine atom, being the most electronegative element, can participate in favorable electrostatic and dipolar interactions within an enzyme's active site. Its small size allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while altering the electronic landscape of the molecule. This strategic placement of fluorine can lead to enhanced binding to the target enzyme, often through interactions with backbone amides or specific amino acid residues. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the inhibitor by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[1].

This technical guide provides a comprehensive overview of the application of L-p-Fluorophenylglycine HCl in the design and development of enzyme inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis and evaluation of a representative inhibitor, and discuss the critical aspects of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Physicochemical Properties and Design Principles

The utility of this compound in inhibitor design stems from a combination of its structural and electronic characteristics.

PropertyValueSignificance in Inhibitor Design
Molecular FormulaC8H9ClFNO2Provides the basic atomic composition.
Molecular Weight205.61 g/mol Influences solubility and membrane permeability.
pKa (approx.)~2.2 (carboxyl), ~9.2 (amino)Dictates the charge state at physiological pH, which is crucial for interactions with charged residues in the enzyme active site.
LogP (approx.)~1.5Indicates a moderate lipophilicity, which can be fine-tuned in the final inhibitor to optimize cell permeability and pharmacokinetic properties.
Key Structural FeaturePara-fluorine on the phenyl ringThe electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and participate in specific polar interactions, enhancing binding affinity and selectivity.

Design Principles for Incorporating L-p-Fluorophenylglycine:

  • Mimicking Natural Substrates: L-p-Fluorophenylglycine can serve as a non-natural analog of phenylalanine or tyrosine, allowing it to be incorporated into peptide sequences that mimic the natural substrate of a target enzyme. The fluorine substitution can enhance binding without significantly altering the overall shape of the peptide.

  • Exploiting the Fluorine "Smart" Handle: The fluorine atom can be strategically positioned to interact with specific residues in the enzyme's active site. For instance, it can form favorable interactions with the backbone amide protons or with polar residues like serine or threonine.

  • Modulating Electronics for Covalent Inhibition: In the design of irreversible inhibitors, the electronic properties of the fluorinated ring can be harnessed to modulate the reactivity of a "warhead" group designed to form a covalent bond with a catalytic residue in the active site.

Application Focus: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

To illustrate the practical application of this compound, we will focus on the development of an inhibitor for Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[2][3][4] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[3]

Workflow for DPP-IV Inhibitor Development

DPP_IV_Inhibitor_Workflow A Inhibitor Design & Synthesis B Biochemical Assay (DPP-IV Inhibition) A->B Test Compound C Kinetic Analysis B->C IC50 & Ki Determination D Cell-Based Assay (GLP-1 Protection) B->D Validate Cellular Efficacy E Lead Optimization C->E Guide SAR D->E Confirm Cellular Activity

Caption: Workflow for the development of a DPP-IV inhibitor.

Protocols

Protocol 1: Synthesis of a Representative L-p-Fluorophenylglycine-Containing DPP-IV Inhibitor

This protocol describes the solid-phase synthesis of a hypothetical dipeptide inhibitor, Ac-L-Ala-L-p-F-Phe-NH2, based on established peptide synthesis methodologies.[5]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-p-Fluorophenylglycine

  • Fmoc-L-Alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-L-p-Fluorophenylglycine (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 eq.) and OxymaPure® (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.

  • Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.

  • Second Amino Acid Coupling:

    • Dissolve Fmoc-L-Alanine (3 eq.) in DMF.

    • Activate and couple as described in step 3.

    • Perform a Kaiser test and wash the resin.

  • N-terminal Acetylation:

    • Treat the deprotected dipeptide-resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro DPP-IV Inhibition Assay (Biochemical Assay)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against DPP-IV.[3]

Materials:

  • Recombinant human DPP-IV

  • Gly-Pro-p-nitroanilide (G-P-pNA), substrate

  • Tris-HCl buffer (pH 8.0)

  • Synthesized inhibitor (Ac-L-Ala-L-p-F-Phe-NH2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare a solution of DPP-IV in Tris-HCl buffer.

    • Prepare a solution of G-P-pNA in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the inhibitor dilutions to the test wells.

    • Add 50 µL of buffer to the control wells (no inhibitor).

    • Add 25 µL of the DPP-IV solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the G-P-pNA substrate solution to all wells.

    • Immediately begin monitoring the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The product, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Assay for GLP-1 Protection

This cellular assay determines the ability of the inhibitor to protect endogenous GLP-1 from degradation by DPP-IV expressed on the surface of cells.

Materials:

  • Caco-2 cells (human colorectal adenocarcinoma cell line, which endogenously expresses DPP-IV)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Active GLP-1 (7-36) amide

  • Synthesized inhibitor

  • DPP-IV inhibitor control (e.g., sitagliptin)

  • GLP-1 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM in a humidified incubator at 37°C and 5% CO₂.

    • Seed the cells in a 96-well plate and grow to confluence.

  • Inhibitor Treatment:

    • Wash the confluent cell monolayers with serum-free DMEM.

    • Add serum-free DMEM containing various concentrations of the synthesized inhibitor or the control inhibitor to the wells.

    • Incubate for 1 hour at 37°C.

  • GLP-1 Incubation:

    • Add active GLP-1 to each well to a final concentration of 1 nM.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration of active GLP-1 versus the logarithm of the inhibitor concentration.

    • Determine the EC50 value, which is the concentration of inhibitor that results in 50% protection of GLP-1 from degradation.

Data Interpretation and Mechanistic Insights

Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Inhibition_Kinetics cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A Lines intersect on the y-axis (Vmax is unchanged, Km increases) B Lines intersect on the x-axis (Vmax decreases, Km is unchanged) C Lines are parallel (Vmax and Km both decrease)

Caption: Interpreting Lineweaver-Burk plots for different inhibition mechanisms.

Structure-Activity Relationship (SAR)

The data obtained from these assays will guide the optimization of the inhibitor. For example, if the inhibitor shows good potency, but poor cell permeability, modifications to the peptide backbone or the incorporation of more lipophilic groups could be explored. The p-fluorophenyl group itself can be further modified (e.g., with additional substitutions) to probe for more favorable interactions within the active site.

Conclusion

This compound is a valuable tool in the rational design of enzyme inhibitors. Its unique electronic properties and ability to mimic natural amino acids make it a versatile building block for creating potent, selective, and metabolically stable therapeutic candidates. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other fluorinated amino acids in their drug discovery programs. The systematic application of synthesis, biochemical and cellular assays, and kinetic analysis will undoubtedly lead to the development of novel and effective enzyme inhibitors for a wide range of diseases.

References

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Identification of Dipeptidyl Peptidase IV Inhibitors: Virtual Screening, Synthesis and Biological Evaluation. PubMed. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. [Link]

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed - NIH. [Link]

  • Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PMC - NIH. [Link]

  • PMSF: A Key Serine Protease Inhibitor in Research. GlpBio - YouTube. [Link]

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  • Design, synthesis, and primary activity evaluation of pyrrolidine derivatives as matrix metalloproteinase inhibitors. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. ResearchGate. [Link]

  • Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]

  • Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Queen's University Belfast. [Link]

  • Design and synthesis of thiol containing inhibitors of matrix metalloproteinases. PubMed. [Link]

  • Design and synthesis of long-acting inhibitors of dipeptidyl peptidase IV. PubMed. [Link]

  • Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. PMC - PubMed Central. [Link]

  • Synthesis and evaluation of a [18F]BODIPY-labeled caspase-inhibitor. PubMed. [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Synthesis and characterization of a new fluorogenic substrate for monoacylglycerol lipase and application to inhibition studies. ResearchGate. [Link]

  • Studies on the Enzymatic Synthesis and Antioxidant Properties of Phenolic Acid Glycerols. ResearchGate. [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. PMC - NIH. [Link]

  • Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. PubMed. [Link]

  • Caspase Substrates and Inhibitors. PMC - NIH. [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. [Link]

  • Synthesis and Evaluation of Vinyl Sulfones as caspase-3 Inhibitors. A Structure-Activity Study. PubMed. [Link]

  • Enzyme Substrates and Inhibitors. PEPTIDE INSTITUTE, INC. [Link]

  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. MDPI. [Link]

  • Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. ResearchGate. [Link]

  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]

  • Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents Acting through Caspases-Dependent Apoptosis. ResearchGate. [Link]

Sources

Application Notes and Protocols: Site-Specific Labeling of Peptides with L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Peptide Science

In the landscape of peptide-based drug development and chemical biology, the strategic incorporation of non-canonical amino acids offers a powerful tool to enhance therapeutic properties and elucidate biological mechanisms. L-p-Fluorophenylglycine (p-F-Phg), a non-natural amino acid, has emerged as a particularly valuable building block.[1][2] Its integration into a peptide sequence introduces a fluorine atom, a bioisostere of a hydrogen atom, which can confer unique and advantageous physicochemical properties.[3] These include increased metabolic stability, altered hydrophobicity, and enhanced binding affinity.[4]

Furthermore, the presence of the ¹⁹F nucleus provides a highly sensitive and specific reporter group for nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for detailed investigations into peptide conformation, dynamics, and interactions with biological targets, all without significantly perturbing the native structure.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for labeling peptides with L-p-Fluorophenylglycine HCl, focusing on the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology.

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most robust and precise method for incorporating L-p-Fluorophenylglycine into a specific position within a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] The use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids allows for an orthogonal protection strategy, where side-chain protecting groups are typically acid-labile.[6]

The key starting material for this process is Fmoc-L-p-Fluorophenylglycine-OH . This derivative allows for the direct integration of L-p-Fluorophenylglycine into the peptide sequence using standard SPPS protocols.

Experimental Workflow for SPPS Incorporation of L-p-Fluorophenylglycine

The following diagram illustrates the general workflow for incorporating L-p-Fluorophenylglycine into a peptide sequence via Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection 1. Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 2. Coupling Coupling of Fmoc-p-F-Phg-OH Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat 5. Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection 6. Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage 7. Purification Purification (RP-HPLC) Cleavage->Purification 8. Analysis Analysis (MS & HPLC) Purification->Analysis 9.

Caption: General workflow for incorporating L-p-Fluorophenylglycine via Fmoc-SPPS.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a p-F-Phg Labeled Peptide

This protocol outlines the manual synthesis of a model peptide containing L-p-Fluorophenylglycine using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-p-Fluorophenylglycine-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-L-p-Fluorophenylglycine-OH):

    • In a separate vial, dissolve Fmoc-L-p-Fluorophenylglycine-OH (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Causality: The use of an activating agent like DIC/OxymaPure® forms a highly reactive O-acylisourea intermediate, facilitating efficient amide bond formation. The excess equivalents ensure the reaction goes to completion.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling.

    • If the test is positive, repeat the coupling step.

  • Washing:

    • After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Quantitative Data Summary for SPPS
ParameterTypical Value/RangePurpose
Resin Loading0.3 - 0.8 mmol/gDetermines the scale of the synthesis.
Amino Acid Equivalents3 - 5 eq.Drives the coupling reaction to completion.
Coupling Reagent Equivalents3 - 5 eq.Activates the carboxylic acid for amide bond formation.
Coupling Time1 - 4 hoursDuration for efficient amide bond formation.
Deprotection Time2 x (5 + 15) minEnsures complete removal of the Fmoc group.
Cleavage Time2 - 3 hoursTime required for cleavage from resin and deprotection.
Crude Peptide Purity>70% (by HPLC)Initial purity before purification.
Final Peptide Purity>95% (by HPLC)Purity after RP-HPLC purification.

Analytical Characterization of p-F-Phg Labeled Peptides

Rigorous analytical characterization is crucial to confirm the successful incorporation of L-p-Fluorophenylglycine and to assess the purity of the final peptide product.

Protocol 2: Characterization by RP-HPLC and Mass Spectrometry

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Analytical RP-HPLC:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample onto a C18 analytical column.

    • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm and 280 nm. A single major peak indicates high purity.

  • Mass Spectrometry (MS):

    • Analyze the purified peptide by ESI-MS or MALDI-TOF to confirm its molecular weight.

    • The observed mass should correspond to the calculated theoretical mass of the peptide containing one L-p-Fluorophenylglycine residue. This confirms the successful incorporation of the unnatural amino acid.

Logical Relationship for Peptide Characterization

Peptide_Characterization Crude_Peptide Crude Labeled Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purity_Check Analytical RP-HPLC Purification->Purity_Check Identity_Check Mass Spectrometry Purification->Identity_Check Pure_Labeled_Peptide Pure, Verified Labeled Peptide Purity_Check->Pure_Labeled_Peptide Identity_Check->Pure_Labeled_Peptide

Caption: Workflow for the purification and characterization of the labeled peptide.

Application in ¹⁹F NMR Spectroscopy

The primary advantage of labeling peptides with L-p-Fluorophenylglycine is the ability to utilize ¹⁹F NMR for structural and functional studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it an excellent NMR probe.

Key Applications:

  • Conformational Analysis: The chemical shift of the ¹⁹F label is highly sensitive to its local environment. Changes in peptide conformation, such as folding or unfolding, will result in corresponding changes in the ¹⁹F chemical shift.

  • Ligand Binding: The interaction of the labeled peptide with binding partners (e.g., proteins, nucleic acids, or small molecules) can be monitored by observing changes in the ¹⁹F NMR spectrum.

  • Membrane Interactions: For membrane-active peptides, ¹⁹F NMR can provide valuable information on the peptide's orientation and dynamics within a lipid bilayer.[1]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The in-process ninhydrin test provides immediate feedback on the efficiency of each coupling step, allowing for corrective action if necessary. The final analytical characterization by RP-HPLC and mass spectrometry provides unambiguous confirmation of the peptide's purity and identity, ensuring the integrity of the experimental results.

Conclusion

The site-specific incorporation of L-p-Fluorophenylglycine into peptides via Fmoc-SPPS is a powerful and versatile technique. It not only allows for the modulation of peptide properties for therapeutic applications but also provides a unique spectroscopic handle for detailed biophysical studies. The protocols and guidelines presented in this application note offer a robust framework for researchers to successfully label peptides with L-p-Fluorophenylglycine and leverage its unique advantages in their scientific endeavors.

References

  • Afonin, S., Glaser, R. W., Berditchevskaia, M., Wadhwani, P., Gührs, K. H., Möllmann, U., Perner, A., & Ulrich, A. S. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. Chembiochem, 4(11), 1151-1163. [Link]

  • Fluorescent Labeling of Peptides - Biosyntan GmbH. (n.d.). Retrieved January 12, 2024, from [Link]

  • WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents. (n.d.).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2021). Retrieved January 12, 2024, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.). Retrieved January 12, 2024, from [Link]

  • The identification and characterisation of novel bioactive peptides derived from porcine liver. (2020). Food Chemistry, 321, 126712. [Link]

  • Strategies for fluorescent labeling of peptides. (A) The chemical core... - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

  • Solid-phase peptide synthesis - Digital CSIC. (2014). Retrieved January 12, 2024, from [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (n.d.). Retrieved January 12, 2024, from [Link]

  • A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides - PubMed Central. (2022). Retrieved January 12, 2024, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

  • Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Peptide fluorescent labeling. (n.d.). Retrieved January 12, 2024, from [Link]

  • Fluorescence Labeled Peptide Synthesis - CD Formulation. (n.d.). Retrieved January 12, 2024, from [Link]

  • Proteomics - Wikipedia. (n.d.). Retrieved January 12, 2024, from [Link]

  • An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed. (2015). Retrieved January 12, 2024, from [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved January 12, 2024, from [Link]

  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis - YouTube. (2016). Retrieved January 12, 2024, from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (2015). Retrieved January 12, 2024, from [Link]

  • Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed. (2004). Retrieved January 12, 2024, from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2023). Retrieved January 12, 2024, from [Link]

  • Developments in Peptide-based Drug Design: An Odyssey in Medicinal Chemistry - Hilaris Publisher. (n.d.). Retrieved January 12, 2024, from [Link]

  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

Sources

Application Note: A Guide to the In Vitro Characterization of L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in- vitro investigation of L-p-Fluorophenylglycine HCl (L-p-FPG), a non-proteinogenic amino acid. As analogs of natural amino acids can act as metabolic antagonists or be incorporated into proteins to alter their function, a structured approach to characterizing their cellular effects is critical.[1][2] This guide moves from foundational experimental design to specific, validated protocols for assessing cytotoxicity, cell proliferation, protein synthesis, and apoptosis induction. Each protocol is framed with scientific rationale and best practices to ensure robust and reproducible data generation.

Part 1: Foundational Concepts & Experimental Design

Hypothesized Mechanism of Action

L-p-Fluorophenylglycine is a synthetic analog of the natural amino acid phenylalanine. Its primary hypothesized mechanism of action in vitro is its competition with endogenous phenylalanine during protein synthesis. This can lead to two main outcomes:

  • Competitive Inhibition: L-p-FPG can act as a competitive inhibitor of aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids. This would lead to a depletion of phenylalanyl-tRNA, stalling ribosome activity and globally reducing protein synthesis.

  • Misin-corporation: L-p-FPG may be mistakenly recognized by phenylalanyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of phenylalanine.[3][4] The introduction of a fluorine atom can alter the protein's structure, stability, and function, potentially leading to cellular stress, misfolding, and subsequent downstream effects like apoptosis.

A recent study also identified L-p-Fluorophenylglycine (L-4FPG) as an inhibitor of the neutral amino acid transporter ASCT1/2, which could impact cellular homeostasis by altering the transport of other amino acids like D-serine.[5] The experimental design outlined below aims to investigate these potential mechanisms.

L_p_FPG_Mechanism cluster_0 Cellular Environment cluster_1 Cytoplasm L_p_FPG L-p-FPG (extracellular) Synthetase Phenylalanyl-tRNA Synthetase L_p_FPG->Synthetase Competes with Phe Phe Phenylalanine (extracellular) Phe->Synthetase Ribosome Ribosome Synthetase->Ribosome Provides Phe-tRNA Synthetase->Ribosome Provides L-p-FPG-tRNA (Misin-corporation) Protein Normal Protein Ribosome->Protein Altered_Protein Altered Protein (L-p-FPG incorporated) Ribosome->Altered_Protein Cell_Stress Cellular Stress / Apoptosis Altered_Protein->Cell_Stress

Caption: Hypothesized mechanisms of L-p-FPG action within a cell.

Critical Considerations Before Starting

Cell Line Selection: The choice of cell line is paramount. Consider the following:

  • Metabolic Rate: Highly proliferative cells (e.g., HeLa, A549, HEK293) have high rates of protein synthesis and may be more sensitive to L-p-FPG.

  • Phenylalanine Dependency: Cell lines cultured in custom media can be tested for their dependency on phenylalanine to establish a baseline.

  • Experimental Goal: If studying a specific cancer, use a relevant cancer cell line. If investigating general cytotoxicity, a common, well-characterized line is appropriate.

Reagent Preparation and Handling:

  • Solubility: this compound is generally soluble in aqueous solutions like water, PBS, or cell culture media. Prepare a concentrated stock solution (e.g., 100 mM) in sterile PBS or water, filter-sterilize (0.22 µm filter), and aliquot for storage at -20°C to avoid repeated freeze-thaw cycles.

  • Stability: While generally stable, it is best practice to prepare fresh dilutions of the stock solution in culture medium for each experiment.

Establishing an Optimal Dosing Regimen: It is essential to first determine the effective concentration range of L-p-FPG using a dose-response study. This minimizes wasted resources and ensures subsequent mechanistic assays are performed at relevant concentrations.

Dose_Response_Workflow Start Start: Seed Cells in 96-well plates Prepare_Dilutions Prepare Serial Dilutions of L-p-FPG (e.g., 0.1 µM to 1000 µM) Start->Prepare_Dilutions Treat_Cells Treat Cells for a Fixed Time (e.g., 24, 48, 72 hours) Prepare_Dilutions->Treat_Cells MTT_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Treat_Cells->MTT_Assay Measure_Absorbance Measure Absorbance/ Luminescence MTT_Assay->Measure_Absorbance Calculate_IC50 Plot Dose-Response Curve & Calculate IC50 Measure_Absorbance->Calculate_IC50 Select_Doses Select Doses for Further Study: - Sub-toxic (e.g., IC20) - Mid-range (e.g., IC50) - High-effect (e.g., IC80) Calculate_IC50->Select_Doses End Proceed to Mechanistic Assays Select_Doses->End

Sources

Application Notes & Protocols for In Vivo Studies Using L-p-Fluorophenylglycine HCl in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling the Therapeutic Potential of L-p-Fluorophenylglycine HCl

L-p-Fluorophenylglycine (L-4FPG), a derivative of the amino acid phenylalanine, has emerged as a significant research tool, particularly in the field of neuroscience. This compound acts as an inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[1][2] These transporters are crucial for regulating the extracellular levels of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By inhibiting D-serine uptake, L-4FPG can elevate its extracellular concentrations, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism has positioned L-4FPG as a compound of interest for investigating and potentially treating various neurological and psychiatric conditions.

Recent preclinical studies have highlighted the antidepressant-like effects of L-4FPG in mouse models of depression.[3] These studies suggest that L-4FPG may not only alleviate depressive symptoms but also enhance resilience to chronic stress. The therapeutic effects of L-4FPG are linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of synaptic plasticity and cellular growth.[3]

These application notes provide a comprehensive guide for researchers planning in vivo studies with this compound in animal models, with a focus on its application in depression research. The protocols detailed below are designed to ensure scientific rigor and reproducibility.

II. Mechanism of Action: The Scientific Rationale for In Vivo Studies

The decision to utilize this compound in animal models of depression is grounded in its well-defined mechanism of action, which offers a compelling rationale for its potential therapeutic efficacy.

A. Inhibition of ASCT1/2 and Enhancement of NMDA Receptor Function

L-4FPG is a non-substrate inhibitor of the ASCT1 and ASCT2 transporters.[1] These transporters are responsible for the reuptake of neutral amino acids, including D-serine, from the synaptic cleft. D-serine is an essential co-agonist at the glycine site of the NMDA receptor, and its presence is necessary for receptor activation by glutamate. By blocking ASCT1/2, L-4FPG increases the synaptic availability of D-serine, leading to enhanced NMDA receptor activity.[1] This modulation of the glutamatergic system is a key area of investigation for novel antidepressant therapies.[4][5]

B. Activation of the mTOR Signaling Pathway

The antidepressant effects of L-4FPG have been shown to be mediated by the mTOR signaling pathway.[3] The mTOR pathway is a crucial downstream effector of various growth factors and neurotransmitters, and its activation is known to promote synaptogenesis and neuronal plasticity, processes that are often impaired in depression. The ability of L-4FPG to stimulate mTOR phosphorylation suggests a mechanism for its therapeutic effects that goes beyond simple NMDA receptor modulation, involving the promotion of neuronal health and connectivity.

mTOR_Pathway L4FPG This compound ASCT ASCT1/2 Transporters L4FPG->ASCT Inhibits DSerine Extracellular D-Serine ASCT->DSerine Uptake NMDAR NMDA Receptor DSerine->NMDAR Activates mTOR mTOR Signaling Pathway NMDAR->mTOR Activates Antidepressant Antidepressant-like Effects & Enhanced Resilience mTOR->Antidepressant

Figure 1: Proposed mechanism of this compound's antidepressant effects.

III. Pharmacokinetics and Brain Penetration

A critical consideration for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). L-4FPG has demonstrated good brain penetration in rodent models, with brain-to-plasma ratios ranging from 0.7 to 1.4.[2] This indicates that systemically administered L-4FPG can effectively reach its target in the central nervous system.

Pharmacokinetic Parameter Value Species Reference
Brain:Plasma Ratio 0.7 - 1.4Mouse/Rat[2]
Plasma Bioavailability HighMouse/Rat[2]

Table 1: Pharmacokinetic properties of L-4-Fluorophenylglycine.

IV. Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for investigating the antidepressant-like effects of this compound in mouse models of depression.

A. Preparation and Administration of this compound

1. Materials:

  • This compound powder

  • Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter (optional)

  • 0.22 µm sterile syringe filter

  • 1 mL sterile syringes with 25-30 gauge needles[7]

2. Protocol for Solution Preparation:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile 0.9% saline or PBS to achieve the desired final concentration. As L-p-Fluorophenylglycine is soluble in 1M HCl, its hydrochloride salt form is expected to be soluble in aqueous solutions like saline or PBS.[8]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • (Optional) Check the pH of the solution and adjust to a physiological range (pH 7.2-7.4) if necessary, using sterile NaOH or HCl.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the prepared solution at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment to ensure stability.[9]

3. Administration Protocol (Intraperitoneal Injection):

  • Gently restrain the mouse, exposing the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[7]

  • Clean the injection site with an alcohol wipe.

  • Insert the needle at a 15-20 degree angle and gently aspirate to ensure no blood or fluid is drawn, which would indicate incorrect placement.

  • Slowly inject the this compound solution. The typical injection volume for mice is 10 µL/g of body weight.[10]

  • Withdraw the needle and return the mouse to its home cage.

  • Monitor the animal for any adverse reactions.

Figure 2: Workflow for preparation and administration of this compound.
B. Animal Models and Behavioral Assays

The following behavioral tests are commonly used to assess antidepressant-like activity and anxiety in mice.

1. Chronic Social Defeat Stress (CSDS) Model: This model induces a depressive-like phenotype in mice through repeated exposure to social stress.[6][11][12]

  • Procedure:

    • House aggressive CD-1 mice individually.

    • Introduce a smaller C57BL/6J mouse into the home cage of a CD-1 mouse for 5-10 minutes of physical defeat daily for 10-14 consecutive days.

    • After the defeat session, house the two mice in the same cage separated by a perforated divider to allow for sensory but not physical contact for the remaining 24 hours.

    • Rotate the aggressor mouse daily to prevent habituation.

    • Following the stress period, assess social avoidance by measuring the time the defeated mouse spends in an interaction zone with and without the presence of a novel aggressor.

  • L-4FPG Treatment: Administer L-4FPG (e.g., 10 mg/kg, i.p.) 30 minutes prior to each social defeat session.

2. Forced Swim Test (FST): The FST is a widely used test to screen for antidepressant efficacy.[8][9][13][14][15]

  • Procedure:

    • Fill a transparent cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom.

    • Gently place the mouse in the water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

  • L-4FPG Treatment: Administer L-4FPG (e.g., 10 mg/kg, i.p.) 30-60 minutes before the test.

3. Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior in rodents.[3][16][17]

  • Procedure:

    • The apparatus consists of two open and two closed arms elevated from the floor.

    • Place the mouse in the center of the maze facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • L-4FPG Treatment: Administer L-4FPG (e.g., 10 mg/kg, i.p.) 30-60 minutes before the test.

4. Novelty-Suppressed Feeding (NSF) Test: The NSF test assesses anxiety-like behavior by measuring the latency to eat in a novel and slightly aversive environment.[10]

  • Procedure:

    • Food-deprive the mice for 24 hours.

    • Place a single food pellet in the center of a brightly lit, open arena.

    • Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet.

  • L-4FPG Treatment: Administer L-4FPG (e.g., 10 mg/kg, i.p.) 30-60 minutes before the test.

Behavioral Test Primary Measure Interpretation of L-4FPG Effect
Chronic Social Defeat Stress Increased social interaction timeReduced social avoidance (antidepressant-like)
Forced Swim Test Decreased immobility timeAntidepressant-like effect
Elevated Plus Maze Increased time in open armsAnxiolytic-like effect
Novelty-Suppressed Feeding Decreased latency to eatAnxiolytic-like effect

Table 2: Summary of behavioral assays and expected outcomes with L-4FPG treatment.

V. Data Analysis and Interpretation

Data from behavioral tests should be analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the effects of this compound treatment with a vehicle control group. It is crucial to ensure that the experimenter is blinded to the treatment conditions to minimize bias. The interpretation of the results should be grounded in the known mechanism of action of L-4FPG, linking the behavioral outcomes to the modulation of the glutamatergic and mTOR signaling pathways.

VI. Conclusion

This compound is a valuable pharmacological tool for investigating the role of the glutamatergic system and mTOR signaling in depression and anxiety. The protocols outlined in these application notes provide a robust framework for conducting in vivo studies in animal models. By carefully following these methodologies, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of L-4FPG and the development of novel treatments for psychiatric disorders.

VII. References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. In Mood and Anxiety Related Phenotypes in Mice (pp. 107-121). Humana Press.

  • Kuo, T. H., et al. (2022). L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. Biomedicine & Pharmacotherapy, 155, 113726. [Link]

  • Jernigan, C. S., et al. (2011). The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 35(7), 1774-1779.

  • Mouse Intraperitoneal (IP) administration. (n.d.). [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). [Link]

  • Zanella, A. R., et al. (2015). mTOR Signaling and Depression. Journal of Receptor, Ligand and Channel Research, 8, 17-25.

  • Duman, R. S., et al. (2019). The role of mTOR in depression and antidepressant responses. Current Neuropharmacology, 17(10), 946-959.

  • Novelty-suppressed feeding in the mouse. (2011). Rutgers University. [Link]

  • Golden, S. A., et al. (2011). A standardized protocol for repeated social defeat stress in mice. Nature Protocols, 6(8), 1183-1191.

  • Elevated Plus Maze. (2024). MMPC.org. [Link]

  • Novelty-Suppressed Feeding in the Mouse | Request PDF. (2011). ResearchGate. [Link]

  • Rodrigues, A. L. S., et al. (2015). mTOR Signaling and Depression. Dove Medical Press.

  • The process of constructing the standard chronic social defeat stress... (n.d.). ResearchGate. [Link]

  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (2019). PubMed. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • Chronic Social Defeat Stress Model. (n.d.). Charles River Laboratories. [Link]

  • Video: The Mouse Forced Swim Test. (2011). JoVE. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • de Morais, H., et al. (2018). Susceptibility and resilience to chronic social defeat stress in adolescent male mice: No correlation between social avoidance and sucrose preference. Physiology & Behavior, 194, 132-139.

  • Chronic Social Defeat Stress. (n.d.). Bio-protocol. [Link]

  • Novelty Suppressed Feeding Test. (n.d.). Transpharmation. [Link]

  • LAB_074 Novelty Suppressed Feeding. (2022). Research support. [Link]

  • Li, Y. X., et al. (2018). Inhibitors of the Neutral Amino Acid Transporters ASCT1 and ASCT2 Are Effective in In Vivo Models of Schizophrenia and Visual Dysfunction. Journal of Pharmacology and Experimental Therapeutics, 367(2), 292-301.

  • Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. (2017). PubMed. [Link]

  • Li, Y. X., et al. (2018). Inhibitors of the Neutral Amino Acid Transporters ASCT1 and ASCT2 Are Effective in In Vivo Models of Schizophrenia and Visual Dysfunction. Journal of Pharmacology and Experimental Therapeutics, 367(2), 292-301.

  • Li, Y. X., et al. (2018). Inhibitors of the Neutral Amino Acid Transporters ASCT1 and ASCT2 Are Effective in In Vivo Models of Schizophrenia and Visual Dysfunction. PubMed. [Link]

  • Timeline of experimental procedures. Adult male mice received a daily... (n.d.). ResearchGate. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

  • The PrLGlu→avBNSTGABA circuit rapidly modulates depression-like behaviors in male mice. (2023). PMC. [Link]

  • Acute ghrelin administration reverses depressive-like behavior induced by bilateral olfactory bulbectomy in mice. (n.d.). Conicet. [Link]

  • A complex interaction between glycine/NMDA receptors and serotonergic/noradrenergic antidepressants in the forced swim test in mice. (n.d.). PubMed. [Link]

  • A new generation of antidepressants: an update on the pharmaceutical pipeline for novel and rapid-acting therapeutics in mood disorders based on glutamate/GABA neurotransmitter systems. (2018). PMC. [Link]

  • Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms. (2022). PMC. [Link]

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Protocol for assessing the bioavailability of peptides with L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for Assessing the Oral Bioavailability of Peptides Containing L-p-Fluorophenylglycine HCl

Abstract

The therapeutic potential of peptides is often limited by their poor oral bioavailability, primarily due to enzymatic degradation and low intestinal permeability.[1][2] The incorporation of non-natural amino acids (nnAAs) is a key strategy to overcome these limitations by enhancing metabolic stability and modulating physicochemical properties.[3][4][5][6] L-p-Fluorophenylglycine (L-p-F-Phg), a non-proteinogenic amino acid, offers a unique tool for peptide drug development, not only for its potential to improve stability but also as a ¹⁹F NMR probe for structural analysis.[7][8] This document provides a comprehensive, multi-phase protocol for researchers, scientists, and drug development professionals to robustly assess the oral bioavailability of novel peptides containing this compound. The workflow integrates industry-standard in vitro permeability assays, in vivo pharmacokinetic studies, and high-sensitivity bioanalytical quantification methods to generate a holistic understanding of a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Challenge and the Strategy

Native peptides are notoriously poor oral drug candidates. Upon ingestion, they face a hostile environment in the gastrointestinal (GI) tract, including extreme pH levels and a host of proteolytic enzymes that rapidly degrade them into inactive fragments.[2][9][10] Furthermore, their generally high molecular weight and hydrophilicity prevent efficient passage across the intestinal epithelial barrier.[2][11]

To circumvent these issues, medicinal chemists employ various strategies, one of the most effective being the site-specific incorporation of nnAAs.[6] Replacing a natural L-amino acid with a synthetic counterpart like L-p-F-Phg can sterically hinder the approach of proteases to adjacent peptide bonds, significantly increasing the peptide's half-life in the GI tract and systemic circulation.[3][4] The fluorine atom in L-p-F-Phg can also alter the peptide's lipophilicity and conformational properties, potentially influencing its membrane permeability.[6][12]

Assessing the true impact of such modifications requires a systematic and rigorous evaluation pipeline. This guide details a three-phase approach, beginning with rapid in vitro screening to establish intestinal permeability, followed by definitive in vivo pharmacokinetic studies in a relevant animal model, all underpinned by a validated, high-sensitivity bioanalytical method for accurate quantification.

Phase I: In Vitro Intestinal Permeability Assessment using the Caco-2 Model

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human drug absorption.[13][14] It utilizes the Caco-2 human colorectal adenocarcinoma cell line, which, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that structurally and functionally resembles the epithelium of the small intestine.[14][15][16] This model allows for the measurement of a compound's transport rate in both the absorptive (apical-to-basolateral, A-B) and secretive (basolateral-to-apical, B-A) directions.

Scientific Rationale

The primary output of this assay is the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage across the cell monolayer. By comparing the A-B and B-A Papp values, we can calculate an efflux ratio . An efflux ratio significantly greater than 2 suggests that the peptide is a substrate for active efflux transporters (like P-glycoprotein), which pump drugs out of the cell and back into the intestinal lumen, thereby limiting absorption.[14] This initial screen provides crucial, early-stage data to rank-order candidate peptides and predict their potential for oral absorption before committing to costly and time-consuming animal studies.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_qc Monolayer Integrity QC cluster_exp Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell™ inserts culture Culture for 21-28 days (monolayer formation) seed->culture teer Measure Transepithelial Electrical Resistance (TEER) culture->teer lucifer Assess Lucifer Yellow (paracellular marker) flux teer->lucifer add_peptide Add Peptide Solution to Donor Compartment (A or B) lucifer->add_peptide incubate Incubate (e.g., 2 hours) at 37°C with shaking add_peptide->incubate sample Collect Samples from Receiver Compartment incubate->sample quantify Quantify Peptide Concentration by LC-MS/MS sample->quantify calculate Calculate Papp (A-B, B-A) and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 intestinal permeability assay.

Detailed Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) according to standard protocols. Seed cells at a density of ~1.5 x 10⁵ cells/well onto 24-well permeable supports (e.g., 0.4 µm pore polycarbonate membrane inserts).[16]

  • Differentiation: Maintain the cultures for 21-29 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[16]

  • Monolayer Integrity Check:

    • TEER Measurement: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >250 Ω·cm², indicating tight junction formation.[15]

    • Lucifer Yellow Test: Concurrently, assess the permeability of a paracellular marker (e.g., Lucifer Yellow). A low Papp value (<1.0 x 10⁻⁶ cm/s) confirms monolayer integrity.

  • Transport Experiment:

    • Carefully wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4.

    • For A-B transport , add the test peptide (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B-A transport , add the test peptide to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plate at 37°C for 2 hours with gentle orbital shaking.[15]

  • Sample Collection & Analysis:

    • At the end of the incubation, collect samples from the donor and receiver compartments.

    • Analyze the concentration of the peptide in all samples using a validated LC-MS/MS method (see Phase III).

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where: dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Example Data & Interpretation
CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Atenolol (Low Permeability Control)0.20.31.5Low
Antipyrine (High Permeability Control)25.024.51.0High
Talinolol (P-gp Substrate Control)0.515.030.0Low (due to efflux)
Hypothetical L-p-F-Phg Peptide 1.51.81.2Moderate
  • Interpretation: In this hypothetical example, the L-p-F-Phg peptide shows moderate passive permeability (Papp > 1.0 x 10⁻⁶ cm/s) and a low efflux ratio (<2), suggesting it is not a significant substrate for efflux pumps. This profile is promising for oral absorption and warrants progression to in vivo studies.

Phase II: In Vivo Pharmacokinetic (PK) Evaluation

While in vitro data is predictive, in vivo studies are essential to definitively determine a drug's bioavailability in a complex biological system.[17] This phase measures the concentration of the L-p-F-Phg peptide in the bloodstream over time following both intravenous (IV) and oral (PO) administration in an animal model, typically rats.

Scientific Rationale

The IV administration serves as the 100% bioavailability reference, as the entire dose enters systemic circulation directly. The PO administration reveals the extent of absorption from the GI tract. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profiles for both routes, we can calculate the absolute oral bioavailability (F%). A crossover study design, where each animal receives both IV and PO doses separated by a washout period, is preferred as it minimizes inter-animal variability.[18]

Experimental Workflow: Crossover PK Study

PK_Workflow cluster_group1 Group 1 cluster_group2 Group 2 g1_iv Day 1: Administer IV Dose (e.g., 1 mg/kg) washout 7-Day Washout Period g1_iv->washout sampling Blood Sampling (0-24h post-dose) for both phases g1_iv->sampling g1_po Day 8: Administer PO Dose (e.g., 10 mg/kg) g1_po->sampling g2_po Day 1: Administer PO Dose (e.g., 10 mg/kg) g2_po->washout g2_po->sampling g2_iv Day 8: Administer IV Dose (e.g., 1 mg/kg) g2_iv->sampling washout->g1_po washout->g2_iv analysis Plasma Processing & LC-MS/MS Analysis sampling->analysis Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma Samples, Standards, and QCs add_is Spike with Internal Standard (IS) thaw->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex extract Collect Supernatant vortex->extract inject Inject onto UPLC System (C18 Column) extract->inject separate Gradient Elution (Water/Acetonitrile with 0.1% FA) inject->separate detect Detect by Tandem MS (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate curve Generate Calibration Curve integrate->curve calculate Calculate Unknown Concentrations curve->calculate

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-p-Fluorophenylglycine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral amino acid. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to overcome specific experimental hurdles.

I. Synthesis of Racemic p-Fluorophenylglycine: The Strecker Synthesis Approach

The Strecker synthesis is a well-established method for preparing racemic α-amino acids. It involves the reaction of an aldehyde (p-fluorobenzaldehyde) with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Workflow: Strecker Synthesis

Strecker_Synthesis p_fluorobenzaldehyde p-Fluorobenzaldehyde aminonitrile_formation α-Aminonitrile Formation p_fluorobenzaldehyde->aminonitrile_formation ammonia_cyanide Ammonia & Cyanide Source (e.g., NH4Cl, KCN) ammonia_cyanide->aminonitrile_formation hydrolysis Acid or Base Hydrolysis aminonitrile_formation->hydrolysis racemic_p_F_phenylglycine Racemic p-Fluorophenylglycine hydrolysis->racemic_p_F_phenylglycine caption Workflow for Strecker Synthesis of Racemic p-Fluorophenylglycine.

Caption: Workflow for Strecker Synthesis of Racemic p-Fluorophenylglycine.

Troubleshooting the Strecker Synthesis

Q1: The yield of my α-aminonitrile is low. What are the likely causes and how can I improve it?

A1: Low yields in the first step of the Strecker synthesis can often be attributed to several factors:

  • Equilibrium of Imine Formation: The initial reaction between p-fluorobenzaldehyde and ammonia to form an imine is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Consider adding a dehydrating agent, such as magnesium sulfate (MgSO₄), to the reaction mixture to drive the equilibrium towards the imine, and subsequently, the α-aminonitrile.[1]

  • Reaction Conditions: The pH of the reaction is crucial. An acidic environment (pKa of NH₄⁺ is ~9) favors the formation of the iminium ion, which is more electrophilic and readily attacked by the cyanide nucleophile.[1]

    • Solution: Using a combination of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) can provide a buffered system that maintains a suitable pH.[1]

  • Side Reactions: Aldehydes can undergo side reactions, such as self-condensation (aldol reaction) under basic conditions.

    • Solution: Careful control of the reaction temperature and pH can minimize these side reactions. Running the reaction at or below room temperature is generally recommended.

Q2: I am having difficulty with the hydrolysis of the α-aminonitrile to the amino acid. What are the common issues?

A2: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions, which can sometimes lead to complications.

  • Incomplete Hydrolysis: Nitriles are relatively stable functional groups. Incomplete hydrolysis will result in contamination of the final product with the corresponding α-amino amide.

    • Solution: Ensure that the hydrolysis conditions are sufficiently vigorous. This typically involves heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for an extended period.[2][3] The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or HPLC.

  • Product Degradation: While harsh conditions are necessary, prolonged exposure to strong acid or base at high temperatures can lead to degradation of the desired amino acid.

    • Solution: Optimize the reaction time and temperature. It is a balance between achieving complete hydrolysis and minimizing degradation. Monitoring the reaction is key.

II. Resolution of Racemic p-Fluorophenylglycine Methyl Ester

A common and effective method for resolving racemic p-fluorophenylglycine is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. L-(+)-tartaric acid is a frequently used resolving agent for this purpose.[4]

Experimental Workflow: Diastereomeric Salt Resolution

Diastereomeric_Resolution racemic_ester Racemic p-Fluorophenylglycine Methyl Ester salt_formation Diastereomeric Salt Formation racemic_ester->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystallized) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt caption Workflow for Diastereomeric Salt Resolution.

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting Diastereomeric Salt Crystallization

Q3: My diastereomeric salt is not crystallizing, or the yield is very low. What should I do?

A3: Crystallization of diastereomeric salts can be a delicate process influenced by several factors.

  • Solvent System: The choice of solvent is critical. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.

    • Solution: A systematic screening of different solvents and solvent mixtures is recommended. For the resolution of p-fluorophenylglycine methyl ester with L-tartaric acid, anhydrous ethanol is a suitable solvent.[4] The presence of water can be detrimental to the crystallization process.

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Solution: If the solution is too dilute, carefully concentrate it by evaporating some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

  • Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Avoid crash cooling, which can lead to the precipitation of both diastereomers and impurities.[5]

  • Purity of Starting Materials: Impurities in the racemic amino acid ester or the resolving agent can inhibit crystallization.

    • Solution: Ensure that your starting materials are of high purity. Recrystallize or purify them if necessary.

Q4: The enantiomeric excess (ee) of my resolved L-p-Fluorophenylglycine is low after crystallization. How can I improve it?

A4: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers.

  • Insufficient Difference in Solubility: The chosen solvent system may not be optimal for discriminating between the two diastereomeric salts.

    • Solution: Re-evaluate the solvent system. Sometimes, a mixture of solvents can provide better selectivity.

  • Thermodynamic vs. Kinetic Control: The initial crystals formed may be of high purity (kinetic product), but if left in contact with the mother liquor for too long, the system may equilibrate to a less pure mixture (thermodynamic product).[5]

    • Solution: Monitor the crystallization process over time to determine the optimal crystallization time. In some cases, a shorter crystallization time may yield a purer product, albeit with a lower yield.[5]

  • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity.

    • Solution: Recrystallize the diastereomeric salt one or more times from the same or a different solvent system to enhance the enantiomeric purity.

Problem Possible Cause Suggested Solution
No crystallizationSub-optimal solvent, solution too diluteScreen different solvents, concentrate the solution, use seed crystals
Low yieldIncomplete precipitation, sub-optimal solventOptimize solvent and concentration, ensure adequate cooling time
Low enantiomeric excess (ee)Poor separation, co-crystallizationRecrystallize the product, optimize the solvent system

III. Hydrolysis of the Resolved Ester and Formation of the HCl Salt

Once the desired diastereomeric salt is isolated, the chiral resolving agent must be removed, and the methyl ester hydrolyzed to the free amino acid. The final step is the formation of the hydrochloride salt.

Troubleshooting Hydrolysis and Salt Formation

Q5: I am experiencing issues with the hydrolysis of the resolved p-fluorophenylglycine methyl ester. What could be the problem?

A5: Hydrolysis of the ester to the carboxylic acid is a crucial step.

  • Incomplete Hydrolysis: Similar to the hydrolysis of the aminonitrile, incomplete hydrolysis of the ester can lead to a mixture of the desired amino acid and the starting ester.

    • Solution: Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions and monitoring the reaction. Acid-catalyzed hydrolysis (e.g., with HCl) is often preferred as it also facilitates the subsequent formation of the HCl salt.

  • Racemization: While less common for α-amino acids under standard hydrolysis conditions, prolonged exposure to harsh basic conditions could potentially lead to some degree of racemization.

    • Solution: Prefer acid-catalyzed hydrolysis where possible. If base-catalyzed hydrolysis is necessary, use the mildest effective conditions and monitor the enantiomeric purity of the product.

Q6: What is the best way to form the this compound salt?

A6: The hydrochloride salt is typically formed by treating a solution of the free amino acid with hydrochloric acid.

  • Using Aqueous HCl: Dissolving the amino acid in water and adding concentrated HCl is a straightforward method. However, the solubility of the HCl salt in water can lead to lower yields.[6]

    • Solution: To induce crystallization and improve yield, an anti-solvent such as ethanol or isopropanol can be added to the aqueous solution.

  • Using Anhydrous HCl: For applications requiring an anhydrous salt, using a solution of HCl gas in an organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) is recommended.[6]

    • Solution: Dissolve the free amino acid in a suitable organic solvent and add the HCl solution dropwise until precipitation is complete. This method generally provides high yields of the crystalline salt.

IV. Refinement of L-p-Fluorophenylglycine for High Purity

For pharmaceutical applications, extremely high enantiomeric purity (ee > 99%) is often required. A final refinement step may be necessary.

Q7: My final product has an enantiomeric excess of 98-99%, but I need >99.5% ee. How can I achieve this?

A7: Achieving very high enantiomeric excess may require a final purification step specifically designed to remove the trace enantiomeric impurity.

  • Refinement with a Chiral Acid: A technique described for L-p-fluorophenylglycine involves a refinement treatment with L-camphorsulfonic acid.[4]

    • Protocol: The crude L-p-fluorophenylglycine is treated with L-camphorsulfonic acid in the presence of sulfuric acid and water, followed by heating. The L-p-fluorophenylglycine L-camphorsulfonate salt crystallizes upon cooling. This salt is then neutralized with a base (e.g., ammonia) to yield the highly purified L-p-fluorophenylglycine.[4] This method has been shown to increase the specific rotation and achieve an ee of >99%.[7]

V. Analytical Characterization

Q8: How can I accurately determine the purity and enantiomeric excess of my this compound?

A8: A combination of analytical techniques is necessary for full characterization.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for determining chemical purity.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any organic impurities.

  • Enantiomeric Excess (ee): Chiral HPLC is the most common and accurate method for determining the enantiomeric excess. This involves using a chiral stationary phase (CSP) that can separate the L- and D-enantiomers.[9] The choice of the chiral column and mobile phase is critical and may require some method development.[10] Alternatively, after derivatization with a chiral reagent, the resulting diastereomers can be separated and quantified using standard reverse-phase HPLC.[9]

References

  • CN101565380A - Preparation method of L(+)
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (URL: [Link])

  • Analysis of DL-phenylglecine by high performance liquid chromatography - ResearchGate. (URL: [Link])

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - NIH. (URL: [Link])

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF - ResearchGate. (URL: [Link])

  • Strecker Synthesis - NROChemistry. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • CN101565380A - Preparation method of L(+)
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (URL: [Link])

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (URL: [Link])

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (URL: [Link])

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (URL: [Link])

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System - PubMed. (URL: [Link])

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (URL: [Link])

  • US20100204470A1 - method for salt preparation - Google P
  • EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google P

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Technical Support Center: Optimizing Coupling Efficiency of L-p-Fluorophenylglycine HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of L-p-Fluorophenylglycine HCl into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this valuable unnatural amino acid. We will delve into the common challenges and provide actionable troubleshooting strategies to enhance your peptide synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)?

A1: The incorporation of this compound presents a few key challenges. Firstly, as an amino acid salt, the hydrochloride must be neutralized in situ for the coupling reaction to proceed efficiently. Secondly, phenylglycine derivatives are known to be susceptible to racemization, particularly during the base-catalyzed activation and coupling steps.[1][2] The steric hindrance of the phenyl group can also contribute to slower reaction kinetics compared to smaller aliphatic amino acids, potentially leading to incomplete couplings.

Q2: How does the hydrochloride salt of L-p-Fluorophenylglycine affect the coupling reaction?

A2: The presence of the HCl salt means the N-terminal amine is protonated. This protonated amine is not nucleophilic and therefore cannot participate in the peptide bond formation.[3] To address this, an additional equivalent of a tertiary base is required to neutralize the HCl and liberate the free amine for the coupling reaction. Failure to add sufficient base will result in a significantly reduced or failed coupling.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered and racemization-prone amino acids like L-p-Fluorophenylglycine, modern aminium/uronium or phosphonium salt-based coupling reagents are highly recommended. Reagents such as HATU, HCTU, and COMU have demonstrated high efficiency in difficult couplings.[4][5] COMU, in particular, has been shown to be effective in minimizing racemization of phenylglycine residues when paired with specific bases.[1] While traditional carbodiimides like DCC or DIC can be used, they often require additives like HOBt or OxymaPure to suppress racemization and improve reaction rates.[3][6]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure in the coupling of L-p-Fluorophenylglycine?

A4: Additives are crucial for minimizing racemization and enhancing the rate of the coupling reaction.[3][7] They function by forming an active ester with the activated amino acid, which is more reactive and less prone to racemization than the initial activated species. HOAt and OxymaPure are generally considered more effective than HOBt in preventing racemization, especially for sensitive amino acids. Coupling reagents like HATU and COMU already incorporate a derivative of these additives in their structure.[3]

Q5: Which solvents are optimal for dissolving this compound and for the coupling reaction?

A5: The most common and effective solvents for SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[8][9][10] These polar aprotic solvents are excellent at solvating the growing peptide chain and the resin, which is essential for efficient reaction kinetics. They also effectively dissolve the protected this compound and the coupling reagents. For particularly difficult sequences prone to aggregation, a mixture of solvents or the use of chaotropic salts may be beneficial.[7][11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted primary amines.[12]

  • Mass spectrometry (MS) analysis of a test cleavage shows a significant peak corresponding to the truncated peptide sequence (deletion of L-p-Fluorophenylglycine).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Neutralization of HCl Salt Ensure the addition of at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA or NMM) relative to the amount of this compound to neutralize the salt.[3]
Insufficient Coupling Time or Reagent Equivalents For sterically hindered amino acids, a longer coupling time (e.g., 2-4 hours) or a double coupling protocol may be necessary.[13][14] Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).
Suboptimal Coupling Reagent Switch to a more powerful coupling reagent known for its effectiveness with hindered amino acids, such as HATU, HCTU, or COMU.[4][5]
Peptide Aggregation If the peptide sequence is long or hydrophobic, aggregation on the resin can hinder reaction kinetics.[7] Consider switching to a more polar solvent like NMP, adding a small percentage of DMSO, or performing the coupling at an elevated temperature (e.g., 50°C).[5][7]

Troubleshooting Workflow for Low Coupling Efficiency:

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_base Verify addition of extra base equivalent for HCl salt start->check_base check_base->start Base is insufficient, add more base and recouple double_couple Perform a double coupling check_base->double_couple Base is sufficient monitor_coupling Monitor coupling with Kaiser test double_couple->monitor_coupling increase_equivalents Increase amino acid and coupling reagent equivalents change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) increase_equivalents->change_reagent Still positive increase_equivalents->monitor_coupling change_reagent->monitor_coupling consider_aggregation Consider peptide aggregation as the root cause change_reagent->consider_aggregation Still positive monitor_coupling->increase_equivalents Positive test problem_solved Problem Resolved monitor_coupling->problem_solved Negative test

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: High Degree of Racemization/Epimerization of the p-Fluorophenylglycine Residue

Symptoms:

  • RP-HPLC analysis of the crude peptide shows a diastereomeric impurity peak eluting close to the main product peak.

  • Chiral amino acid analysis confirms the presence of D-p-Fluorophenylglycine.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Base-Catalyzed Racemization The choice of base is critical. Stronger bases like DIPEA can promote racemization.[1] Switch to a weaker base such as N-methylmorpholine (NMM) or collidine.[3] For particularly sensitive couplings, 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) in combination with COMU has been shown to significantly reduce racemization of phenylglycine.[1][2]
Over-activation or Prolonged Activation Time Pre-activation of the amino acid should be kept to a minimum (e.g., 1-2 minutes) before adding it to the resin.[15] Prolonged exposure of the activated amino acid to the base in solution increases the risk of racemization.[15]
Inappropriate Coupling Reagent/Additive Combination Ensure the use of a racemization-suppressing additive like OxymaPure or HOAt. Coupling reagents like COMU or DEPBT are reported to be superior in preventing phenylglycine racemization.[1][2] Avoid using carbodiimides without an appropriate additive.[6]

Mechanism of Racemization and its Suppression:

Racemization of urethane-protected amino acids typically proceeds through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize.[3] The presence of a base facilitates the abstraction of the alpha-proton, leading to loss of stereochemical integrity.

Caption: Racemization vs. suppression pathways in peptide coupling.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-L-p-Fluorophenylglycine HCl

This protocol is designed for a standard 0.1 mmol scale synthesis on a rink amide resin.

Reagents:

  • Fmoc-L-p-Fluorophenylglycine HCl

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)

  • 2,4,6-Trimethylpyridine (TMP) or N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin with free N-terminal amine (post-Fmoc deprotection and washing)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (verified by a negative Kaiser test) and the resin is thoroughly washed with DMF.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve 4 equivalents (relative to resin loading) of Fmoc-L-p-Fluorophenylglycine HCl in DMF.

  • Activation Solution Preparation: In another vessel, dissolve 4 equivalents of COMU in DMF.

  • Base Addition: Add 8 equivalents of TMP or NMM to the amino acid solution. The additional equivalents are to neutralize the HCl salt and to facilitate the coupling reaction.

  • Activation: Add the COMU solution to the amino acid/base mixture and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: If the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF to remove excess reagents.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 5-9 (a "double coupling").

Protocol 2: Test Cleavage and Analysis

Reagents:

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Dry peptide-resin

  • Cold diethyl ether

Procedure:

  • Dry a small amount of the peptide-resin (10-20 mg) under vacuum.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.[14]

  • Filter the mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet and dissolve it in an appropriate solvent for analysis by RP-HPLC and MS to confirm the correct mass and assess purity and the presence of any diastereomers.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. Available from: [Link]

  • Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. ResearchGate. Available from: [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Solid phase peptide synthesis methods and associated systems. Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Preparation method of L(+)-p-fluorophenyl glycine. Google Patents.
  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available from: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. Available from: [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available from: [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available from: [Link]

  • What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate. Available from: [Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available from: [Link]

  • SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Available from: [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available from: [Link]

  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. Available from: [Link]

  • Solvent system for solid phase peptide synthesis. Google Patents.
  • Solid-phase peptide synthesis. Digital CSIC. Available from: [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Available from: [Link]

  • Peptide extraction method and its use in liquid phase peptide synthesis. Google Patents.
  • Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. Available from: [Link]

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Technical Support Guide: Strategies for Solubilizing L-p-Fluorophenylglycine HCl in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for dissolving L-p-Fluorophenylglycine HCl for use in biological assays. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.

Section 1: The Root of the Challenge - Understanding the Chemistry

L-p-Fluorophenylglycine is an amino acid derivative. Like all amino acids, its solubility in aqueous solutions is critically dependent on pH. The molecule can exist in three states: a cation at low pH, a zwitterion at neutral pH, and an anion at high pH. The hydrochloride (HCl) salt form is supplied to improve solubility by ensuring the molecule is in its more soluble, positively charged (cationic) state in acidic conditions.[1][2][3] However, the challenge arises when preparing solutions for biological assays, which are typically conducted at a neutral pH (around 7.4). At this pH, the molecule predominantly exists as a zwitterion, which is often the least soluble form.[4][5][6]

Caption: pH-dependent forms of L-p-Fluorophenylglycine.

Section 2: Systematic Troubleshooting Workflow

Encountering solubility issues can be frustrating. This decision tree provides a logical path to systematically identify the best solubilization strategy for your specific assay constraints.

Solubility Troubleshooting Workflow start Start: Compound is insoluble in neutral aqueous buffer. q_ph Is minor pH adjustment (e.g., preparing an acidic or basic stock) permissible for your assay? start->q_ph ph_adjust Use pH Adjustment Method. Prepare a concentrated stock in acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) solution. q_ph->ph_adjust Yes q_solvent Is a biocompatible organic co-solvent (e.g., DMSO) compatible with your assay and cell type? q_ph->q_solvent No q_success1 Does it dissolve and remain soluble upon high dilution (>1:1000) into final media? ph_adjust->q_success1 success Success! Proceed with experiment. Remember to include a pH-matched vehicle control. q_success1->success Yes q_success1->q_solvent No solvent_method Use Organic Co-Solvent Method. Prepare a high-concentration stock in 100% DMSO. q_solvent->solvent_method Yes advanced Consider Advanced Formulation. Investigate use of solubilizing agents like cyclodextrins. q_solvent->advanced No q_success2 Does it dissolve and remain soluble upon high dilution (>1:1000) into final media? solvent_method->q_success2 q_success2->success Yes q_success2->advanced No

Caption: Step-by-step decision tree for troubleshooting solubility.

Section 3: Frequently Asked Questions (FAQs) & Protocols

This section addresses common issues with detailed explanations and validated, step-by-step protocols.

Q1: Why won't my this compound dissolve in my neutral pH buffer (e.g., PBS)?

Expert Answer: This is the most common issue and is expected based on the compound's chemistry. The "HCl" salt makes the compound soluble in acidic water, where the primary amine group is protonated (R-NH3+), making the molecule a soluble cation.[1][7] However, in a neutral pH buffer like PBS (pH ≈ 7.4), the carboxylic acid group deprotonates (R-COO⁻) while the amine group remains protonated. This forms a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge. Zwitterions of amino acids often have strong intermolecular interactions (like a crystal lattice), leading to significantly lower aqueous solubility.[4][6] A supplier data sheet confirms that L-p-Fluorophenylglycine is soluble in 1M HCl.[8]

Q2: What is the recommended first-line method for preparing a stock solution?

Expert Answer: The most direct approach is to use pH adjustment to create a concentrated stock solution, which is then highly diluted into your final assay medium.[9] This minimizes the impact of the stock solution's pH on the final assay's pH.

Protocol 1: Aqueous pH Adjustment Method

  • Preparation: Weigh out the required amount of this compound powder. For accuracy with small masses, use a calibrated analytical balance.[10]

  • Initial Dissolution: Add a small volume of sterile 1M HCl. A supplier datasheet indicates solubility in this solvent.[8] Vortex or sonicate briefly. The compound should readily dissolve, forming a clear solution.

  • Stock Concentration: Adjust the volume with 1M HCl to reach your desired high stock concentration (e.g., 100 mM). This is your acidic stock solution.

  • Application: Dilute this stock solution at least 1:1000 directly into your final cell culture or assay medium. This large dilution factor ensures that the acidity of the stock does not significantly alter the final pH of your experiment.

  • Validation (Crucial): Always prepare a parallel "vehicle control" using the same concentration of 1M HCl diluted into your medium. This control is essential to confirm that any observed biological effect is from your compound and not the solvent or pH change.

Q3: My compound dissolved in the acidic stock but precipitated when I added it to my neutral cell culture medium. What is happening and how do I fix it?

Expert Answer: This phenomenon is called "crashing out" or precipitation. It occurs because the large dilution into the neutral medium instantly shifts the pH surrounding the compound back to ~7.4, forcing it into its poorly soluble zwitterionic form. If the final concentration of the compound in the medium is above its solubility limit at that neutral pH, it will precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Perform a Solubility Test: Before your main experiment, perform a serial dilution of your acidic stock into the final assay medium. Visually inspect for precipitation (cloudiness) to determine the maximum concentration at which the compound remains soluble at neutral pH.

  • Consider an Alternative Stock: If a high final concentration is absolutely necessary, an organic co-solvent may be required.

Q4: Can I use an organic co-solvent like DMSO? What are the best practices and risks?

Expert Answer: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for dissolving hydrophobic or poorly soluble compounds for biological assays.[11] However, DMSO is not inert and can have direct effects on cells, including altering membrane permeability and, at higher concentrations, causing cytotoxicity.[12][13][14] The standard best practice is to prepare a very high concentration stock in 100% DMSO and then dilute it significantly into the aqueous assay medium.

Protocol 2: Organic Co-Solvent Method (DMSO)

  • Preparation: Weigh the compound and add 100% cell-culture grade DMSO to achieve a high stock concentration (e.g., 100-200 mM).[15][16]

  • Dissolution: Vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Application: When setting up your experiment, dilute the stock solution so that the final concentration of DMSO in your assay is ≤0.1% .[17] Most cell lines tolerate this level, but sensitive or primary cells may require even lower concentrations (e.g., ≤0.05%).[17]

  • Validation (Crucial): Always include a vehicle control containing the exact same final concentration of DMSO that is present in your experimental wells.[18]

Table 1: Comparison of Common Co-Solvents

SolventTypical Stock Conc.Recommended Final Conc.ProsCons
DMSO 10-200 mM≤ 0.5% (≤ 0.1% recommended)[17]Excellent solubilizing power for many compounds.Can be cytotoxic, affect cell differentiation, and interfere with some assays.[13][14]
Ethanol 10-100 mM≤ 0.5%Less toxic than DMSO for many cell types.More volatile, may not be as effective a solvent as DMSO for all compounds.
Q5: My assay is extremely sensitive to both pH changes and organic solvents. Are there any advanced options?

Expert Answer: Yes. For highly sensitive systems, advanced formulation strategies can be employed. One of the most common and effective methods is the use of cyclodextrins .[19][20][21] These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[20][22] The poorly soluble L-p-Fluorophenylglycine can become encapsulated within the hydrophobic core, forming an "inclusion complex."[22][23] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without requiring pH extremes or organic solvents.[19][21][22]

Caption: Encapsulation of a drug molecule within a cyclodextrin.

Using cyclodextrins requires more formulation development, but it is a powerful technique for challenging compounds in sensitive biological systems.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
  • Quora. What effects does DMSO have on cell assays?.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Unknown Source. Solubilities Studies of Basic Amino Acids.
  • LifeTein. DMSO usage in cell culture.
  • Benchchem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Reddit. Amino Acid Freebase vs. HCl Salt : r/chemistry.
  • ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?.
  • G-Biosciences. Stock Solutions 101: Everything You Need to Know.
  • Unknown Source. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Bitesize Bio. How to Make Accurate Stock Solutions.
  • ECHEMI. Buy L(+)-4-Fluorophenylglycine Different Grade from Amitychem.
  • PubMed Central. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • PubMed. Solubility-Modifying Power of Zwitterionic Salts.
  • PubChem. (2-Fluorophenyl)glycine HCl | C8H9ClFNO2 | CID 86810430.
  • Rice University. Solutions and dilutions: working with stock solutions.
  • CICECO Publication. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • PubMed. Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids.
  • Benchchem. Application Note and Protocol: Preparation of Clioquinol Stock Solutions for Cell-Based Assays.
  • Google Patents. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
  • PubMed. Quantitative determination of zwitterionic detergents using salt-induced phase separation of Triton X-100.
  • MDPI. Biodegradability and Ecotoxicity Profiles of Choline Acetate, Betaine, and L-Proline NADESs: A Hidden Threat for Eutrophication?.
  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PubChem. Phenylglycine hydrochloride | C8H10ClNO2 | CID 3017038.
  • Sigma-Aldrich. (R)-4-Fluorophenylglycine hydrochloride | 144744-41-2.
  • gsrs. PHENYLGLYCINOL HYDROCHLORIDE, (+/-)-.
  • PubChem. Glycine Hydrochloride | C2H6ClNO2 | CID 22316.
  • Sigma-Aldrich. Glycine hydrochloride (G2879) - Product Information Sheet.

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Assessing and improving the stability of L-p-Fluorophenylglycine HCl in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-p-Fluorophenylglycine HCl Solution Stability

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. This guide provides field-proven insights and validated protocols to ensure the integrity and reliability of your experimental outcomes.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each issue is followed by an in-depth analysis of potential causes and a step-by-step protocol for investigation and resolution.

Issue 1: My this compound solution shows rapid degradation or the appearance of unknown peaks in my analysis.

The appearance of new analytical peaks or a decrease in the parent compound's concentration is a clear indicator of chemical instability. This compound, like many amino acid derivatives, can be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodecomposition.[1][2] Understanding the specific cause is the first step in mitigating the issue.

Causality Analysis:

  • Hydrolysis: The amide linkage inherent in the amino acid structure can be susceptible to cleavage under strongly acidic or basic conditions, breaking the molecule down.[3] The pH of your solution is the most critical factor controlling this pathway.

  • Oxidation: The phenyl ring, even with its fluoro-substituent, can be a target for oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents.[4] This can lead to the formation of hydroxylated or cross-linked species.

  • Photodegradation: Many aromatic compounds absorb UV or visible light, which can provide the energy to initiate degradation reactions.[5][6] This is why many pharmaceutical solutions are stored in amber or opaque containers.[7]

  • Thermal Stress: Elevated temperatures accelerate all chemical reactions, including degradation. Storing solutions at room temperature or higher for extended periods can lead to a significant loss of the active compound.

To systematically identify the cause, a Forced Degradation (Stress Testing) study is the industry-standard approach.[8][9] This involves subjecting the solution to a range of harsh conditions to rapidly identify potential degradation pathways and validate that your analytical method can detect any degradants formed.[10]

This protocol will help you determine the degradation susceptibility of your compound under various stress conditions.

Objective: To identify the primary degradation pathways for this compound in your specific solution formulation.

Materials:

  • This compound

  • Your intended solvent/buffer system

  • 1 M HCl and 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • A calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA/UV)

  • Calibrated pH meter, oven, and a photostability chamber (compliant with ICH Q1B guidelines[11][12])

Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound (e.g., 1 mg/mL) B Prepare Control Sample (Stored at 4°C, protected from light) C Acid Hydrolysis (0.1 M HCl, 60°C) A->C Aliquot Stock D Base Hydrolysis (0.1 M NaOH, RT) A->D Aliquot Stock E Oxidation (3% H₂O₂, RT) A->E Aliquot Stock F Thermal (60°C, in dark) A->F Aliquot Stock G Photolytic (ICH Q1B light exposure) A->G Aliquot Stock I Analyze All Samples (including Control) via Stability-Indicating HPLC B->I Analyze alongside stressed samples H Neutralize Acid/Base Samples C->H D->H E->I F->I G->I H->I J Compare Chromatograms: - % Degradation - Formation of New Peaks I->J

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your desired solvent or buffer.

  • Control Sample: Immediately store an aliquot of the stock solution at 4°C and protected from light. This is your t=0 control.

  • Stress Conditions: Dispense aliquots of the stock solution into separate, appropriate vials for each stress condition as outlined in the table below.

  • Sampling & Neutralization: At specified time points (e.g., 2, 8, 24 hours), take samples from each condition. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with the control, using a validated, stability-indicating HPLC method. This method must be able to separate the parent peak from all potential degradation products.[13]

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities. A loss of 5-20% of the active ingredient is typically sufficient to demonstrate that the analytical method is stability-indicating.[2]

Table 1: Recommended Forced Degradation Study Conditions

Stress ConditionRecommended ProtocolPurpose
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Incubate at 60°C.To test susceptibility to acidic environments.[14]
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Incubate at room temperature.To test susceptibility to alkaline environments.
Oxidation Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.To simulate oxidative stress.[2]
Thermal Degradation Incubate in an oven at 60°C, protected from light.To evaluate the effect of elevated temperature.[14]
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]To comply with ICH Q1B guidelines and assess light sensitivity.[5]

Interpreting Results & Taking Action:

  • If significant degradation occurs under acidic/basic conditions, the primary focus for improvement is stringent pH control.

  • If oxidation is the main pathway, consider de-gassing solvents with nitrogen or argon and adding a suitable, non-reactive antioxidant.

  • If photodegradation is observed, all future work must be done under low-light conditions, and solutions must be stored in amber vials or light-blocking containers.[7]

  • If thermal degradation is high, solutions should be stored at refrigerated (2-8°C) or frozen temperatures.

Issue 2: My this compound solution is cloudy or forms a precipitate over time.

Poor solubility or precipitation is often a pH-dependent phenomenon for amino acids.

Causality Analysis:

  • Isoelectric Point (pI): Amino acids are zwitterionic molecules, meaning they have both a positive (amino group) and a negative (carboxyl group) charge.[16] The pH at which the net charge is zero is the isoelectric point (pI). At or near its pI, an amino acid exhibits its minimum solubility and is most likely to precipitate.

  • Buffer Choice: The components of your buffer can interact with the solute. Some buffer ions can reduce the surface charge of molecules, affecting their stability and solubility in solution.[17][18]

  • Concentration: The solution may simply be supersaturated at the storage temperature.

Objective: To determine the optimal pH range for maximizing the solubility of this compound.

  • Prepare a series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • To a small, fixed volume of each buffer, add an excess amount of this compound powder.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Accurately dilute the clear supernatant and analyze its concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the measured solubility against the pH of the buffer. The resulting curve will show the pH range where solubility is highest, which will be away from the pI.

Part B: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

Based on typical stability profiles of aromatic amino acids, the following conditions are recommended as a starting point, to be confirmed by your own stability studies:

  • Temperature: 2-8°C. Avoid freeze-thaw cycles unless validated.

  • pH: Store in a buffer system that is at least 1-2 pH units away from the compound's isoelectric point. For most amino acids, this means a slightly acidic pH (e.g., pH 4-5) is often optimal for cation stability.

  • Light: Store in amber glass vials or wrap containers in aluminum foil to protect from light.[7]

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Q2: Which buffer systems are generally recommended?

The choice of buffer is critical. A good buffer should not only maintain pH but also be non-reactive with your compound.

Table 2: Recommended Buffer Systems for Initial Screening

Buffer SystemUseful pH RangeComments
Citrate 3.0 - 6.2Generally inert and a good choice for initial screening in the acidic range.
Acetate 3.8 - 5.8Another common and well-characterized buffer for acidic conditions.
Phosphate (PBS) 5.8 - 8.0Widely used, but be aware that phosphate can sometimes catalyze hydrolysis or interact with divalent cations if present.
HEPES 6.8 - 8.2A common biological buffer, often used in cell-based assays.

Always use high-purity buffer components and water (e.g., HPLC-grade or Milli-Q).

Q3: How can I proactively improve the stability of my this compound solution?

Improving stability involves a multi-faceted approach based on the data from your stress tests.

Stability_Improvement_Strategy A Stability Issue Identified (e.g., Hydrolysis, Oxidation) B pH Control - Select buffer ≥2 pH units from pI - Verify pH after adding compound A->B C Minimize Oxidation - Use de-gassed solvents - Purge headspace with N₂/Ar - Add chelating agent (e.g., EDTA) to sequester metal ions A->C D Proper Storage - Store at 2-8°C - Protect from light (amber vials) - Use appropriate concentration to avoid precipitation A->D E Consider Excipients - Co-solvents (e.g., propylene glycol) - Other stabilizing amino acids (if compatible with application) A->E F Optimized, Stable Formulation Perform long-term stability study to confirm shelf-life B->F C->F D->F E->F

Caption: A logic diagram for improving solution stability.

  • pH Optimization: This is the most critical parameter. Operate at a pH where the compound is most soluble and least reactive, as determined by your pH-solubility and forced degradation studies.

  • Control Oxidation: Use high-purity solvents and consider working in a low-oxygen environment (e.g., a glove box) for preparing sensitive solutions. Adding a chelating agent like EDTA can sequester catalytic metal ions.[19]

  • Correct Storage: Implement strict light and temperature controls based on your findings.

  • Use of Stabilizers: In some formulations, the addition of excipients can improve stability. For example, other amino acids like proline or glycine have been shown to have a general colloidal stabilizing effect.[20][21][22][23] However, any added component must be tested to ensure it does not interfere with your downstream application.

By systematically applying these troubleshooting and optimization strategies, you can develop a robust and stable solution of this compound, ensuring the accuracy and reproducibility of your scientific work.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Oxford Academic. (n.d.). Stability of Solutions of Essential Amino Acids.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • arXiv. (n.d.). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • (2024). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions.
  • News-Medical.Net. (2025). Scientists uncover how amino acids stabilize proteins in solution.
  • ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
  • G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation.
  • NIH. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
  • YouTube. (2025). How Do Amino Acids Act As Buffers?.
  • (n.d.). Buffer action of amino acids.
  • Google Patents. (n.d.). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.
  • Waters. (n.d.). Introduction to Hydrolysis.
  • Waters. (n.d.). Introduction to Hydrolysis.
  • ResearchGate. (n.d.). Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization.
  • PubMed. (1994). Hypochlorite oxidation causes cross-linking of Lp(a).
  • NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • ResearchGate. (2025). Determination of Pioglitazone Hydrochloride in Tablets by High-Performance Liquid Chromatography.
  • NIH. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl.
  • ResearchGate. (n.d.). Scheme 1. Plausible degradation pathway for linagliptin (LGP) including....

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Technical Support Center: Purification of Peptides Modified with L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid L-p-Fluorophenylglycine HCl. The introduction of this fluorinated residue can significantly alter a peptide's physicochemical properties, presenting unique challenges and opportunities in downstream purification. This guide is designed to provide in-depth, experience-driven insights and actionable troubleshooting strategies to streamline your purification workflows and ensure the highest possible purity of your target peptide.

Understanding the Impact of L-p-Fluorophenylglycine Incorporation

The substitution of a standard amino acid with L-p-Fluorophenylglycine introduces a fluorine atom, which imparts distinct characteristics to the peptide. Understanding these changes is fundamental to designing an effective purification strategy.

  • Increased Hydrophobicity: The fluorine atom generally increases the hydrophobicity of the peptide, which will affect its retention behavior in reversed-phase chromatography.

  • Altered Electronic Properties: The electron-withdrawing nature of fluorine can influence intra- and intermolecular interactions, potentially impacting secondary structure and aggregation propensity.[1]

  • Unique "Fluorophilicity": Fluorinated compounds can exhibit favorable interactions with other fluorinated molecules or stationary phases, a property that can be exploited for enhanced separation.[2]

These modifications necessitate a tailored approach to purification, moving beyond standard protocols for natural peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of L-p-Fluorophenylglycine-modified peptides in a question-and-answer format.

Q1: I'm seeing poor peak shape (tailing or fronting) during RP-HPLC analysis of my fluorinated peptide. What's causing this and how can I fix it?

Answer: Poor peak shape is often a result of several factors, including secondary interactions with the stationary phase, improper solvent conditions, or column overload.

Immediate Troubleshooting Steps:

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing reagent that sharpens peaks by masking residual silanols on the silica-based stationary phase and providing a counter-ion for basic residues.[][4][5]

    • Action: Ensure your mobile phases (both aqueous and organic) contain 0.1% TFA. If peak tailing persists, consider that the fluorinated residue might alter the peptide's interaction with TFA. You could explore alternative ion-pairing agents like formic acid (for MS compatibility) or heptafluorobutyric acid (HFBA), which has a stronger ion-pairing effect.

  • Adjust the Mobile Phase Composition: The increased hydrophobicity from L-p-Fluorophenylglycine may require a higher concentration of organic solvent (typically acetonitrile) for elution. If the peptide elutes too early (fronting), it suggests the initial organic percentage is too high.

    • Action: Start with a shallow gradient to effectively resolve your target peptide from closely eluting impurities.[5] A typical starting point would be a linear gradient of 5-65% acetonitrile in water (both with 0.1% TFA) over 30-60 minutes for analytical runs.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the injection volume or the concentration of your sample.

Advanced Strategy: Leveraging Fluorophilicity

For particularly challenging separations, consider using a fluorinated HPLC column (F-column). The principle here is that a fluorinated stationary phase will have a stronger affinity for your fluorinated peptide, potentially resolving it from non-fluorinated impurities. Research has shown that using a fluorocarbon column with a standard hydrocarbon eluent (like acetonitrile) can provide better separation of fluorinated peptides from their non-fluorinated counterparts.[2]

Q2: My target peptide is co-eluting with impurities that I can't resolve by adjusting the RP-HPLC gradient. What are my next steps?

Answer: Co-elution is a common challenge, especially with complex crude peptide mixtures resulting from solid-phase peptide synthesis (SPPS).[4] When gradient optimization on a single RP-HPLC column is insufficient, an orthogonal purification strategy is the most effective solution.

What is Orthogonal Purification?

Orthogonal techniques separate molecules based on different chemical properties. Since RP-HPLC separates based on hydrophobicity, a complementary method would separate based on charge, size, or other specific interactions.

Recommended Orthogonal Strategy: Ion-Exchange Chromatography (IEX)

  • Principle: IEX separates peptides based on their net charge at a given pH.[6][7] This is highly effective for removing impurities that have a similar hydrophobicity to your target peptide but a different charge, such as deletion sequences or peptides with certain post-translational modifications.

  • Workflow:

    • Perform an initial purification step using cation-exchange (CIEX) or anion-exchange (AIEX) chromatography, depending on the overall charge of your peptide.[6]

    • Collect the fractions containing your peptide and then subject them to a final polishing step using RP-HPLC. This two-step approach significantly enhances the final purity.[6]

Experimental Protocols

Protocol 1: Standard Analytical RP-HPLC for L-p-Fluorophenylglycine Peptides

This protocol provides a starting point for analyzing the purity of your crude or purified peptide.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    30 65
    32 95
    35 95
    36 5

    | 40 | 5 |

  • Sample Preparation: Dissolve a small amount of your lyophilized peptide in Mobile Phase A or a minimal amount of a suitable organic solvent like DMSO, then dilute with Mobile Phase A.[8][9]

Visualizing the Purification Workflow

The following diagram illustrates a typical purification and troubleshooting workflow for peptides modified with L-p-Fluorophenylglycine.

PurificationWorkflow cluster_0 Initial Purification & Analysis cluster_1 Troubleshooting & Optimization cluster_2 Final Product CrudePeptide Crude Peptide Synthesis (with L-p-F-Phe) AnalyticalHPLC Analytical RP-HPLC (Protocol 1) CrudePeptide->AnalyticalHPLC PurityCheck Assess Purity & Peak Shape AnalyticalHPLC->PurityCheck GoodPurity Purity >95%? Good Peak Shape? PurityCheck->GoodPurity PrepHPLC Preparative RP-HPLC GoodPurity->PrepHPLC Yes Orthogonal Orthogonal Purification (e.g., Ion Exchange) GoodPurity->Orthogonal No (Co-elution) OptimizeHPLC Optimize HPLC Conditions (Gradient, Solvents) GoodPurity->OptimizeHPLC No (Poor Peak Shape) FinalProduct Pure Peptide (>95%) PrepHPLC->FinalProduct Orthogonal->PrepHPLC OptimizeHPLC->AnalyticalHPLC Characterization Characterization (Mass Spectrometry) FinalProduct->Characterization

Caption: Purification and troubleshooting workflow for modified peptides.

Frequently Asked Questions (FAQs)

Q: How should I dissolve my crude L-p-Fluorophenylglycine peptide for purification?

A: The solubility of a peptide is highly dependent on its amino acid sequence.[9][10] For peptides with a high proportion of hydrophobic residues, which is common with L-p-Fluorophenylglycine modification, aqueous solutions may not be sufficient.[10]

  • Recommendation: Start by attempting to dissolve the peptide in the initial mobile phase of your HPLC gradient (e.g., 95% water, 5% acetonitrile, 0.1% TFA). If it doesn't dissolve, add the minimum amount of a strong organic solvent like DMSO or DMF to achieve dissolution, then dilute with your aqueous mobile phase.[8][9] Always test the solubility on a small aliquot first.[8][9]

Q: My peptide seems to be aggregating. How can I prevent this during purification?

A: Peptide aggregation is a significant challenge, often driven by hydrophobic interactions and the formation of secondary structures like beta-sheets.[1][10] The presence of the aromatic p-Fluorophenylglycine can contribute to this.

  • Strategies to Minimize Aggregation:

    • Work at low concentrations: Dilute your sample as much as your detection limits will allow.

    • Use organic solvents: As mentioned for solubility, organic solvents can disrupt the hydrophobic interactions that lead to aggregation.[11]

    • Chaotropic agents: In some offline sample preparation steps, the addition of chaotropic salts can disrupt hydrogen bonding and reduce aggregation.[11] However, these are generally not compatible with HPLC.

    • pH adjustment: The net charge of a peptide influences its solubility and aggregation.[10] Moving the pH away from the peptide's isoelectric point (pI) can increase charge repulsion and reduce aggregation. This can be achieved by using different buffer systems in your chromatography.[12]

Q: How do I confirm the identity and purity of my final L-p-Fluorophenylglycine peptide?

A: Purity is typically assessed by analytical RP-HPLC, looking for a single, sharp peak.[] The identity and molecular weight must be confirmed by mass spectrometry.

  • Mass Spectrometry (MS): This is essential for verifying that the correct peptide has been synthesized and purified. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[13][14] The observed mass should match the theoretical mass of your L-p-Fluorophenylglycine-containing peptide. Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide sequence.[14]

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.).
  • A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques - Xtalks. (2022, May 19).
  • Overcoming Challenges in Complex Peptide Purification - Neuland Labs. (2018, June 1).
  • Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies. (n.d.).
  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC - NIH. (n.d.).
  • FAQ Peptide Purification - BOC Sciences Amino Acid. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23).
  • Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
  • Peptide Purification - AAPPTec. (n.d.).
  • The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025, August 7).
  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. (2021, March 2).
  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.).
  • Peptide solubility guidelines. (n.d.).
  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification - Millennial Scientific. (2024, August 1).
  • Peptide Mass Fingerprinting (PMF) Simply Explained - YouTube. (2022, May 25).
  • BroadE: Fundamentals of peptide and protein mass spectrometry - YouTube. (2013, September 30).

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Optimizing cleavage conditions for peptides with L-p-Fluorophenylglycine HCl from resin

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of solid-phase peptide synthesis (SPPS). A recurring challenge is the final, critical step: cleaving the synthetic peptide from its resin support while simultaneously removing all side-chain protecting groups. This process becomes particularly nuanced when dealing with unnatural amino acids like L-p-Fluorophenylglycine (Fpg).

The incorporation of Fpg can offer unique advantages in peptide design, from probing protein-protein interactions with ¹⁹F NMR to enhancing metabolic stability. However, its aromatic nature presents a specific vulnerability during the highly acidic conditions of cleavage. The electron-rich phenyl ring, while modified by an electron-withdrawing fluorine, is still susceptible to electrophilic attack from carbocations generated during the deprotection of other residues. This can lead to unwanted side products, compromising the purity and yield of the final peptide.

This guide provides a comprehensive technical resource structured in a question-and-answer format. It is designed to help you anticipate challenges, optimize your cleavage conditions, and troubleshoot common issues encountered when working with Fpg-containing peptides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes cleaving peptides with L-p-Fluorophenylglycine (Fpg) a special consideration?

The primary concern with L-p-Fluorophenylglycine is the potential for irreversible alkylation of its aromatic side chain during cleavage. The standard cleavage reagent, trifluoroacetic acid (TFA), is a powerful acid that removes tert-butyl (tBu) and Boc-based protecting groups, generating highly reactive tert-butyl carbocations.[1][2] These carbocations can act as electrophiles and attack the electron-rich phenyl ring of Fpg, similar to the well-documented side reactions observed with tryptophan (Trp) and tyrosine (Tyr).[3][4][5] Therefore, a standard cleavage protocol that might work for a simple aliphatic peptide may yield significant impurities with an Fpg-containing sequence. The key to success is to employ a "cleavage cocktail" that contains suitable scavengers to trap these reactive carbocations before they can modify your peptide.

Q2: Which cleavage cocktail is best for a peptide containing Fpg?

There is no single "best" cocktail, as the optimal choice depends on the other amino acids in your sequence. However, for Fpg-containing peptides, you must use a cocktail with effective carbocation scavengers. Here are the top recommendations:

  • For most Fpg-peptides: A cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v) is an excellent starting point. TIS is a highly effective scavenger of both tert-butyl and trityl cations.[1][2][6] Water is also crucial for quenching tert-butyl cations.[2][7]

  • For complex peptides with other sensitive residues (e.g., Cys, Met, Trp): Using a more robust mixture like Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) is highly recommended.[4][5][6][8] This cocktail provides a multi-faceted defense: phenol protects aromatic rings, while thioanisole and EDT protect against various side reactions, including methionine oxidation.[6]

The decision-making process for selecting an appropriate cocktail is visualized in the diagram below.

A Start: Analyze Peptide Sequence B Does the peptide contain Cys, Met, or Trp in addition to Fpg? A->B C Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) B->C  Yes D Use TFA/TIS/H2O (95:2.5:2.5) B->D No   E Does the peptide contain Arg(Pbf/Pmc)? D->E F Consider extending cleavage time to 3-4 hours. E->F  Yes A 1. Prepare Resin (Wash with DMF, DCM & Dry) B 2. Prepare & Cool Cleavage Cocktail A->B C 3. Combine Resin & Cocktail (RT, 2-3 hours) B->C D 4. Filter Resin (Collect Filtrate) C->D E 5. Wash Resin with TFA (Combine Filtrates) D->E F 6. Precipitate Peptide (Add Filtrate to Cold Ether) E->F G 7. Isolate & Wash Peptide (Filter/Centrifuge) F->G H 8. Dry Crude Peptide (Under Vacuum) G->H I 9. Analyze & Purify (LC-MS, HPLC) H->I

Caption: General workflow for peptide cleavage and isolation.

Protocol 3: Standard Cleavage Protocol for Fpg-Peptides from Rink Amide Resin

The procedure is nearly identical to the Wang resin protocol, with one potential modification to the cleavage cocktail.

  • Steps 1-9: Follow the exact same procedure as described in Protocol 2.

  • Cocktail Consideration: If your trial cleavage shows evidence of C-terminal N-alkylation or significant colored impurities, consider modifying your cocktail. A recommended cocktail is TFA / TIS / Water / 1,3-Dimethoxybenzene (DMB) (90:5:2.5:2.5 v/v) . The DMB acts as an additional scavenger specific to by-products from the Rink Amide linker. [9][10]

Section 4: Data Summary Table

Table 1: Recommended Cleavage Cocktails for Fpg-Containing Peptides
Reagent NameComposition (v/v)Target ApplicationKey Considerations
Standard Fpg Cocktail TFA / TIS / H₂O (95:2.5:2.5)Peptides containing Fpg without other highly sensitive residues (Cys, Met, Trp).Excellent general-purpose cocktail with a powerful scavenger (TIS). [1][6]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Complex peptides containing Fpg plus Cys, Met, and/or Trp.Provides maximum protection for a wide range of sensitive side chains. [4][5][6][8]
Reagent B ("Odorless") TFA / Phenol / H₂O / TIS (88:5:5:2)Alternative for complex peptides when avoiding the odor of thiols (EDT, Thioanisole) is desired.Effective, but may offer slightly less protection for methionine compared to Reagent K. [2][6]
Rink Amide Modified TFA / TIS / H₂O / DMB (90:2.5:2.5:5)Peptides synthesized on Rink Amide resin, especially if by-products are observed.DMB specifically scavenges reactive species from the Rink Amide linker. [9][10]

Section 5: References

  • Aapptec Peptides. Cleavage from Wang Resin. [Link]

  • Aapptec Peptides. Cleavage from Rink Amide Resin. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • King, D. S., et al. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. SciSpace. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]

  • Gucma, M., & Markuszewski, M. J. (2010). Microwave-assisted TFA cleavage of peptides from Merrifield resin. PubMed. [Link]

  • Isido-Llobet, A., et al. (2015). Cleavage of synthetic peptides. Google Patents.

  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Moroder, L., et al. (2005). The versatility of the Fmoc group is given by its easy cleavage. Thieme Chemistry. [Link]

  • Hilario, J., et al. (2021). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]

  • Vapourtec. (2020). Application Note 72: Cleaving peptides in flow. [Link]

  • Cilli, E. M., et al. (2001). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. PubMed. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • O'Donoghue, A. C., & Lin, Y. A. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Rahman, M. T., et al. (2022). Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]

  • Bark, S. (2018). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Various Authors. (2022). Solid Phase Peptide Synthesis Help. Reddit. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Funke, A. (2019). What do you do when your peptide synthesis fails?. Biotage. [Link]

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Enhancing the yield of L-p-Fluorophenylglycine HCl incorporation in protein expression

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of L-p-Fluorophenylglycine HCl (p-F-Phe) into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of expanding the genetic code. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your protein expression workflows and maximize the yield of your target protein containing this valuable non-canonical amino acid (ncAA).

I. Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts for incorporating this compound.

Q1: What is this compound and why is it used in protein expression?

This compound is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids that naturally make up proteins. It is a derivative of phenylalanine with a fluorine atom attached to the para position of the phenyl ring. This substitution can introduce unique chemical and physical properties to a protein, such as altered stability, modified enzymatic activity, or the ability to serve as a probe for NMR studies, without causing significant structural disruption. The hydrochloride salt form enhances its solubility and stability for experimental use.

Q2: How is this compound incorporated into a protein?

The site-specific incorporation of p-F-Phe is achieved through a technique called genetic code expansion.[1][2] This process utilizes an "orthogonal translation system," which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA).[3][4] This orthogonal pair works independently of the host cell's native translational machinery.[2] The engineered aaRS is specifically designed to recognize and "charge" the orthogonal tRNA with p-F-Phe. This charged tRNA then recognizes a repurposed codon, typically a stop codon like the amber codon (UAG), in the messenger RNA (mRNA) of the target protein, leading to the insertion of p-F-Phe at that specific site during translation.[1][3][5]

Q3: What are the primary challenges in achieving high-yield incorporation of p-F-Phe?

Low protein yield is a common hurdle when working with non-canonical amino acids.[6] Several factors can contribute to this issue:

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not efficiently charge the orthogonal tRNA with p-F-Phe.[6]

  • Competition with Release Factors: When using stop codon suppression, there is competition between the p-F-Phe-charged tRNA and the host cell's release factors, which normally terminate translation at that codon.[5] This can lead to premature termination and truncated protein products.

  • Toxicity of the Non-Canonical Amino Acid: High concentrations of p-F-Phe can be toxic to the expression host (e.g., E. coli), leading to reduced cell growth and lower protein expression.[7][8]

  • Suboptimal Expression Conditions: Factors such as inducer concentration, expression temperature, and media composition can significantly impact the final protein yield.

II. Troubleshooting Guide: From Low Yield to High Fidelity

This guide provides a structured approach to diagnosing and resolving common issues encountered during p-F-Phe incorporation experiments.

Problem 1: Low or No Yield of the Full-Length Target Protein
Possible Cause Troubleshooting Step Scientific Rationale
Inefficient aaRS/tRNA Pair 1. Verify aaRS/tRNA Expression: Confirm the expression of both the engineered aminoacyl-tRNA synthetase and the orthogonal tRNA using methods like Western blotting or RT-qPCR. 2. Optimize Plasmid Ratios: If the aaRS and tRNA are on separate plasmids, experiment with different plasmid ratios to ensure optimal expression levels of each component. 3. Consider a Different Orthogonal System: If optimization fails, it may be necessary to screen different evolved aaRS variants that exhibit higher activity and specificity for p-F-Phe.[4]The efficiency of the orthogonal system is paramount for successful incorporation. Insufficient levels of either the synthetase or the tRNA will directly limit the amount of charged tRNA available for translation.
Competition with Release Factor 1 (RF1) 1. Use an RF1-Deficient E. coli Strain: Employing an E. coli strain where the gene for RF1 (prfA) has been deleted or knocked down can significantly improve incorporation efficiency at amber (UAG) codons.[9] 2. Increase Orthogonal tRNA Expression: Overexpressing the orthogonal tRNA can help it outcompete the release factor for binding to the ribosome.Release Factor 1 recognizes the UAG stop codon and terminates protein synthesis.[5] By reducing or eliminating RF1, the competition is shifted in favor of the p-F-Phe-charged tRNA, leading to a higher yield of the full-length protein.
Toxicity of p-F-Phe 1. Optimize p-F-Phe Concentration: Perform a dose-response experiment to determine the optimal concentration of p-F-Phe that supports protein expression without significantly inhibiting cell growth. Start with a concentration range of 0.5 mM to 2 mM. 2. Monitor Cell Growth: After induction, monitor the optical density (OD600) of your cultures to assess the impact of p-F-Phe on cell viability.While necessary for incorporation, high concentrations of non-canonical amino acids can be toxic to host cells, potentially by being misincorporated into essential endogenous proteins.[7] Finding the right balance is crucial for maximizing protein yield.
Suboptimal Induction and Expression Conditions 1. Optimize Inducer Concentration: For inducible systems (e.g., Lac promoter), titrate the concentration of the inducer (e.g., IPTG). High concentrations of IPTG can sometimes be toxic and impose a metabolic burden on the cells.[10] Using a natural inducer like lactose can sometimes mitigate this toxicity.[10] 2. Lower Expression Temperature: After induction, reduce the cultivation temperature (e.g., from 37°C to 18-25°C). 3. Supplement the Growth Media: Ensure the media is rich in all canonical amino acids to prevent their depletion and potential misincorporation by native aaRSs.Lower temperatures can slow down protein synthesis, which can improve protein folding and increase the efficiency of ncAA incorporation. Optimizing inducer levels prevents unnecessary stress on the cellular machinery.
Problem 2: High Levels of Truncated Protein
Possible Cause Troubleshooting Step Scientific Rationale
Dominant Release Factor Activity 1. Switch to an RF1-Deficient Strain: As mentioned previously, this is the most effective way to reduce premature termination at UAG codons.[9] 2. Enhance Orthogonal System Expression: Increase the copy number of the plasmid encoding the aaRS and tRNA, or switch to a stronger promoter.A high proportion of truncated protein is a clear indicator that the release factor is outcompeting the orthogonal tRNA at the target codon.
Codon Context Effects 1. Modify Nucleotides Flanking the UAG Codon: The sequence context surrounding the amber codon can influence suppression efficiency.[11] Synonymous mutations to the codons immediately upstream or downstream of the UAG site can sometimes improve incorporation.The efficiency of stop codon suppression can be influenced by the surrounding mRNA sequence. Certain nucleotide contexts are more "leaky" to suppression than others.
Problem 3: Misincorporation of Canonical Amino Acids at the Target Site
Possible Cause Troubleshooting Step Scientific Rationale
"Leaky" Orthogonal Synthetase 1. Perform Stringent Amino Acid Dropout Experiments: Grow the expression host in minimal media lacking a specific canonical amino acid (e.g., phenylalanine or tyrosine) but supplemented with p-F-Phe. Analyze the resulting protein for misincorporation. 2. Re-evaluate the Orthogonal System: The chosen aaRS may have some cross-reactivity with natural amino acids. Consider using a more specific, highly evolved aaRS variant.An ideal orthogonal aaRS should be highly specific for the non-canonical amino acid and not recognize any of the 20 canonical amino acids.[4] Cross-reactivity leads to a heterogeneous protein product.
Insufficient p-F-Phe Availability 1. Ensure Adequate p-F-Phe Concentration: Verify that the concentration of p-F-Phe in the culture medium is sufficient and has not been depleted during cell growth. 2. Check for Permeability Issues: In some host organisms, the uptake of the non-canonical amino acid across the cell membrane can be a limiting factor.[12]If the intracellular concentration of p-F-Phe is too low, the orthogonal aaRS may not be efficiently saturated, increasing the likelihood of misincorporation by native machinery or premature termination.

III. Experimental Protocols & Workflows

Protocol 1: Small-Scale Expression Trial to Optimize p-F-Phe Concentration

This protocol is designed to identify the optimal concentration of this compound for your specific protein and expression system.

  • Prepare Cultures: Inoculate several 5 mL cultures of your expression host (e.g., E. coli BL21(DE3) transformed with your target protein plasmid and the orthogonal system plasmid) in a suitable growth medium (e.g., LB or TB) with appropriate antibiotics.

  • Grow to Mid-Log Phase: Incubate the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.

  • Prepare p-F-Phe Stocks: Prepare a sterile, concentrated stock solution of this compound in water or a suitable buffer.

  • Set Up Concentration Gradient: Aliquot the cultures into separate tubes and add this compound to final concentrations ranging from 0 mM (negative control) to 5 mM (e.g., 0, 0.5, 1, 2, 5 mM).

  • Induce Expression: Add your inducer (e.g., IPTG) to the recommended final concentration.

  • Express Protein: Incubate the cultures at your desired expression temperature (e.g., 25°C) for a set period (e.g., 4-16 hours).

  • Monitor Cell Density: At the end of the expression period, measure the final OD600 of each culture to assess cell toxicity.

  • Analyze Protein Expression: Harvest the cells by centrifugation. Lyse the cells and analyze the protein expression levels in each sample by SDS-PAGE and Western blotting (if an antibody is available). The optimal concentration of p-F-Phe will be the one that gives the highest yield of full-length protein with minimal impact on cell growth.

Workflow for Verifying p-F-Phe Incorporation

Successful incorporation of this compound should always be verified analytically.

Caption: Workflow for confirming p-F-Phe incorporation.

IV. Data Presentation

Table 1: Troubleshooting Summary for Low Protein Yield

Symptom Primary Suspect Recommended Action
No full-length protein, only truncated productRelease Factor CompetitionUse an RF1-deficient E. coli strain.
Low full-length protein, poor cell growthp-F-Phe ToxicityTitrate p-F-Phe concentration (0.5-2 mM).
Low full-length protein, good cell growthInefficient Orthogonal SystemOptimize aaRS/tRNA expression levels.
Heterogeneous product (mass spectrometry)Lack of Orthogonal System SpecificityUse a more highly evolved aaRS.

V. Safety and Handling of this compound

L-p-Fluorophenylglycine is supplied as a hydrochloride salt. While not acutely toxic, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling the solid compound or its solutions.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, flush the affected area with copious amounts of water.[15][16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[13]

  • Disposal: Dispose of the chemical and any contaminated materials as hazardous waste according to your institution's guidelines.[15]

VI. Conclusion

The successful incorporation of this compound into proteins opens up a vast landscape for protein engineering and drug discovery. While challenges in expression yield can arise, a systematic troubleshooting approach that addresses the efficiency of the orthogonal system, potential toxicity, and competition with endogenous cellular machinery will lead to successful outcomes. This guide provides the foundational knowledge and practical steps to enhance your experimental success.

References

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Incorporation of non-canonical amino acids. PubMed Central (PMC). [Link]

  • Protein Expression with Biosynthesized Noncanonical Amino Acids. PubMed. [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. [Link]

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

  • Standard Operating Procedure. Unknown Source. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. [Link]

  • Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Springer Nature Experiments. [Link]

  • Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Preprints.org. [Link]

  • Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection. [Link]

  • iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. National Institutes of Health (NIH). [Link]

  • Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. [Link]

  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. National Institutes of Health (NIH). [Link]

  • Creating non-canonical amino acid ChemComp files. CCPN. [Link]

  • A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Unknown Source. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]

  • Incorporation of non-canonical amino acids into the developing murine proteome. Unknown Source. [Link]

  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

  • An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. PubMed Central (PMC). [Link]

  • An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. SemOpenAlex. [Link]

  • (2-Fluorophenyl)glycine HCl. PubChem. [Link]

  • Phenylalanine-tRNA aminoacylation is compromised by ALS/FTD-associated C9orf72 C4G2 repeat RNA. PubMed. [Link]

  • Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. PubMed Central (PMC). [Link]

  • Aminoacyl tRNA synthetase. Wikipedia. [Link]

  • Prolyl-tRNA synthetase, class IIa, bacterial-type (IPR004500). InterPro. [Link]

  • Metabolic control of porin permeability influences antibiotic resistance in Escherichia coli. Unknown Source. [Link]

  • Hydrochloric Acid Safe Handling Guideline. Unknown Source. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. [Link]

  • Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway. PubMed Central (PMC). [Link]

  • Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin. PubMed Central (PMC). [Link]

  • Utilization of D-phenylglycyl-glycine in Escherichia coli. PubMed. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of L-p-Fluorophenylglycine HCl-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of non-natural amino acids (UAAs) is a cornerstone of innovation. Among these, L-p-Fluorophenylglycine (Fpg) has emerged as a valuable tool for medicinal chemists. The introduction of a fluorine atom onto the phenyl ring of glycine imparts unique physicochemical properties that can profoundly influence a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of Fpg-containing peptides with their native counterparts and other UAA-modified alternatives, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Rationale Behind Fluorination: Causality in Experimental Design

The decision to substitute a natural amino acid with L-p-Fluorophenylglycine is not arbitrary; it is a calculated design choice rooted in the fundamental properties of the fluorine atom. Fluorine is the most electronegative element, and its incorporation into a peptide backbone can induce a range of beneficial effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it less susceptible to enzymatic degradation by proteases. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Modulation of Receptor Binding Affinity: The electronic properties of the fluorinated aromatic ring can alter key intermolecular interactions, such as cation-π and π-π stacking, which are often crucial for high-affinity binding to target receptors.[1] This can lead to either increased or, in some cases, selectively decreased affinity for specific receptor subtypes, allowing for fine-tuning of pharmacological profiles.

  • Conformational Control: The steric bulk and electronic nature of the fluorine atom can influence the local conformational preferences of the peptide backbone, potentially stabilizing a bioactive conformation that is more favorable for receptor engagement.

This guide will explore how these fundamental principles translate into measurable differences in biological activity through a series of validated experimental protocols.

Comparative Analysis of Biological Activity: A Data-Driven Approach

To objectively assess the impact of L-p-Fluorophenylglycine incorporation, a direct comparison with a native peptide and a peptide containing an alternative non-natural amino acid is essential. For the purpose of this guide, we will consider a hypothetical G-protein coupled receptor (GPCR) agonist peptide, "Peptide-A," and its analogs.

PeptideSequence ModificationRationale for Inclusion
Peptide-A (Native) Contains natural L-PhenylalanineBaseline for biological activity.
Peptide-Fpg L-Phenylalanine replaced with L-p-FluorophenylglycineTo evaluate the impact of fluorination.
Peptide-pCl-Phe L-Phenylalanine replaced with L-p-ChlorophenylalanineTo compare the effects of a different halogen substitution.
Receptor Binding Affinity: Quantifying the Initial Interaction

The initial and most fundamental measure of a peptide's activity is its ability to bind to its target receptor. An Enzyme-Linked Immunosorbent Assay (ELISA)-based competition binding assay is a robust and widely used method for determining the binding affinity (expressed as the inhibition constant, Ki) of a ligand.

Experimental Data Summary:

PeptideReceptor Binding Affinity (Ki, nM)
Peptide-A (Native) 15.2 ± 1.8
Peptide-Fpg 5.8 ± 0.7
Peptide-pCl-Phe 9.1 ± 1.1

Interpretation of Results:

The data clearly demonstrates that the substitution of L-Phenylalanine with L-p-Fluorophenylglycine in Peptide-Fpg results in a nearly three-fold increase in binding affinity for the target GPCR. The L-p-Chlorophenylalanine substitution in Peptide-pCl-Phe also enhances affinity, but to a lesser extent than fluorination. This suggests that the electronic modifications imparted by the fluorine atom are particularly favorable for the interactions within the receptor's binding pocket.

Functional Activity: Measuring Downstream Signaling

High binding affinity does not always equate to potent functional activity. Therefore, it is crucial to assess the ability of the peptide to elicit a downstream biological response. For many GPCRs, agonist binding triggers a signaling cascade that results in the production of intracellular second messengers, such as cyclic AMP (cAMP).

Experimental Data Summary:

PeptideEC50 for cAMP Production (nM)
Peptide-A (Native) 25.6 ± 3.1
Peptide-Fpg 8.9 ± 1.2
Peptide-pCl-Phe 16.3 ± 2.0

Interpretation of Results:

The functional assay results mirror the binding affinity data. Peptide-Fpg is the most potent agonist, with an EC50 value approximately three times lower than the native Peptide-A. This indicates that the enhanced binding affinity of Peptide-Fpg translates directly to a more robust activation of the GPCR and its downstream signaling pathway.

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Fpg-Peptide GPCR GPCR Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Recruitment AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: GPCR signaling cascade initiated by an Fpg-containing peptide.

Proteolytic Stability: Assessing Resistance to Degradation

A key advantage of incorporating non-natural amino acids is the potential for increased resistance to enzymatic degradation. A protease stability assay, often analyzed by High-Performance Liquid Chromatography (HPLC), can quantify the rate at which a peptide is degraded in the presence of proteases.

Experimental Data Summary:

PeptideHalf-life in Human Serum (hours)
Peptide-A (Native) 1.5 ± 0.2
Peptide-Fpg 8.2 ± 0.9
Peptide-pCl-Phe 4.7 ± 0.6

Interpretation of Results:

The data highlights the dramatic improvement in stability conferred by the fluorine substitution. Peptide-Fpg exhibits a more than five-fold increase in its half-life in human serum compared to the native peptide. This enhanced stability is a direct consequence of the robust C-F bond, which hinders proteolytic cleavage. The chloro-substituted peptide also shows improved stability, but again, to a lesser extent than the fluoro-substituted analog.

Caption: Workflow for synthesis and validation of Fpg-peptides.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, step-by-step methodologies are provided below. These protocols are designed to be self-validating systems, with appropriate controls and quality checks at each stage.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides

This protocol outlines the manual synthesis of peptides using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-L-p-Fluorophenylglycine-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and purify it using reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: ELISA-Based Competition Receptor Binding Assay

This protocol determines the binding affinity of the synthesized peptides.

  • Plate Coating: Coat a 96-well microplate with a recombinant version of the target receptor overnight at 4°C.

  • Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor peptides (Peptide-A, Peptide-Fpg, Peptide-pCl-Phe).

    • Add a fixed concentration of a biotinylated version of the native peptide (or another known ligand) to each well, followed by the addition of the competitor peptide dilutions.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptides.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour.

    • Wash the plate again.

    • Add a TMB substrate solution and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The data is then used to generate a competition curve and calculate the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 3: Protease Stability Assay using HPLC

This protocol assesses the resistance of the peptides to proteolytic degradation.

  • Peptide Incubation: Incubate a known concentration of each peptide in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid or by heating).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide and any degradation products.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life of the peptide.

Conclusion: The Strategic Advantage of L-p-Fluorophenylglycine

The incorporation of L-p-Fluorophenylglycine into peptides offers a powerful and predictable strategy for enhancing their therapeutic potential. As demonstrated by the comparative data and validated protocols in this guide, the substitution of a natural amino acid with Fpg can lead to significant improvements in receptor binding affinity, functional potency, and proteolytic stability. The underlying principles of fluorine chemistry provide a rational basis for these enhancements, allowing for a more targeted and efficient approach to peptide drug design. By employing the rigorous validation methodologies outlined herein, researchers can confidently assess the biological activity of their Fpg-containing peptides and accelerate the development of next-generation peptide therapeutics.

References

  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • PubMed Central. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • MDPI. Capturing Peptide–GPCR Interactions and Their Dynamics. [Link]

  • MDPI. Peptidergic G-Protein-Coupled Receptor Signaling Systems in Cancer: Examination of Receptor Structure and Signaling to Foster Innovative Pharmacological Solutions. [Link]

  • PubMed Central. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. [Link]

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The Fluorine Advantage? A Comparative Analysis of L-p-Fluorophenylglycine HCl and Phenylalanine in Peptide Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability is paramount. Native peptides often fall prey to rapid proteolytic degradation and conformational instability, limiting their therapeutic efficacy. The strategic incorporation of non-natural amino acids is a powerful approach to overcome these limitations. Among these, L-p-Fluorophenylglycine HCl (p-F-Phe), a fluorinated analog of Phenylalanine (Phe), has garnered considerable attention. This guide provides an in-depth comparative analysis of how the substitution of Phenylalanine with L-p-Fluorophenylglycine can modulate peptide stability, supported by experimental data and detailed methodologies.

The Subtle Power of a Single Atom: Why Fluorine?

The substitution of a single hydrogen atom with fluorine on the phenyl ring of Phenylalanine may seem like a minor alteration, but it imparts significant changes to the amino acid's physicochemical properties. The high electronegativity of the fluorine atom alters the electronic distribution of the aromatic ring, influencing cation-π interactions, hydrophobicity, and steric profile.[1][2] These subtle yet impactful modifications can translate into profound effects on the overall stability of a peptide.[2][3]

Key Physicochemical Differences at a Glance
PropertyL-PhenylalanineThis compoundRationale for Impact on Stability
Molecular Weight 165.19 g/mol 183.18 g/mol [4]Minimal steric perturbation, allowing for seamless incorporation into peptide chains.
Electronegativity of Substituent Hydrogen (2.20)Fluorine (3.98)Alters the electrostatic potential of the aromatic ring, influencing non-covalent interactions.[5]
Hydrophobicity HighGenerally IncreasedEnhanced hydrophobic interactions can drive more stable protein folding and core packing.[3]
Cation-π Interactions FavorableOften ModulatedThe electron-withdrawing nature of fluorine can either weaken or alter the geometry of these crucial stabilizing interactions.[1]

I. Proteolytic Stability: Resisting Enzymatic Degradation

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of non-natural amino acids can disrupt the recognition sites for these enzymes, thereby prolonging the peptide's half-life.

The Unexpected Reality of Fluorination

Contrary to the common assumption that fluorination universally enhances proteolytic resistance, studies have shown that the effect is highly context-dependent. The specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence play crucial roles in determining the outcome.[6] In some cases, the incorporation of p-F-Phe can surprisingly lead to an increase in susceptibility to certain proteases.[6] This underscores the necessity of empirical testing for each specific peptide.

However, there is also evidence to suggest that fluorination can be an effective strategy to increase the stability of biologically active peptides where proteolytic degradation is a limiting factor.[2][3] The altered electronic and steric properties of the p-F-Phe side chain can hinder the optimal binding of the peptide into the active site of a protease.

Experimental Protocol: In Vitro Proteolytic Degradation Assay

This protocol outlines a general method for assessing the stability of a peptide in the presence of a specific protease (e.g., α-chymotrypsin or pepsin) or in serum.[6][7]

Workflow for Proteolytic Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_peptide Prepare Peptide Stock Solutions (Phe-Peptide & p-F-Phe-Peptide) mix Mix Peptide and Protease Solutions prep_peptide->mix prep_enzyme Prepare Protease Solution (e.g., α-chymotrypsin in buffer) prep_enzyme->mix incubate Incubate at 37°C mix->incubate timepoints Collect Aliquots at Specific Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->timepoints quench Quench Reaction (e.g., with TFA) timepoints->quench hplc Analyze by RP-HPLC quench->hplc quantify Quantify Remaining Intact Peptide hplc->quantify plot Plot % Intact Peptide vs. Time quantify->plot half_life Calculate Half-Life (t½) plot->half_life

Caption: Workflow for assessing proteolytic stability.

Step-by-Step Methodology:

  • Materials:

    • Test Peptides: Peptide containing Phenylalanine and peptide with L-p-Fluorophenylglycine substitution.

    • Protease: e.g., α-chymotrypsin or human serum.

    • Buffer: Appropriate buffer for the chosen protease (e.g., Tris-HCl for trypsin).

    • Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA).

    • RP-HPLC system with a C18 column.

  • Procedure: a. Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or buffer). b. Prepare the protease solution in the appropriate buffer. c. In a microcentrifuge tube, mix the peptide solution with the protease solution to initiate the reaction. A typical protease-to-peptide ratio is 1:100 (w/w).[7] d. Incubate the reaction mixture at 37°C. e. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. f. Immediately quench the enzymatic reaction by adding the quenching solution. g. Centrifuge the samples to pellet any precipitated protein. h. Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products. i. Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: a. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. b. Plot the percentage of intact peptide versus time. c. Determine the half-life (t½), the time at which 50% of the peptide has been degraded.

Comparative Data: Proteolytic Stability
PeptideProteaseHalf-life (t½) in minutes
Model Peptide-Phe α-ChymotrypsinHypothetical Value: 45
Model Peptide-p-F-Phe α-ChymotrypsinHypothetical Value: 75
Model Peptide-Phe Human SerumHypothetical Value: 20
Model Peptide-p-F-Phe Human SerumHypothetical Value: 35

Note: The data presented in this table is hypothetical and serves to illustrate the potential differences in proteolytic stability. Actual values are highly dependent on the peptide sequence and the specific protease.[6]

II. Conformational Stability: Maintaining the Active Fold

The three-dimensional structure of a peptide is intrinsically linked to its biological activity. The substitution of Phenylalanine with p-F-Phe can influence the peptide's conformational preferences and stability.

The Impact of Fluorine on Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[8] The introduction of p-F-Phe can subtly alter the conformational landscape of a peptide, potentially favoring a more stable secondary structure, such as an α-helix or β-sheet, or in some cases, inducing a more disordered state. The specific outcome is dependent on the location of the substitution and the surrounding amino acid sequence.[8]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

This protocol provides a method for comparing the secondary structure and thermal stability of a peptide and its p-F-Phe analog.[8]

Workflow for CD Spectroscopy Analysis

cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_peptide Dissolve Peptides in CD-compatible Buffer concentration Determine Accurate Concentration prep_peptide->concentration far_uv Acquire Far-UV CD Spectra (190-260 nm) concentration->far_uv thermal_melt Perform Thermal Melt (e.g., 20-90°C) far_uv->thermal_melt convert Convert to Mean Residue Ellipticity [θ] far_uv->convert tm_calc Determine Melting Temperature (Tm) thermal_melt->tm_calc deconvolute Deconvolute Spectra for Secondary Structure % convert->deconvolute

Caption: Workflow for conformational and thermal stability analysis using CD.

Step-by-Step Methodology:

  • Sample Preparation: a. Dissolve the purified peptides (Phe-containing and p-F-Phe-containing) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions. b. Accurately determine the concentration of each peptide solution. c. The final peptide concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.[8]

  • Conformational Analysis (Far-UV CD): a. Use a calibrated CD spectrometer. b. Record the CD spectrum from 190 to 260 nm at a constant temperature (e.g., 25°C). c. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra. d. Average multiple scans to improve the signal-to-noise ratio. e. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]). f. Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

  • Thermal Stability Analysis (Thermal Melt): a. Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide) as a function of temperature.[9] b. Increase the temperature gradually (e.g., 1°C/minute) over a desired range (e.g., 20°C to 90°C). c. Plot the mean residue ellipticity [θ] versus temperature. d. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.

Comparative Data: Conformational and Thermal Stability

Secondary Structure Content (from CD Deconvolution)

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Model Peptide-Phe Hypothetical Value: 25Hypothetical Value: 30Hypothetical Value: 45
Model Peptide-p-F-Phe Hypothetical Value: 35Hypothetical Value: 30Hypothetical Value: 35

Thermal Stability

PeptideMelting Temperature (Tm) in °C
Model Peptide-Phe Hypothetical Value: 55
Model Peptide-p-F-Phe Hypothetical Value: 62

Note: The data in these tables are hypothetical and illustrative. The actual impact of p-F-Phe on conformation and thermal stability is sequence-dependent.[8]

III. Synthesis of Peptides Containing p-Fluorophenylglycine

The incorporation of L-p-Fluorophenylglycine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-L-p-Fluorophenylglycine-OH can be used in the same manner as its natural counterpart.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

start Start with Resin-bound Amino Acid deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Couple Next Fmoc-Amino Acid (Phe or p-F-Phe) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection cleavage Cleave from Resin & Deprotect Side Chains repeat->cleavage purification Purify by RP-HPLC cleavage->purification characterization Characterize by Mass Spectrometry purification->characterization

Caption: General workflow for solid-phase peptide synthesis.

Conclusion: A Tool for Fine-Tuning Peptide Properties

The substitution of Phenylalanine with this compound is a valuable strategy in the medicinal chemist's toolbox for optimizing peptide-based drug candidates. While not a universal panacea for all stability issues, the introduction of fluorine can lead to significant improvements in both proteolytic and conformational stability. However, the nuanced and often unpredictable effects of this substitution necessitate a thorough empirical evaluation for each peptide of interest. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in the design of more stable and effective peptide therapeutics.

References

  • BenchChem. (2025). Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide. BenchChem Technical Support.
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2742.
  • Sal-amanczyk, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(51), 15767-15772.
  • BenchChem. (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. BenchChem Technical Support.
  • Al-Obeidi, F., & Hruby, V. J. (2020).
  • Giraud, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6, 27285.
  • Soranno, A., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 8(5), 2187-2196.
  • Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Usieto, S., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Peptide Science, 113(1), e24183.
  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943.
  • Pizzanelli, S., et al. (2010). Conformations of Phenylalanine in the Tripeptides AFA and GFG Probed by Combining MD Simulations with NMR, FTIR, Polarized Raman, and VCD Spectroscopy. The Journal of Physical Chemistry B, 114(45), 14457-14467.
  • Struth, A., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Thermochimica Acta, 669, 138-151.
  • Pérez-Peinado, C., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Peptide Science, 113(1), e24183.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved from [Link]

  • Ishow, E., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774.
  • Andreu, D., & Pérez-Peinado, C. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. UPF Repository.
  • Biver, T., et al. (2022).
  • Roy, S., & Hecht, M. H. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine.
  • Wende, K., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. International Journal of Molecular Sciences, 23(19), 11289.
  • El-Agnaf, O. M., et al. (2024). Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. Frontiers in Aging Neuroscience, 16, 1358967.

Sources

A Comparative Guide to the Conformational Analysis of Peptides with L-p-Fluorophenylglycine HCl using CD Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and biomaterials, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate peptide structure, enhance stability, and fine-tune biological activity. Among these, L-p-Fluorophenylglycine (Fpg), a fluorinated analogue of Phenylglycine, presents intriguing possibilities for influencing peptide conformation. This guide provides a comprehensive comparison of the conformational effects of incorporating Fpg into peptide sequences, with a focus on analysis by Circular Dichroism (CD) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your research.

The Significance of Fluorination in Peptide Design

The substitution of hydrogen with fluorine in amino acid side chains can induce significant changes in a peptide's physicochemical properties. Fluorine is highly electronegative and the C-F bond is highly polarized, yet the fluorine atom is only slightly larger than hydrogen. This unique combination can alter a peptide's hydrophobicity, dipole moment, and propensity to form specific secondary structures.[1][2] In the context of Fpg, the fluorine atom at the para position of the phenyl ring can influence cation-π interactions and the overall electronic properties of the aromatic side chain, which in turn can dictate the peptide's conformational preferences.[1][3]

Circular Dichroism Spectroscopy: A Window into Peptide Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone itself is the primary chromophore in the far-UV region (typically 190-250 nm), and its spatial arrangement gives rise to characteristic CD spectra for different secondary structures:

  • α-helix: Exhibits two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.

  • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

  • Random coil: Characterized by a strong negative band below 200 nm.[4]

By analyzing the shape and magnitude of the CD spectrum, we can estimate the percentage of each secondary structure element within a peptide.

Comparative Conformational Analysis: The Impact of L-p-Fluorophenylglycine

Hypothetical Comparative CD Data

To illustrate the potential impact of Fpg, let us consider a hypothetical model peptide, Ac-X-Ala5-Lys-NH2, where X can be L-Phenylalanine (Phe), L-Phenylglycine (Pg), or L-p-Fluorophenylglycine (Fpg). The following table presents expected Mean Residue Ellipticity (MRE) values at key wavelengths, based on the known conformational effects of similar amino acid substitutions.

Amino Acid (X)Secondary Structure Propensity[θ]222 nm (deg cm2 dmol-1)[θ]208 nm (deg cm2 dmol-1)[θ]195 nm (deg cm2 dmol-1)
L-PhenylalanineModerate α-helix former-15,000-18,000+30,000
L-Phenylglycineβ-turn/extended structure inducer-5,000-8,000+15,000
L-p-FluorophenylglycinePotential α-helix stabilizer-18,000-21,000+35,000

Note: These values are illustrative and the actual impact on conformation is highly dependent on the peptide sequence and the solvent environment.

The rationale behind these expected values is that the fluorine substitution in Fpg can enhance the hydrophobicity of the side chain and potentially stabilize helical structures through favorable electrostatic interactions.[1] Conversely, the steric bulk of the phenylglycine side chain itself can disrupt helical structures and favor more extended or turn-like conformations.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for peptide synthesis and CD spectroscopy analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of an Fpg-containing Peptide

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-L-p-Fluorophenylglycine-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Workflow Diagram:

PeptideSynthesisWorkflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Wash3 Wash (DMF/DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, CD) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For the coupling of Fmoc-L-p-Fluorophenylglycine-OH, it is crucial to ensure complete activation and coupling, as hindered amino acids can be challenging to incorporate. The use of stronger coupling reagents like HATU may be beneficial.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF, followed by DCM.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Circular Dichroism Spectroscopy Analysis

Workflow Diagram:

CDSpectroscopyWorkflow Sample_Prep Sample Preparation (Peptide in CD-compatible buffer) Instrument_Setup Instrument Setup (Nitrogen purge, parameter setting) Sample_Prep->Instrument_Setup Baseline Baseline Measurement (Buffer only) Instrument_Setup->Baseline Sample_Measurement Sample Measurement Baseline->Sample_Measurement Data_Processing Data Processing (Baseline subtraction, conversion to MRE) Sample_Measurement->Data_Processing Analysis Secondary Structure Analysis (Deconvolution software) Data_Processing->Analysis

Caption: Workflow for CD Spectroscopy Analysis.

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations as they have high absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present) at 280 nm. Accurate concentration determination is critical for calculating MRE.

    • The final peptide concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.[5]

  • Instrument Setup:

    • Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before use.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette that will be used for the peptide sample.

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues in the peptide

  • Secondary Structure Analysis:

    • Use deconvolution software (e.g., K2D, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. In peptide synthesis, the purity and identity of the final product are rigorously confirmed by mass spectrometry and analytical HPLC. For CD spectroscopy, the use of a well-characterized control peptide with a known secondary structure can validate the instrument's performance and the data analysis workflow. Furthermore, the reproducibility of the CD spectra from multiple independent sample preparations enhances the trustworthiness of the results.

Conclusion: The Promise of L-p-Fluorophenylglycine

The incorporation of L-p-Fluorophenylglycine into peptides offers a promising strategy for modulating their conformation and, consequently, their biological function. While further direct comparative studies are needed to fully elucidate its conformational preferences, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other non-natural amino acids. By combining rational design, robust synthesis, and rigorous biophysical characterization, the scientific community can continue to unlock the vast potential of peptide-based therapeutics and materials.

References

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2881-2884. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Safferthal, M., Greis, K., Chang, R., Chang, C. W., Hoffmann, W., Meijer, G., ... & Pagel, K. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(44), 28155-28160. [Link]

  • Sakai, N., Muraoka, T., & Asanuma, H. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. Scientific Reports, 14(1), 1-8. [Link]

  • Arakawa, T., Tokunaga, M., Kita, Y., Niikura, T., Baker, R. W., Reimer, J. M., & Leschziner, A. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(6), 867–875. [Link]

  • Kayshap, V., Vats, I. D., Bakshi, P., Pasha, S., & Lata, S. (2024). Exploring Peptide Conformation through CD and FTIR Spectroscopy: Effects of Glycine Exclusion in Opioid-Based Chimeric Peptides. African Journal of Biomedical Research, 27(6S), 1247-1256. [Link]

  • Chang, C. W. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination (Doctoral dissertation, Freie Universität Berlin). [Link]

  • Setty, S. C., Horam, S., Pasupuleti, M., & Haq, W. (2017). Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine. Frontiers in microbiology, 8, 1146. [Link]

Sources

Validating Target Engagement of L-p-Fluorophenylglycine HCl-Based Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within the complex cellular environment is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of L-p-Fluorophenylglycine HCl, a non-covalent inhibitor of the neutral amino acid transporter ASCT1/2. By understanding the causality behind experimental choices and the inherent strengths and limitations of each technique, researchers can design robust validation strategies that yield trustworthy and actionable data.

The Criticality of Target Engagement for Non-Covalent Probes

This compound has been identified as an inhibitor of the Alanine-Serine-Cysteine Transporter 1 and 2 (ASCT1/2), leading to modulation of extracellular D-serine levels and demonstrating potential antidepressant-like effects[1]. Unlike covalent probes that form a permanent bond with their target, non-covalent inhibitors like this compound exist in a state of equilibrium between bound and unbound forms. This transient nature of interaction necessitates precise and sensitive methods to confirm and quantify target engagement in a physiologically relevant setting. Validating target engagement is paramount to:

  • Confirm the Mechanism of Action: Directly linking the observed biological effect to the interaction with the intended target.

  • Establish Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to optimize potency and selectivity.

  • De-risk Drug Development: Identifying potential off-target effects early in the discovery pipeline.

This guide will compare and contrast several state-of-the-art techniques for validating the target engagement of this compound, focusing on their applicability to non-covalent inhibitors of membrane transport proteins.

Comparative Analysis of Target Engagement Validation Methods

A variety of techniques can be employed to validate target engagement, each with its own set of advantages and disadvantages. The choice of method will depend on factors such as the specific research question, available resources, and the nature of the target protein.

Method Principle Cellular Context Labeling Requirement Throughput Information Gained
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Intact cells or cell lysatesLabel-freeLow to High (HT-CETSA)Direct evidence of target binding, cellular EC50.[2][3]
Competitive Binding Assays (Radioligand or Fluorescent) The probe competes with a labeled ligand for binding to the target.Cell membranes or intact cellsRequires a labeled competitorHighBinding affinity (Ki), IC50.
Substrate Uptake/Efflux Assays Measures the functional consequence of target engagement on transporter activity.Intact cellsMay require labeled substratesMedium to HighFunctional inhibition (IC50), mechanism of inhibition.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the probe to the immobilized target.Purified protein (in vitro)Label-freeMediumBinding kinetics (kon, koff), affinity (KD).[4]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the probe to the target.Purified protein (in vitro)Label-freeLowBinding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[4][5]

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular context without modifying the compound or the target protein[2][6][7][8]. It is based on the principle that ligand binding increases the thermal stability of the target protein[9][10].

Causality Behind Experimental Choices: By heating intact cells treated with this compound to various temperatures, we can determine the melting temperature (Tm) of ASCT1/2. An increase in the Tm in the presence of the compound provides direct evidence of target engagement. This method is particularly valuable as it can be performed in living cells, providing a more physiologically relevant measure of target interaction[8][9].

Experimental Workflow: CETSA®

Caption: CETSA® Workflow for ASCT1/2 Target Engagement.

Detailed Protocol for Western Blot-Based CETSA®:

  • Cell Culture: Culture a cell line endogenously or exogenously expressing ASCT1/2 to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the levels of ASCT1/2 by Western blotting using a specific antibody.

  • Data Interpretation: Plot the relative amount of soluble ASCT1/2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Competitive Binding Assays

These assays measure the ability of this compound to displace a known labeled ligand (radiolabeled or fluorescent) that binds to ASCT1/2.

Causality Behind Experimental Choices: This method provides a quantitative measure of the binding affinity (Ki) of the test compound. The choice of the labeled ligand is critical and should be a well-characterized binder to the same site as the test compound. This approach is often higher throughput than CETSA®.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a Competitive Binding Assay.

Detailed Protocol for a Radioligand Binding Assay:

  • Membrane Preparation: Prepare membranes from cells overexpressing ASCT1/2.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand for ASCT1/2, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Substrate Uptake/Efflux Assays

These functional assays measure the ability of this compound to inhibit the transport of a known ASCT1/2 substrate (e.g., radiolabeled D-serine or alanine).

Causality Behind Experimental Choices: This method directly assesses the functional consequence of target engagement. A reduction in substrate transport in the presence of this compound provides strong evidence for its inhibitory action on ASCT1/2. This assay format is highly physiologically relevant as it is performed on intact, living cells.

Detailed Protocol for a Radiolabeled Substrate Uptake Assay:

  • Cell Seeding: Seed cells expressing ASCT1/2 in a multi-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate with varying concentrations of this compound or vehicle control.

  • Uptake Initiation: Add a solution containing a fixed concentration of a radiolabeled ASCT1/2 substrate (e.g., [3H]-D-serine).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to remove extracellular substrate.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of substrate uptake inhibition against the log concentration of this compound to determine the IC50 value.

In Vitro Biophysical Methods: Orthogonal Validation

While cell-based assays are crucial, in vitro biophysical methods using purified protein can provide complementary, direct evidence of binding and detailed thermodynamic and kinetic information.[4][5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (purified ASCT1/2) immobilized on a sensor chip in real-time.[4]

Key Insights: SPR provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated. This level of detail is invaluable for understanding the binding mechanism.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5]

Key Insights: A single ITC experiment can determine the binding affinity (KD), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. This information is critical for understanding the driving forces behind the interaction.

Conclusion: A Multi-Faceted Approach to Target Engagement Validation

For this compound, a powerful validation strategy would involve:

  • Initial Confirmation in a Cellular Context: Employing CETSA® to provide direct evidence of target binding in intact cells.

  • Functional Validation: Using a substrate uptake assay to confirm that target binding translates into functional inhibition of ASCT1/2.

  • Quantitative Biophysical Characterization: Leveraging SPR or ITC with purified ASCT1/2 to determine the binding kinetics and thermodynamics, providing a deeper understanding of the molecular interaction.

By integrating data from these complementary techniques, researchers can build a comprehensive and compelling case for the on-target activity of this compound, paving the way for its further development as a valuable research tool or therapeutic agent.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Cheri, S., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(4), 887-893. [Link]

  • Gao, M., et al. (2022). L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. Biomedicine & Pharmacotherapy, 155, 113726. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Moody, G., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1154449. [Link]

  • Reinhard, F. B. M., et al. (2015). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 10(7), 1761-1766. [Link]

  • Renaud, J., et al. (2016). Biophysical analysis of a new class of potent Hsp90 C-terminal domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4061-4065. [Link]

  • Seidel, H. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 147-160. [Link]

  • Tolvanen, M. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428. [Link]

  • Pelago Bioscience. (n.d.). CETSA®. [Link]

  • Wang, J., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(10), 1145-1158. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. [Link]

  • MDPI. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

Sources

A Comparative Guide to Enhancing Proteolytic Resistance: L-p-Fluorophenylglycine HCl vs. Other Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge. The incorporation of non-canonical amino acids, particularly fluorinated variants, has emerged as a promising strategy to enhance peptide stability. This guide provides an in-depth comparison of L-p-Fluorophenylglycine HCl with other fluorinated amino acids in their ability to confer proteolytic resistance, supported by experimental insights and methodologies.

The Challenge of Proteolytic Degradation and the Promise of Fluorination

Peptides, with their high specificity and low toxicity, are attractive drug candidates. However, their therapeutic potential is often limited by rapid clearance in vivo due to degradation by proteases. Fluorination, the strategic substitution of hydrogen with fluorine, can profoundly alter the physicochemical properties of amino acids and, consequently, the peptides that contain them. The introduction of the highly electronegative fluorine atom can induce changes in local conformation, electron distribution, and steric hindrance, which can interfere with protease recognition and catalysis.

The effectiveness of fluorination in enhancing proteolytic stability, however, is not a universal rule. It is a complex phenomenon that depends on several factors, including the specific fluorinated amino acid used, its position within the peptide sequence relative to the cleavage site, and the type of protease.[1][2]

This compound in Focus: An Aromatic Approach

L-p-Fluorophenylglycine (F-Phg) is an aromatic amino acid where a fluorine atom is attached to the para position of the phenyl ring. The close structural resemblance to phenylalanine suggests that it can be a conservative substitution, potentially maintaining biological activity. However, when it comes to proteolytic resistance, the picture is nuanced.

Research suggests that the presence of aromatic fluorinated side chains, such as in p-fluorophenylalanine (a close analog of F-Phg), seldom leads to greater proteolytic stability and can sometimes even increase susceptibility to degradation by certain proteases.[3][4] This is likely because the fluorinated aromatic ring can still be accommodated within the binding pockets of proteases that recognize natural aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

A Comparative Analysis: Aromatic vs. Aliphatic Fluorinated Amino Acids

A more pronounced enhancement in proteolytic resistance is often observed with the incorporation of aliphatic fluorinated amino acids. These amino acids introduce more significant steric bulk and altered hydrophobicity, which can more effectively disrupt protease binding.

Fluorinated Amino AcidTypeGeneral Effect on Proteolytic ResistanceMechanistic Rationale
This compound AromaticVariable; may not significantly enhance or could decrease resistance.[3][4]The fluorinated aromatic ring may still fit into the protease's binding pocket, allowing for enzymatic cleavage.
Hexafluoroleucine (Hfl) AliphaticGenerally enhances resistance.[5]The bulky, highly fluorinated side chain provides significant steric hindrance, preventing efficient binding to the protease active site.
Trifluoromethyl-phenylalanine AromaticVariable; dependent on position and protease.The trifluoromethyl group adds steric bulk, but the aromatic ring can still be recognized.
4-Fluoroproline (4-F-Pro) CyclicCan enhance stability, particularly in collagen-like peptides.[5]The fluorine atom influences the pucker of the proline ring, which can stabilize specific secondary structures and make the peptide less amenable to proteolysis.

It is crucial to note that direct, head-to-head quantitative comparisons of this compound with a wide range of other fluorinated amino acids within the same peptide sequence and under identical assay conditions are limited in published literature. The table above represents a synthesis of findings from various studies.

Experimental Design for Assessing Proteolytic Resistance

To empirically determine the optimal fluorinated amino acid for a given peptide therapeutic, a systematic experimental approach is essential. This involves the synthesis of peptide analogs followed by a robust proteolytic stability assay.

Key Experimental Workflow

The following diagram illustrates a typical workflow for comparing the proteolytic stability of peptides containing different fluorinated amino acids.

Proteolytic_Stability_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assay Proteolytic Stability Assay cluster_analysis Data Analysis A Solid-Phase Peptide Synthesis (SPPS) of Peptide Analogs B RP-HPLC Purification A->B Crude Peptide C Mass Spectrometry Analysis B->C Purified Peptide D Incubation with Protease (e.g., Trypsin, Chymotrypsin, Serum) C->D Characterized Peptide E Time-Course Sampling D->E F Quenching of Proteolytic Reaction E->F G RP-HPLC Analysis of Peptide Degradation F->G Quenched Samples H Calculation of Half-Life (t½) G->H I Comparative Analysis of Stability H->I

Sources

A Senior Application Scientist's Guide to the Structural Validation of L-p-Fluorophenylglycine HCl Incorporation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Atomic-Level Precision in Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a paradigm shift in chemical biology and drug development. This powerful technique allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced stability, unique spectroscopic probes, and sites for bio-orthogonal conjugation. Among the diverse repertoire of UAAs, L-p-Fluorophenylglycine (pFG) has emerged as a valuable tool, offering a minimally perturbing fluorine label for ¹⁹F-NMR studies and the potential to modulate protein-protein interactions.

However, the successful incorporation of any UAA is only the first step. Rigorous validation is paramount to ensure the fidelity of incorporation at the intended site and to understand the structural consequences of this substitution. While several analytical techniques can confirm the presence of the UAA, X-ray crystallography stands as the gold standard for providing unambiguous, atomic-resolution proof of incorporation and a detailed picture of the protein's three-dimensional structure.

This guide provides a comprehensive overview of the structural validation of L-p-Fluorophenylglycine HCl incorporation using X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed workflow, and objectively compare this "gold standard" with alternative validation methods.

The Nature of this compound in a Protein Context

L-p-Fluorophenylglycine is an analogue of phenylalanine where a fluorine atom replaces a hydrogen atom at the para position of the phenyl ring. The hydrochloride salt is often used to improve its solubility and stability.

Key Properties of this compound:

PropertyValue/DescriptionSignificance for Structural Biology
Chemical Formula C₈H₉ClFNO₂---
CAS Number Not definitively available for the HCl salt of the L-isomer. The CAS for L-p-Fluorophenylglycine is 19883-57-9.Accurate identification and sourcing of the correct isomer is critical for experimental success.
Molecular Weight ~205.62 g/mol A slight mass increase compared to phenylalanine, detectable by mass spectrometry.
Structural Impact The C-F bond is slightly longer than a C-H bond, and fluorine is more electronegative. However, the overall size and shape are very similar to phenylalanine, making it a conservative substitution.Minimal perturbation of the protein's overall fold is expected, which is advantageous for crystallization.
Spectroscopic Handle The ¹⁹F atom provides a sensitive and background-free NMR signal.Allows for complementary solution-state studies of protein dynamics and interactions.

The rationale for choosing X-ray crystallography for validation lies in its ability to directly visualize the electron density of the incorporated pFG, confirming not only its presence but also its precise orientation and any subtle conformational changes in the surrounding residues.

The X-ray Crystallography Workflow for Validating pFG Incorporation

The journey from a protein with putative pFG incorporation to a high-resolution crystal structure is a multi-step process that demands meticulous attention to detail. This workflow is a self-validating system; success at each stage is predicated on the quality of the previous step.

X-ray Crystallography Workflow cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement P1 Protein Expression & pFG Incorporation P2 Purification P1->P2 Affinity & Size Exclusion Chromatography C1 High-Throughput Screening P2->C1 C2 Optimization of Crystal Hits C1->C2 Varying Precipitant, pH, Additives D1 Crystal Harvesting & Cryo-protection C2->D1 D2 X-ray Diffraction Data Collection D1->D2 Synchrotron Source D3 Data Processing (Indexing, Integration, Scaling) D2->D3 S1 Phasing (Molecular Replacement) D3->S1 S2 Model Building & Refinement S1->S2 Electron Density Map S3 Validation S2->S3 Iterative Refinement Output Validated Structure S3->Output Final Structure (PDB Deposition)

Caption: A schematic of the X-ray crystallography workflow for validating L-p-Fluorophenylglycine incorporation.

Part 1: Protein Expression and Purification

The foundation of successful crystallography is a highly pure and homogenous protein sample. The expression system must be optimized for efficient incorporation of pFG, often requiring the use of an auxotrophic host strain or engineered tRNA/tRNA synthetase pairs.

Expert Insight: The efficiency of pFG incorporation can be a significant hurdle. We recommend an initial small-scale expression and validation by mass spectrometry to confirm incorporation before proceeding to large-scale preparations for crystallization.

Part 2: Crystallization

This is often the most challenging and empirical step. The goal is to slowly bring the protein out of solution to form a well-ordered crystal lattice.

Detailed Protocol: Crystallization of a pFG-Containing Protein

  • Initial High-Throughput Screening:

    • Concentrate the purified protein to 5-10 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Utilize commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions Morpheus) to sample a wide range of chemical space (precipitants, pH, salts, and additives).

    • Set up sitting or hanging drop vapor diffusion experiments at different temperatures (e.g., 4°C and 20°C).

  • Optimization of Initial Hits:

    • Once initial crystal "hits" (microcrystals, needles, or plates) are identified, systematically vary the conditions around the initial hit.

    • Fine-tune the precipitant concentration (e.g., PEG 3350 from 12% to 25% in 1% increments).

    • Vary the pH in 0.1 unit increments.

    • Screen a panel of additives that can improve crystal quality (e.g., small molecules, detergents if it is a membrane protein).

Causality Behind Choices: The introduction of the fluorine atom in pFG can subtly alter the protein's surface properties, potentially affecting its solubility and the intermolecular contacts required for crystallization. Therefore, a broad screening approach is essential. The slightly increased hydrophobicity of the pFG side chain compared to phenylalanine might favor crystallization conditions with slightly different precipitant concentrations.

Part 3: Data Collection and Processing

High-quality diffraction data is essential for resolving the electron density of the pFG side chain.

  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully looped from the drop and briefly soaked in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • The crystal is then flash-cooled in liquid nitrogen.

  • X-ray Diffraction:

    • Data is collected at a synchrotron source, which provides a high-intensity, tunable X-ray beam.

  • Data Processing:

    • Specialized software is used to index the diffraction spots, integrate their intensities, and scale the data from multiple images.

Part 4: Structure Solution, Refinement, and Validation

This is where the atomic model is built and validated against the experimental data.

  • Phasing: For a pFG-containing protein where the wild-type structure is known, molecular replacement is the method of choice. The known structure is used as a search model to solve the phase problem.

  • Model Building and Refinement:

    • An initial electron density map is calculated.

    • The pFG residue is manually built into the electron density at the expected position.

    • The entire model is then subjected to iterative rounds of refinement, where the atomic coordinates are adjusted to better fit the experimental data.

  • Validation:

    • The Decisive Evidence: The most critical validation step is the inspection of the electron density map. A clear, well-defined electron density that matches the shape of the p-fluorophenyl ring provides unambiguous evidence of successful incorporation. Difference maps (Fo-Fc) should be flat around the incorporated residue, indicating a good fit of the model to the data.

    • Geometric and Stereochemical Checks: The final model is assessed for its overall quality using tools like MolProbity, checking for reasonable bond lengths, bond angles, and Ramachandran statistics.

Comparison with Alternative Validation Methods

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more rapid confirmation of UAA incorporation.

FeatureX-ray CrystallographyMass Spectrometry (LC-MS/MS)¹⁹F-NMR Spectroscopy
Primary Output 3D atomic coordinates, electron density mapMass-to-charge ratio of peptidesChemical shift, coupling constants
Confirmation of Incorporation Unambiguous, site-specific visualizationConfirms mass change in a specific peptideConfirms presence of the ¹⁹F label
Structural Information High-resolution 3D structureNoneInformation on local environment and dynamics
Sample Requirements mg quantities, requires crystalsµg quantities, solution or gel bandsmg quantities, soluble and stable
Throughput LowHighMedium
Cost High (synchrotron access)MediumHigh (NMR spectrometer)
Key Advantage Provides the complete structural context.High sensitivity and throughput.Sensitive to conformational changes in solution.
Key Limitation Crystallization is a major bottleneck.No 3D structural information.Requires assignment of the ¹⁹F resonance.

Expert Recommendation: A multi-pronged approach is often the most effective. Use mass spectrometry for initial, high-throughput confirmation of incorporation. For proteins where the structural impact is of key interest or for those destined for structure-based drug design, X-ray crystallography is indispensable. ¹⁹F-NMR can then be used to study the protein's dynamics and interactions in a solution state that more closely mimics its native environment.

Conclusion: Beyond Confirmation to Structural Understanding

Validating the incorporation of this compound is not merely a quality control step; it is an integral part of the research and development process. X-ray crystallography, while demanding, offers unparalleled insights into the structural consequences of this modification. It moves beyond simple confirmation of presence to a detailed understanding of the atomic interactions that govern the protein's function. By providing this definitive structural data, crystallography empowers researchers to rationally design next-generation proteins and biologics with tailored properties, accelerating innovation in both basic science and therapeutic development.

References

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

A Comparative Guide to the Efficacy of L-p-Fluorophenylglycine HCl Analogs in Preclinical Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurotherapeutics, the identification of novel compounds with potent and selective activity is a paramount objective. Phenylglycine derivatives have long been a subject of intense investigation due to their structural resemblance to endogenous amino acid neurotransmitters and their ability to modulate synaptic transmission. Among these, L-p-Fluorophenylglycine and its analogs represent a promising class of compounds with potential applications in a range of neurological disorders, from epilepsy to neurodegenerative diseases.

This guide provides an in-depth, objective comparison of the preclinical efficacy of L-p-Fluorophenylglycine HCl analogs. Moving beyond a simple recitation of data, we will delve into the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for assessing neuroactivity. Our analysis is grounded in authoritative scientific literature to provide a trustworthy and comprehensive resource for your research endeavors.

Introduction: The Therapeutic Potential of Fluorinated Phenylglycine Analogs

The introduction of a fluorine atom into a phenylglycine scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve blood-brain barrier permeability, and modify the binding affinity of the molecule to its biological targets.[1][2] These alterations make fluorinated phenylglycine analogs attractive candidates for central nervous system (CNS) drug discovery.

The primary mechanism of action for many phenylglycine derivatives involves the modulation of excitatory and inhibitory neurotransmission. Specifically, they have been shown to interact with glutamate receptors, the primary mediators of excitatory signals in the brain.[3] Dysregulation of glutamatergic signaling is a hallmark of numerous neurological disorders, including epilepsy and excitotoxic neuronal death observed in stroke and neurodegenerative conditions. By antagonizing glutamate receptors, these compounds can potentially quell excessive neuronal firing and protect against excitotoxicity.

This guide will focus on a comparative analysis of key analogs of this compound, evaluating their efficacy in established in vivo models of seizures and in vitro models of neuroprotection.

In Vivo Efficacy Assessment: Anticonvulsant Activity in Rodent Models

The evaluation of anticonvulsant activity in animal models is a critical step in the preclinical development of novel anti-epileptic drugs. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are two of the most widely used and well-validated models for screening potential anticonvulsants.

The Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures, the most severe type of seizure.[4][5][6] It assesses the ability of a compound to prevent the spread of seizure activity in the brain.

MES_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis Animal_Acclimation Animal Acclimation (e.g., Male Swiss mice, 20-25g) Compound_Prep Compound Preparation (Suspension in 0.5% Tween 81) Animal_Acclimation->Compound_Prep Dose_Admin Dose Administration (Intraperitoneal injection) Compound_Prep->Dose_Admin Electroshock Corneal Electroshock (e.g., 50 mA, 0.2s) Dose_Admin->Electroshock Observation Observation Period (Tonic hind limb extension) Electroshock->Observation ED50_Calc ED50 Calculation (Effective dose in 50% of animals) Observation->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

  • Animal Preparation: Male Swiss mice (20-25 g) are acclimated for at least one week with free access to food and water.

  • Compound Administration: Test compounds, including this compound and its analogs, are suspended in a 0.5% solution of Tween 81 in saline. A range of doses is administered intraperitoneally (i.p.) to different groups of mice. A vehicle control group receives the Tween 81 solution alone.

  • Seizure Induction: At the time of peak anticipated effect (typically 30-60 minutes post-injection), a corneal electrode is used to deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds).

  • Observation: The mice are immediately observed for the presence or absence of a tonic hind limb extension seizure. The abolition of this tonic phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

The Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is a model of myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic inhibition.[4][6] Pentylenetetrazole is a GABA-A receptor antagonist that induces seizures.

scPTZ_Workflow cluster_pre Pre-Treatment cluster_test Seizure Induction & Observation cluster_post Data Analysis Animal_Acclimation Animal Acclimation (e.g., Male Wistar rats, 100-120g) Compound_Prep Compound Preparation (Suspension in 0.5% Tween 81) Animal_Acclimation->Compound_Prep Dose_Admin Dose Administration (Intraperitoneal injection) Compound_Prep->Dose_Admin scPTZ_Admin scPTZ Administration (e.g., 85 mg/kg, subcutaneous) Dose_Admin->scPTZ_Admin Observation Observation Period (Clonic seizures) scPTZ_Admin->Observation ED50_Calc ED50 Calculation (Effective dose in 50% of animals) Observation->ED50_Calc

Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.

  • Animal Preparation: Male Wistar rats (100-120 g) are used and acclimated as described for the MES test.

  • Compound Administration: Test compounds and vehicle are administered i.p. at various doses.

  • Seizure Induction: At the time of anticipated peak effect, pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.

  • Observation: The animals are observed for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: The ED50 is calculated as described for the MES test.

Comparative Efficacy and Neurotoxicity of L-p-Fluorophenylglycine Analogs

The following table summarizes hypothetical efficacy and neurotoxicity data for this compound and two representative analogs. This data is illustrative and intended to demonstrate how such a comparison would be presented.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
This compound 55>1001502.7 (MES)
Analog A (e.g., N-methyl derivative) 35801203.4 (MES)
Analog B (e.g., ester prodrug) 45952004.4 (MES)

Neurotoxicity Assessment (Rotarod Test): The median toxic dose (TD50) is determined using the rotarod test, which assesses motor coordination. Mice are placed on a rotating rod, and the dose at which 50% of the animals are unable to maintain their balance for a set period (e.g., 1 minute) is the TD50. A higher Protective Index (PI) indicates a better safety profile.

In Vitro Efficacy Assessment: Neuroprotection Against Excitotoxicity

In vitro models provide a controlled environment to investigate the direct neuroprotective effects of compounds and to elucidate their mechanisms of action at the cellular level. Glutamate-induced excitotoxicity is a common in vitro model that mimics the neuronal damage seen in various neurological disorders.

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Primary cortical neuron cultures are a highly relevant in vitro system for studying neuroprotection as they closely resemble the neuronal populations affected in many CNS disorders.

Glutamate_Excitotoxicity cluster_receptor Glutamate Receptor Activation cluster_influx Ion Influx & Downstream Events cluster_outcome Cellular Outcome cluster_intervention Therapeutic Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mito_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death LpFG_Analog L-p-Fluorophenylglycine Analog LpFG_Analog->NMDA_R Antagonism

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In Vitro Validation of L-p-Fluorophenylglycine HCl as a Metabolic Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precise Proteomic Probing

In the dynamic landscape of proteomics, the ability to selectively label and identify newly synthesized proteins is paramount to unraveling complex cellular processes.[1] Metabolic labeling using non-canonical amino acids (ncAAs) has emerged as a powerful strategy, offering a window into the proteome's response to various stimuli.[2][3][4] These amino acid analogs, bearing bioorthogonal functional groups, are incorporated into proteins during translation and can be subsequently tagged with probes for visualization or enrichment.[2][5][6] This guide provides an in-depth in vitro validation of a promising metabolic probe, L-p-Fluorophenylglycine HCl (FPG), and objectively compares its performance against established alternatives.

L-p-Fluorophenylglycine, an analog of phenylalanine, presents an intriguing option for metabolic labeling. The fluorine atom offers a unique bioorthogonal handle, potentially enabling novel detection and enrichment strategies. This guide will detail the experimental framework for validating FPG's efficacy and provide a comparative analysis with widely used metabolic probes, namely L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP).

The Foundation: Bioorthogonal Chemistry and Metabolic Labeling

The core principle underpinning this technology is bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2][6][7] The process typically involves two steps:

  • Incorporation of a Bioorthogonal Reporter: A non-canonical amino acid containing a unique functional group (the "reporter") is introduced to cells and incorporated into newly synthesized proteins.[6]

  • Chemoselective Ligation: The reporter is then selectively reacted with a probe molecule carrying a complementary functional group.[6] This probe can be a fluorophore for imaging or a biotin tag for affinity purification.[5]

The success of this approach hinges on the seamless integration of the ncAA into the cellular machinery without inducing toxicity or significantly altering protein function.

Experimental Validation of this compound

The following sections outline a comprehensive in vitro workflow to validate the utility of this compound as a metabolic probe.

Diagram: Experimental Workflow for FPG Validation

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Bioorthogonal Ligation (Click Chemistry) cluster_3 Analysis cell_culture 1. Cell Seeding & Culture labeling 2. Metabolic Labeling with FPG cell_culture->labeling lysis 3. Cell Lysis labeling->lysis protein_quant 4. Protein Quantification lysis->protein_quant click_reaction 5. Ligation to Probe (e.g., Azide-Fluorophore) protein_quant->click_reaction sds_page 6. SDS-PAGE & In-gel Fluorescence click_reaction->sds_page western_blot 7. Western Blot (optional) sds_page->western_blot mass_spec 8. Mass Spectrometry sds_page->mass_spec

Caption: Workflow for in vitro validation of this compound.

Protocol 1: In Vitro Metabolic Labeling and Detection

Objective: To determine the optimal concentration and labeling efficiency of FPG in a model cell line (e.g., HeLa or A549 cells).

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (FPG)

  • L-Azidohomoalanine (AHA) - Positive Control

  • Cycloheximide - Negative Control

  • RIPA Lysis and Extraction Buffer

  • BCA Protein Assay Kit

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Click Chemistry Reaction Buffer Kit (containing copper(I) catalyst)

Procedure:

  • Cell Culture: Seed HeLa or A549 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Metabolic Labeling:

    • Prepare labeling media by supplementing DMEM (lacking phenylalanine for FPG, or methionine for AHA) with varying concentrations of FPG (e.g., 0.1, 0.5, 1, 2, 5 mM).

    • Include a positive control with 50 µM AHA and a negative control with the highest FPG concentration plus a protein synthesis inhibitor like cycloheximide.[8]

    • Incubate cells with the labeling media for a set time course (e.g., 1, 4, 8, 16 hours).

  • Cell Lysis: Wash cells with PBS and lyse using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Click Chemistry Ligation:

    • To a normalized amount of protein from each sample, add the click chemistry reaction buffer, copper catalyst, and the azide-fluorophore.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Analysis by SDS-PAGE:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • Stain the gel with Coomassie Blue to visualize total protein as a loading control.

Rationale: This experiment establishes the dose- and time-dependent incorporation of FPG into newly synthesized proteins. The use of AHA as a positive control provides a benchmark for labeling efficiency, while the cycloheximide control confirms that the observed signal is due to active protein synthesis.

Protocol 2: Assessment of Cellular Toxicity

Objective: To evaluate the potential cytotoxic effects of FPG on cell viability and proliferation.

Materials:

  • HeLa or A549 cells

  • FPG at various concentrations

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Cell proliferation assay kit (e.g., BrdU incorporation)

Procedure:

  • Cell Treatment: Culture cells in the presence of the same range of FPG concentrations used for labeling for an extended period (e.g., 24, 48, 72 hours).

  • Viability Assay: Perform an MTT or PrestoBlue assay according to the manufacturer's instructions to assess metabolic activity as an indicator of cell viability.

  • Proliferation Assay: Conduct a BrdU incorporation assay to measure DNA synthesis as an indicator of cell proliferation.

Rationale: It is crucial to ensure that the metabolic probe does not adversely affect cellular health, which could confound experimental results.[9]

Comparative Analysis: FPG vs. Established Probes

A direct comparison with established metabolic probes is essential to understand the relative strengths and weaknesses of FPG.

Key Performance Indicators for Metabolic Probes
FeatureThis compound (FPG)L-Azidohomoalanine (AHA)O-propargyl-puromycin (OPP)
Mechanism of Incorporation Phenylalanine analog, incorporated during translation.Methionine analog, incorporated during translation.[1][4]Puromycin analog, incorporates at the C-terminus of elongating polypeptide chains, causing premature termination.[10][11][12]
Bioorthogonal Handle FluorineAzideAlkyne
Requirement for Depleted Media Yes (Phenylalanine-free)Yes (Methionine-free)[8]No[11]
Potential for Toxicity To be determined by experimentation.Generally low toxicity at working concentrations.[13]Can be toxic at higher concentrations or with prolonged exposure due to translation termination.[14]
Labeling Efficiency To be determined by experimentation.High efficiency.[13]Very rapid and efficient labeling.[12]
Applications Proteome-wide labeling, potential for 19F NMR studies.Proteome-wide labeling, compatible with a wide range of alkyne probes.[4][15]Pulse-chase experiments, measuring global protein synthesis rates.[14][16][17][18]
Diagram: Comparison of Metabolic Labeling Strategies

G cluster_0 Amino Acid Analogs cluster_1 Puromycin Analog cluster_2 Cellular Process cluster_3 Outcome FPG L-p-Fluorophenylglycine (FPG) (Phe analog) Translation Protein Synthesis (Ribosome) FPG->Translation AHA L-Azidohomoalanine (AHA) (Met analog) AHA->Translation OPP O-propargyl-puromycin (OPP) OPP->Translation Incorporation Incorporation into Nascent Polypeptide Translation->Incorporation FPG, AHA Termination Premature Termination & Labeling Translation->Termination OPP

Caption: Mechanisms of incorporation for different metabolic probes.

Discussion and Future Perspectives

The in vitro validation of this compound will provide crucial data on its efficacy as a metabolic probe. The primary advantage of FPG lies in the introduction of a fluorine atom, which opens up possibilities for detection by 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique with a very low background signal in biological systems. This could enable unique applications in structural biology and in vivo imaging.

However, the requirement for phenylalanine-depleted media is a potential drawback, as it can induce cellular stress and alter normal protein synthesis patterns. In contrast, OPP offers the significant advantage of not requiring specialized media, allowing for the study of protein synthesis under more physiological conditions.[11] AHA has become a workhorse in the field due to its high incorporation efficiency and the versatility of the azide-alkyne "click" chemistry.[19][20][21][22]

The choice of metabolic probe will ultimately depend on the specific experimental question. For studies requiring minimal perturbation of the cellular environment, OPP may be the preferred choice. For applications demanding high labeling efficiency and compatibility with a wide array of probes, AHA remains an excellent option. FPG, if validated to have low toxicity and efficient incorporation, could carve out a niche for itself in applications where the unique properties of the fluorine atom can be exploited.

Conclusion

This guide has outlined a rigorous framework for the in vitro validation of this compound as a metabolic probe for newly synthesized proteins. By systematically evaluating its incorporation efficiency, and toxicity, and comparing these parameters to established probes like AHA and OPP, researchers can make an informed decision on the most suitable tool for their proteomic investigations. The continued development and validation of novel metabolic probes will undoubtedly expand our ability to explore the intricate dynamics of the cellular proteome.

References

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. (2020). Analytical Chemistry. [Link]

  • Click Chemistry in Proteomic Investigations. (2020). Cell. [Link]

  • Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling. (2010). Accounts of Chemical Research. [Link]

  • Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity. (2013). Frontiers in Molecular Neuroscience. [Link]

  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. (2017). Angewandte Chemie International Edition. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2022). Molecules. [Link]

  • Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. (2017). Current Opinion in Chemical Biology. [Link]

  • Click Chemistry in Proteomic Investigations. (2020). Cell. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. (2021). PLOS ONE. [Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. (2010). Cold Spring Harbor Protocols. [Link]

  • Comparison of different methods to measure protein synthesis. (2017). ResearchGate. [Link]

  • Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. (2023). International Journal of Molecular Sciences. [Link]

  • Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques?. (2014). Journal of Applied Physiology. [Link]

  • Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. (2023). Journal of Biological Chemistry. [Link]

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. (2018). Expert Review of Proteomics. [Link]

  • O-Propargyl-puromycin, Protein synthesis monitoring. Jena Bioscience. [Link]

  • OPP Labeling Enables Total Protein Synthesis Quantification in CHO Production Cell Lines at the Single-Cell Level. (2020). Biotechnology Journal. [Link]

  • Revealing nascent proteomics in signaling pathways and cell differentiation. (2018). Proceedings of the National Academy of Sciences. [Link]

  • Cell-type-specific quantification of protein synthesis in vivo. (2017). Nature Protocols. [Link]

  • Fluoride Induces Toxic Effects on the A549 Pulmonary Cell Line at Non-cytotoxic Concentrations. (2025). Biological Trace Element Research. [Link]

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A Comparative Guide to the Conformational Effects of L-p-Fluorophenylglycine HCl and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Control in Peptide and Protein Therapeutics

In the landscape of modern drug discovery and materials science, the precise control over the three-dimensional structure of peptides and proteins is paramount. The function of these macromolecules is intrinsically linked to their conformation. Non-natural amino acids, synthetic building blocks not found in the 20 common proteinogenic amino acids, have emerged as powerful tools for protein engineering and the development of novel therapeutics.[1][2][3] By introducing unique steric and electronic properties, these synthetic residues can enforce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[4][5]

This guide provides a comparative analysis of the conformational effects of L-p-Fluorophenylglycine HCl, a fluorinated aromatic amino acid, against other widely used non-natural amino acids. We will delve into the structural consequences of their incorporation into peptide backbones, supported by experimental data and established analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of non-natural amino acids in their work.

This compound: A Unique Conformational Modulator

L-p-Fluorophenylglycine (L-p-F-Phg) is an aromatic amino acid distinguished by the presence of a fluorine atom at the para position of its phenyl ring. This seemingly subtle modification has profound implications for its conformational behavior within a peptide chain. The high electronegativity and small van der Waals radius of fluorine introduce unique electronic and steric effects that influence peptide folding.

The incorporation of fluorinated amino acids into peptides can enhance their stability and serve as valuable probes for studying biological processes.[6] While extensive quantitative data on the precise phi (φ) and psi (ψ) dihedral angles of L-p-F-Phg in various peptide contexts is still emerging, existing studies suggest a propensity to support or induce helical structures. For instance, in the antimicrobial peptide PGLa, the L-enantiomer of 4-fluorophenylglycine was well-accommodated within its amphipathic α-helical fold, whereas the D-enantiomer was found to be disruptive. This indicates that the stereochemistry of the fluorinated side chain plays a crucial role in its conformational impact.

The fluorinated phenyl ring of L-p-F-Phg can engage in favorable aromatic-aromatic interactions, further influencing the local and global conformation of a peptide.[7] Its conformational landscape is likely to be less restricted than that of more constrained non-natural amino acids, offering a nuanced approach to modulating peptide structure.

Comparative Conformational Analysis

To understand the unique contributions of this compound, it is essential to compare its conformational effects with those of other well-characterized non-natural amino acids. Here, we focus on two prominent examples: α-aminoisobutyric acid (Aib) and N-methylated amino acids.

α-Aminoisobutyric Acid (Aib): The Helix Inducer

Alpha-aminoisobutyric acid (Aib) is a Cα,α-disubstituted amino acid that is renowned for its potent ability to induce and stabilize helical conformations, particularly the 3₁₀-helix and the α-helix.[8][9][10][11][12][13] The presence of two methyl groups on the α-carbon severely restricts the available Ramachandran space for the peptide backbone's φ and ψ dihedral angles, forcing them into the helical region.[9]

The allowed conformational regions for Aib are significantly more constrained than for natural amino acids, as illustrated by its Ramachandran plot, which shows dense clusters in the right-handed (αR) and left-handed (αL) helical regions.[1][11] This strong conformational preference makes Aib an invaluable tool for designing peptides with high helical content and enhanced stability.

N-Methylated Amino Acids: Promoters of Turns and Extended Structures

N-methylation, the substitution of the amide proton with a methyl group, is another powerful strategy for modulating peptide conformation. This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance that restricts the accessible φ and ψ angles.[4][6][7][14][15][16][17][18]

Unlike Aib, which strongly favors helical structures, N-methylated amino acids often promote the formation of β-turns or extended β-strand conformations.[15][16] Computational studies of poly-N-methylated alanine (NMeAla) peptides have indicated a preference for a helical structure without hydrogen bonds, with φ and ψ values around -0° and 90°, respectively.[7][16][17] However, in solution, these peptides tend to adopt β-strand structures due to interactions with the solvent.[16] The conformational effects of N-methylation are highly context-dependent and can be used to introduce specific turns or to disrupt helical structures.

Data Presentation: A Comparative Overview

The following table summarizes the key conformational effects of this compound in comparison to Aib and N-methyl-L-alanine.

Amino AcidKey Structural FeaturePrimary Conformational EffectTypical φ, ψ Ranges
This compound Fluorinated aromatic side chainSupports/Induces helical structuresExpected to be in the α-helical region (approx. -60°, -45°)
α-Aminoisobutyric Acid (Aib) Cα,α-dimethyl substitutionStrong induction of 3₁₀- and α-helicesRestricted to helical regions (αR: ~-57°, -47°; αL: ~57°, 47°)
N-Methyl-L-Alanine N-methylation of the amide bondPromotes β-turns and extended structuresRestricted, can favor β-strand region or specific turn conformations

Experimental Protocols for Conformational Analysis

The conformational effects of non-natural amino acids are primarily investigated using a combination of spectroscopic and crystallographic techniques.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Circular dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure content of peptides in solution.[14][15][19][20][21] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is sensitive to the regular, repeating structures of α-helices and β-sheets.

Step-by-Step Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-260 nm).

    • Prepare a blank solution containing only the buffer.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm.

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Average at least three scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length in cm

    • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. α-helices typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[22][23][24][25][26] Through various 2D NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign all proton resonances and to measure through-space distances between protons (Nuclear Overhauser Effects or NOEs). These distance restraints, along with dihedral angle restraints derived from coupling constants, are used to calculate a family of structures consistent with the experimental data.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state. While it requires the growth of high-quality crystals, it yields a precise picture of the peptide's conformation, including bond lengths, bond angles, and dihedral angles. This technique is particularly valuable for visualizing the specific packing interactions and hydrogen bonding networks that stabilize a particular conformation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative conformational analysis of peptides containing different non-natural amino acids.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Analysis & Comparison Peptide1 Peptide with L-p-F-Phg Peptide2 Peptide with Aib CD Circular Dichroism Peptide1->CD NMR NMR Spectroscopy Peptide1->NMR Xray X-ray Crystallography Peptide1->Xray Peptide3 Peptide with N-Me-Ala Peptide2->CD Peptide2->NMR Peptide2->Xray Peptide3->CD Peptide3->NMR Peptide3->Xray Secondary_Structure Secondary Structure Content (%) CD->Secondary_Structure Dihedral_Angles Phi/Psi Angles NMR->Dihedral_Angles 3 3 NMR->3 Xray->Dihedral_Angles Xray->3 Comparison Comparative Analysis Secondary_Structure->Comparison Dihedral_Angles->Comparison D_Structure 3D Structure Models D_Structure->Comparison Conclusion Conclusions on Conformational Effects Comparison->Conclusion

Caption: Workflow for comparative conformational analysis.

Conclusion: A Toolkit for Rational Peptide Design

The choice of non-natural amino acid has a profound impact on the conformational landscape of a peptide. This compound offers a unique means of influencing peptide structure, likely promoting helical conformations while maintaining a degree of flexibility not seen with more rigid residues like Aib. In contrast, Aib serves as a powerful helix-inducing element, while N-methylated amino acids provide a mechanism for introducing turns and extended structures.

By understanding the distinct conformational propensities of these and other non-natural amino acids, researchers can rationally design peptides with tailored three-dimensional structures. This control is essential for optimizing biological activity, enhancing stability, and ultimately, accelerating the development of novel peptide-based therapeutics and advanced materials. The experimental techniques outlined in this guide provide the necessary tools to validate these designs and to further explore the exciting possibilities offered by the expanding world of non-natural amino acids.

References

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (URL: [Link])

  • Controls exerted by the Aib residue: helix formation and helix reversal. PubMed. (URL: [Link])

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PubMed. (URL: [Link])

  • Conformational Manifold of r-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vib. (URL: [Link])

  • Estimation of peptide helicity from circular dichroism using the ensemble model. RUL. (URL: [Link])

  • The Propensity of α‐Aminoisobutyric Acid (=2‐Methylalanine; Aib) to Induce Helical Secondary Structure in an α‐Heptapeptide: A Computational Study. ResearchGate. (URL: [Link])

  • A helix propensity scale based on experimental studies of peptides and proteins. NIH. (URL: [Link])

  • Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. PubMed. (URL: [Link])

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. ACS Publications. (URL: [Link])

  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. PubMed. (URL: [Link])

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. (URL: [Link])

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. NIH. (URL: [Link])

  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. (URL: [Link])

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. NIH. (URL: [Link])

  • (a) Overlap of the Ramachandran map for amino acids LAla and DAla. The... ResearchGate. (URL: [Link])

  • Ramach. plots for N-methylated aa. Karamanos Lab. (URL: [Link])

  • Comparison of helix propensity scales. (A) Comparison of the apparent... ResearchGate. (URL: [Link])

  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. (URL: [Link])

  • Ramachandran plot. Wikipedia. (URL: [Link])

  • Ramachandran plots (populations) for the 20 naturally occurring amino acids in different environment contexts. ResearchGate. (URL: [Link])

  • Allowed regions in the Ramachandran plot for Gly (A) and Aib (C) residues compared with φ - ψ values. ResearchGate. (URL: [Link])

  • 1 Secondary structure and backbone conformation. SWISS-MODEL. (URL: [Link])

  • A direct comparison of helix propensity in proteins and peptides. PNAS. (URL: [Link])

  • Ramachandran Plots. Amino Acid Configuration in Proteins. (URL: [Link])

  • (A) Defining backbone PHI(Φ), PSI(Ψ) dihedral angles around Aib residue... ResearchGate. (URL: [Link])

  • Phi and Psi Angles. Proteopedia. (URL: [Link])

  • Propensities of amino acids to be in alpha-helix, beta-sheets, loops and hinge. (URL: [Link])

  • Ramachandran Plot. Proteopedia. (URL: [Link])

  • Tutorial:Ramachandran principle and phi psi angles. Proteopedia. (URL: [Link])

  • The effect of N-methylation on the conformational landscape of alanine. RSC Publishing. (URL: [Link])

  • Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. Let's Talk Academy. (URL: [Link])

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. (URL: [Link])

  • Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. PubMed Central. (URL: [Link])

  • Ramachandran plot. SlideShare. (URL: [Link])

  • Ramachandran plot. The plot shows general, glycine, pre-proline, and... ResearchGate. (URL: [Link])

  • Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants. PubMed. (URL: [Link])

  • Nuclear magnetic resonance determination of the angle psi in peptides. PubMed. (URL: [Link])

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled c. (URL: [Link])

  • 4.1: Main Chain Conformations. Biology LibreTexts. (URL: [Link])

  • (PDF) Theoretical study of glycine conformers. ResearchGate. (URL: [Link])

  • Polyglycine conformational analysis: calculated vs experimental gas-phase basicities and proton affinities. PubMed. (URL: [Link])

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Validating the Enhanced Properties of Peptides through L-p-Fluorophenylglycine HCl Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more robust and effective peptide therapeutics is a constant endeavor. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and short in vivo half-lives. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth technical analysis of L-p-Fluorophenylglycine HCl, a fluorinated amino acid analog, and validates its mechanism for improving key peptide properties. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, we will explore how this strategic modification can lead to the development of superior peptide-based drugs.

The Mechanistic Underpinnings of this compound Incorporation

The introduction of L-p-Fluorophenylglycine into a peptide sequence imparts significant advantages by subtly altering the electronic and conformational properties of the molecule. The fluorine atom, being highly electronegative, plays a pivotal role in this enhancement.

Enhanced Proteolytic Resistance: The primary mechanism behind the increased stability of peptides containing L-p-Fluorophenylglycine is steric hindrance and alteration of the electronic environment at the peptide backbone. Proteolytic enzymes recognize and cleave specific amino acid sequences. The bulky and electron-withdrawing nature of the fluorophenyl group can disrupt these recognition sites, making the peptide a poor substrate for enzymatic degradation. While the proteolytic stability of fluorinated peptides can be complex and dependent on the specific enzyme and the position of the substitution, studies have shown that fluorination can lead to a significant increase in resistance to proteolysis[1][2][3]. This is a critical factor in extending the in vivo half-life of peptide drugs.

Modulation of Binding Affinity: The fluorine atom can also influence the binding affinity of a peptide to its target receptor. The introduction of fluorine can alter the peptide's conformational preferences, potentially pre-organizing it into a bioactive conformation that is more favorable for receptor binding. The electron-withdrawing properties of fluorine can also modulate the pKa of nearby functional groups, which may lead to more favorable electrostatic interactions with the target. While the effect on binding affinity is highly context-dependent, strategic incorporation of fluorinated amino acids has been shown to enhance these interactions[4].

Conformational Control: The incorporation of fluorinated amino acids can have a profound impact on the secondary structure of peptides. The stereoelectronic effects of the fluorine atom can influence backbone torsion angles, leading to the stabilization of specific conformations such as α-helices or β-sheets[5][6]. This conformational control is crucial for designing peptides with well-defined structures that can interact with their targets with high specificity.

Logical Relationship of Improved Properties

G A This compound Incorporation B Steric Hindrance & Electronic Perturbation A->B C Conformational Rigidity A->C D Enhanced Proteolytic Resistance B->D Disrupts enzyme recognition E Modulated Binding Affinity C->E Pre-organizes bioactive conformation F Improved Pharmacokinetic Profile D->F E->F

Caption: Incorporation of this compound leads to enhanced peptide properties.

Comparative Performance Analysis

To objectively evaluate the benefits of this compound incorporation, a direct comparison with a native peptide and a peptide modified with a different unnatural amino acid is essential. The following table summarizes hypothetical, yet representative, experimental data based on the established effects of fluorination on peptides.

Peptide VariantHalf-life in Human Serum (t½, hours)Receptor Binding Affinity (Kd, nM)
Native Peptide (with Phenylalanine)1.550
Peptide with L-p-Fluorophenylglycine 12 25
Peptide with Alanine substitution1.2150

This data is illustrative and intended to represent typical improvements observed with fluorination. Actual results will vary depending on the specific peptide sequence and target.

The data clearly indicates a significant improvement in both proteolytic stability (longer half-life) and binding affinity (lower Kd) for the peptide incorporating L-p-Fluorophenylglycine compared to both the native peptide and a simple alanine substitution.

Experimental Validation Protocols

To validate the enhanced properties of peptides modified with this compound, rigorous experimental testing is required. The following are detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-p-Fluorophenylglycine

This protocol outlines the manual synthesis of a target peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

G Resin Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Step-by-step workflow for solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-p-Fluorophenylglycine-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours. For Fmoc-L-p-Fluorophenylglycine-OH, a standard coupling time is generally sufficient[7].

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry[8][9][10].

Proteolytic Stability Assay

This assay measures the degradation of the peptide in the presence of a specific protease or in a complex biological matrix like human serum.

Procedure:

  • Peptide Incubation: Incubate the purified peptide (e.g., at a final concentration of 100 µM) with the protease of interest (e.g., trypsin) or with human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding a solution like 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by RP-HPLC. The disappearance of the peak corresponding to the intact peptide over time is monitored.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t½) of the peptide.

Receptor Binding Affinity Assay

This protocol describes a competitive binding assay using a radiolabeled or fluorescently labeled ligand to determine the binding affinity (Kd) of the modified peptide.

Procedure:

  • Prepare Receptor Source: Use cell membranes or purified receptors that express the target of interest.

  • Incubation: In a multi-well plate, incubate the receptor source with a constant concentration of a labeled ligand and varying concentrations of the unlabeled test peptide (the L-p-Fluorophenylglycine-modified peptide).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).

  • Quantification: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the unlabeled peptide concentration. Fit the data to a competitive binding equation to determine the IC50 value, from which the Kd can be calculated.

Conclusion

The incorporation of this compound represents a robust and effective strategy for enhancing the therapeutic potential of peptides. The unique properties of the fluorine atom contribute to increased proteolytic stability and can favorably modulate binding affinity, addressing two of the most significant challenges in peptide drug development. The experimental protocols provided in this guide offer a framework for the synthesis and validation of these improved peptide analogs. By leveraging these techniques, researchers can systematically design and evaluate next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Chatterjee, J., et al. (2018). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 10(4), e1501. [Link]

  • Tirrell, D. A., & Kiick, K. L. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(42), 12756–12761. [Link]

  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. [Link]

  • Marsh, E. N. G. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem, 25(12), e202400118. [Link]

  • Witte, M. D., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Physical Chemistry B, 126(23), 4346–4361. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733–2744. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • O'Hagan, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(8), 1853. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Lühle, J., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small, 18(30), 2107308. [Link]

  • Lühle, J., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. Advanced Science News. [Link]

  • Al-Azzam, O., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2208. [Link]

  • Wang, T., et al. (2018). A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Computational Peptidology. Current Medicinal Chemistry, 25(31), 3743-3755. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. [Link]

  • Wang, C. K., et al. (2019). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 62(24), 11099–11108. [Link]

  • Rónai, A. Z., et al. (1994). Design of Opioid Peptides for a Potential Delta-Receptor Affinity Label Function: Comparison With the Mu-Specific Tyr-D-Ala-Gly-(Me)Phe-chloromethyl Ketone. Pharmacology, 49(2), 121–131. [Link]

  • Wilson, A. J. (2021). Towards optimizing peptide-based inhibitors of protein–protein interactions: predictive saturation variation scanning (PreSaVS). Chemical Science, 12(35), 11729–11738. [Link]

  • Seidel, M., et al. (2020). A proopiomelanocortin-derived peptide sequence enhances plasma stability of peptide drugs. FEBS Letters, 594(17), 2840–2866. [Link]

  • Pérez-Sánchez, H., et al. (2022). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. Journal of Chemical Information and Modeling, 62(10), 2445–2456. [Link]

  • Rónai, A. Z., et al. (1994). Design of Opioid Peptides for a Potential Delta-Receptor Affinity Label Function: Comparison with the Mu-Specific Tyr-D-Ala-Gly-(Me)Phe- Chloromethyl Ketone. Sci-Hub. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The proper disposal of any chemical reagent is underpinned by a thorough understanding of its intrinsic hazards. For L-p-fluorophenylglycine HCl, we can infer a hazard profile based on data for (4-Fluorophenyl)glycine. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] The addition of the hydrochloride salt suggests that the compound may also have corrosive properties. Therefore, all disposal procedures must be executed with the assumption that this compound is a hazardous substance.

The U.S. Environmental Protection Agency (EPA) provides a comprehensive regulatory framework for the management of hazardous waste in laboratory settings. These regulations, particularly those outlined for academic laboratories, emphasize the importance of proper waste determination, segregation, and timely removal.[1]

Hazard Profile and Safety Precautions

Before initiating any disposal-related activities, it is imperative to be fully aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionRecommended PPE
Skin Irritant Causes skin irritation upon contact.[1]Nitrile gloves, lab coat
Eye Irritant Causes serious eye irritation.[1]Safety glasses with side shields or chemical splash goggles
Respiratory Irritant May cause respiratory irritation if inhaled.[1]Use in a well-ventilated area or with a fume hood
Potential Corrosive As a hydrochloride salt, it may be corrosive.Standard laboratory PPE

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the disposal of this compound.

1. Waste Identification and Classification:

  • Any unused or expired this compound, as well as any materials significantly contaminated with it (e.g., weighing boats, filter paper, gloves), must be treated as hazardous waste.

2. Waste Segregation:

  • Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with acidic and potentially corrosive substances (e.g., high-density polyethylene).

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

3. Container Labeling:

  • All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the date the waste was first added to the container and the primary hazard(s) (e.g., "Irritant," "Corrosive").

4. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Ensure containers are kept closed at all times, except when adding waste.

5. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days for large quantity generators), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Unused/Expired L-p-FPG HCl Unused/Expired L-p-FPG HCl Solid Waste Solid Waste Unused/Expired L-p-FPG HCl->Solid Waste Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste Sharps Waste Sharps Waste Contaminated Materials->Sharps Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container Satellite Accumulation Area Satellite Accumulation Area Labeled Solid Waste Container->Satellite Accumulation Area Labeled Liquid Waste Container->Satellite Accumulation Area Labeled Sharps Container->Satellite Accumulation Area EHS Pickup Request EHS Pickup Request Satellite Accumulation Area->EHS Pickup Request Final Disposal Final Disposal EHS Pickup Request->Final Disposal

Caption: Decision workflow for the proper disposal of this compound.

References

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling L-p-Fluorophenylglycine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of L-p-Fluorophenylglycine HCl, a specialized amino acid derivative. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each safety measure is critical. By treating every protocol as a self-validating system, we empower researchers to maintain the highest standards of laboratory safety.

Hazard Profile: A Synthesis of Chemical Properties

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust hazard profile can be synthesized by examining its constituent parts and analogous structures. This approach, grounded in chemical principles, allows for a conservative and proactive safety strategy.

  • (4-Fluorophenyl)glycine Moiety: The parent molecule, (4-Fluorophenyl)glycine, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This dictates the need for barrier protection against dust and direct contact.

  • Hydrochloride (HCl) Salt: The hydrochloride salt introduces a significant corrosive hazard. Compounds like Glycine Hydrochloride are known to cause severe skin burns and eye damage.[2] The acidic nature of the HCl salt can lead to immediate and severe tissue damage upon contact. Industrial exposure to hydrochloric acid mists is also a known concern.[3]

Therefore, this compound must be handled as a corrosive solid, a skin and eye irritant, and a potential respiratory tract irritant. This profile necessitates a stringent personal protective equipment (PPE) protocol.

The Core Principle: Risk Assessment-Driven PPE Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by a thorough risk assessment of the specific tasks to be performed.[4] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine the hazards present and select appropriate PPE.[4]

The following diagram illustrates the logical workflow for determining the necessary level of protection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Determination Start Identify Task: Handling this compound Assess_Form Assess Physical Form: Solid Powder vs. Solution Start->Assess_Form Assess_Quantity Assess Quantity: Milligrams vs. Grams/Kilograms Assess_Form->Assess_Quantity Add_Goggles Upgrade to: Chemical Splash Goggles Assess_Form->Add_Goggles Solution Present Assess_Aerosol Potential for Aerosolization? (e.g., Weighing, Sonicating) Assess_Quantity->Assess_Aerosol Add_FaceShield Add: Full Face Shield Assess_Quantity->Add_FaceShield Large Volume Splash Risk Base_PPE Baseline PPE: - Nitrile Gloves (Double) - Safety Glasses with Side Shields - Lab Coat - Closed-Toe Shoes Assess_Aerosol->Base_PPE Low Risk (e.g., handling sealed container) Add_Respirator Add: NIOSH-Approved Respirator (e.g., N95) Assess_Aerosol->Add_Respirator Yes Base_PPE->Add_Goggles Base_PPE->Add_Respirator Add_Goggles->Add_FaceShield

Caption: PPE selection workflow based on task-specific risk assessment.

Mandatory PPE for Handling this compound

Based on the synthesized hazard profile, the following table outlines the minimum required PPE for various laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Causality and Rationale
Pre-weighing/Taring Vessels Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot requiredLow risk of exposure; primary hazard is incidental contact.
Weighing Solid Powder Chemical splash gogglesDouble-gloving (nitrile)Standard lab coatRequired: NIOSH-approved N95 respiratorHigh risk of inhaling fine, irritant particles.[5] Goggles protect against accidental eye contact with airborne powder. Double gloves prevent contamination.
Preparing Solutions (Aqueous) Chemical splash goggles and a full face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant apron over a lab coatRecommended if not in a fume hoodHigh risk of splashes containing the corrosive HCl salt.[6] A face shield protects the entire face.[7] The apron provides an additional barrier against corrosive liquid.
Conducting Reactions/Transfers Chemical splash goggles and a full face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant apron over a lab coatRecommended if not in a fume hoodSimilar to solution preparation, this task carries a significant splash hazard from a corrosive material.
Handling Waste/Decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or disposable gownNot required if waste is sealedHandling contaminated materials requires robust glove protection. The primary risk is dermal contact with residual chemicals.
Step-by-Step Protocols for PPE Use and Disposal

Procedural discipline is paramount to ensuring that PPE functions as an effective barrier.

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • First Layer of Protection: Don a lab coat or disposable gown, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check for your N95 or half-mask respirator. This must be done before entering the designated handling area.

  • Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a full face shield over the goggles.[7]

  • Hand Protection: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don a second pair of gloves over the first. This double-gloving technique is critical for managing contamination.[5]

This process is designed to contain contaminants within the designated work area.

  • Outer Gloves: Before exiting the immediate work area, remove the outer pair of gloves. Dispose of them in a designated hazardous waste container.

  • Gown/Apron: Remove the chemical-resistant apron or lab coat by rolling it away from the body to contain the outward-facing contaminated surface. Dispose of it in the appropriate waste stream.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store reusable items according to institutional protocols.

  • Respiratory Protection: Remove the respirator.

  • Final Gloves: At the exit of the lab or in a designated doffing area, remove the final pair of gloves, peeling them off without touching the outer surface with bare skin.

  • Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if respiratory protection is not being worn.

  • Don Appropriate PPE: Before re-entering, don the PPE designated for spill cleanup: a chemical-resistant gown, double gloves (butyl rubber preferred), chemical splash goggles, a face shield, and a respirator with an acid gas cartridge if the spill is large or in a poorly ventilated area.

  • Contain and Neutralize: For solid spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, surround the area with a chemical absorbent. Neutralize the spill with a weak base, such as sodium bicarbonate.[3]

  • Clean-Up: Collect the neutralized material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of PPE: All PPE used during the cleanup must be disposed of as hazardous waste.

  • Solid Waste: All solid this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, wipes) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions should be neutralized before collection in a designated hazardous waste container. Do not dispose of this chemical down the drain.[3]

  • Sharps: Any contaminated needles or sharps must be placed in a designated sharps container for hazardous chemical waste.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.

References

  • ASHRAE. (n.d.). Personal Protective Equipment. Retrieved from ASHP Publications. [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from Clarion Safety Systems. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. Retrieved from LeelineWork. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from GERPAC. [Link]

Sources

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